Iodouracil
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H3IN2O2 |
|---|---|
Molecular Weight |
237.98 g/mol |
IUPAC Name |
1-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3IN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9) |
InChI Key |
VUFVGYBIFMCJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)I |
Synonyms |
iodouracil |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Iodouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodouracil (B140508), a halogenated pyrimidine (B1678525) analog, exerts its biological effects through a multi-faceted mechanism of action, primarily centered on its role as an antimetabolite and a radiosensitizer. This technical guide provides a comprehensive overview of the core mechanisms by which iodouracil disrupts cellular processes, with a focus on its incorporation into DNA, its potent inhibition of key enzymes, and its influence on cellular signaling pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and drug development efforts.
Introduction
5-Iodouracil is a synthetic derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA).[1] Its structural similarity to thymine (B56734), the methylated form of uracil found in DNA, allows it to be recognized and utilized by cellular machinery involved in nucleic acid synthesis. This molecular mimicry is the cornerstone of its cytotoxic and radiosensitizing properties. By interfering with DNA synthesis and repair, and by inhibiting critical metabolic enzymes, this compound has demonstrated potential as an anticancer and antimicrobial agent.[1][2] This guide delves into the precise molecular interactions and cellular consequences of this compound exposure.
Core Mechanisms of Action
The primary mechanisms through which this compound exerts its effects are:
-
Incorporation into DNA: this compound, in its deoxyribonucleoside form (5-iodo-2'-deoxyuridine), can be phosphorylated and subsequently incorporated into the DNA of replicating cells in place of thymidine.[3] This incorporation has several downstream consequences:
-
Increased Radiosensitivity: The presence of the heavy iodine atom in the DNA structure increases the absorption of ionizing radiation, leading to enhanced DNA damage in the form of single and double-strand breaks.[3][4] This makes cancer cells more susceptible to radiation therapy.
-
DNA Instability: The C-I bond in incorporated this compound is weaker than the C-CH3 bond in thymine, making the DNA more prone to strand breaks upon exposure to UV or ionizing radiation.[5]
-
Altered Protein-DNA Interactions: The modified base can alter the recognition and binding of DNA-binding proteins, potentially affecting gene expression and DNA repair processes.[6]
-
-
Enzyme Inhibition: this compound acts as a potent inhibitor of several key enzymes involved in nucleotide metabolism.
-
Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Inactivation: this compound is a mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of pyrimidines like uracil and thymine.[7][8] By inactivating DPD, this compound can lead to an accumulation of these pyrimidines.[7] The inactivation process involves the enzymatic reduction of 5-iodouracil to a reactive intermediate, 5-iodo-5,6-dihydrouracil (B1201511), which then covalently modifies the enzyme.[7]
-
-
Induction of Apoptosis: The cellular stress and DNA damage caused by this compound can trigger programmed cell death, or apoptosis. This is a crucial mechanism for its anticancer activity.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound and its derivatives.
| Parameter | Value | Enzyme Source | Reference |
| Partition Coefficient for Inactivation | 4.5 | Bovine Liver | [7] |
| Inactivation Stoichiometry | 1.7 mol of 5-iodouracil per mol of enzyme-bound flavin | Bovine Liver | [7] |
| 2.1 mol of racemic 5-iodo-5,6-dihydrouracil per mol of active sites | Bovine Liver | [7] |
Table 1: Quantitative Data on Dihydropyrimidine Dehydrogenase (DPD) Inactivation by 5-Iodouracil.
| Compound | Cell Line | IC50 (µM) | Reference |
| N1,N3-dicyclohexylmethyl-5-iodouracil | HepG2 | 16.5 | [2] |
Signaling Pathways
The cellular response to this compound-induced damage, particularly in the context of radiosensitization, involves the modulation of key signaling pathways that regulate cell survival, proliferation, and DNA repair. While direct studies on this compound's specific effects on these pathways are limited, the mechanisms of other radiosensitizers and related fluoropyrimidines suggest the involvement of:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation. Inhibition of this pathway can enhance the cytotoxic effects of DNA damaging agents and radiation.[9][10]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is involved in cellular responses to stress. Its modulation can influence cell fate in response to treatment.[11]
The interplay between this compound-induced DNA damage and these signaling pathways is a critical area for further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Dihydropyrimidine Dehydrogenase (DPD) Inactivation Assay
Objective: To determine the kinetic parameters of DPD inactivation by 5-iodouracil.
Materials:
-
Purified bovine liver dihydropyrimidine dehydrogenase (DHPDHase)
-
5-Iodouracil
-
NADPH
-
Thymine
-
Dithiothreitol (DTT)
-
[6-³H]5-iodouracil (for radiolabeling studies)
-
Spectrophotometer
-
Scintillation counter
Procedure:
-
Enzyme Activity Assay: The activity of DHPDHase is monitored by following the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH. The reaction mixture contains the enzyme, NADPH, and the substrate (e.g., thymine or 5-iodouracil) in a suitable buffer (e.g., potassium phosphate (B84403) buffer with EDTA and 2-mercaptoethanol).
-
Inactivation Kinetics:
-
Pre-incubate the enzyme with NADPH and varying concentrations of 5-iodouracil for different time intervals.
-
At each time point, withdraw an aliquot of the inactivation mixture and dilute it into the enzyme activity assay mixture to measure the remaining enzyme activity.
-
Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs).
-
Plot the reciprocal of k_obs against the reciprocal of the inactivator concentration to determine the maximal rate of inactivation (k_inact) and the inactivator concentration that gives half-maximal inactivation (K_I).
-
-
Stoichiometry of Inactivation:
-
Incubate the enzyme with a molar excess of [6-³H]5-iodouracil and NADPH.
-
Separate the radiolabeled, inactivated enzyme from the unbound radiolabel by methods such as gel filtration.
-
Determine the amount of incorporated radioactivity by scintillation counting and the protein concentration.
-
Calculate the moles of inactivator bound per mole of enzyme.[7]
-
Quantification of 5-Iodouracil Incorporation into DNA by LC-MS/MS
Objective: To quantify the amount of 5-iodouracil incorporated into the DNA of treated cells.
Materials:
-
Cell culture reagents
-
5-Iodo-2'-deoxyuridine (IdU)
-
DNA extraction kit
-
Enzymatic DNA digestion mix (e.g., nuclease P1, alkaline phosphatase)
-
Internal standard (e.g., isotopically labeled 5-iodouracil)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells of interest and treat with varying concentrations of IdU for a defined period (e.g., 24-72 hours).
-
DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Enzymatic Digestion:
-
Quantify the extracted DNA.
-
Digest a known amount of DNA to its constituent nucleosides using an enzymatic digestion cocktail.
-
Spike the sample with a known amount of the internal standard prior to digestion.
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using a reverse-phase HPLC column.
-
Detect and quantify the parent and fragment ions of 5-iododeoxyuridine and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
Clonogenic Assay for Radiosensitization
Objective: To assess the ability of 5-iodouracil to sensitize cancer cells to ionizing radiation.
Materials:
-
Cancer cell lines
-
Cell culture reagents
-
5-Iodouracil
-
Source of ionizing radiation (e.g., X-ray irradiator)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a known number of cells into multi-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.
-
Drug Treatment: Treat the cells with varying concentrations of 5-iodouracil for a specified duration before irradiation. Include a no-drug control.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Incubate the plates for a period that allows for colony formation (typically 7-14 days).
-
Staining and Counting:
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the non-irradiated control group.
-
Calculate the surviving fraction (SF) for each treatment group by normalizing the number of colonies to the number of cells seeded and the PE.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
-
Determine the sensitizer (B1316253) enhancement ratio (SER) by comparing the radiation dose required to achieve a certain level of cell killing (e.g., 10% survival) in the presence and absence of 5-iodouracil.[2][16][17][18][19]
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of 5-iodouracil on the activation of key proteins in the PI3K/Akt and MAPK signaling pathways.
Materials:
-
Cancer cell lines
-
5-Iodouracil
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with 5-iodouracil for various times and at different concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of the protein of interest.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein.[9][10][11][20]
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Overview of the multifaceted mechanism of action of this compound.
Experimental Workflow: Clonogenic Assay
Caption: Experimental workflow for the clonogenic assay to assess radiosensitization.
Logical Relationship: DPD Inactivation
Caption: Mechanism-based inactivation of DPD by 5-Iodouracil.
Conclusion
The mechanism of action of this compound is a complex interplay of its ability to be incorporated into DNA, thereby sensitizing cells to radiation, and its capacity to inhibit crucial enzymes in pyrimidine metabolism. This dual action makes it a compound of significant interest in the development of novel cancer therapies. Further research is warranted to fully elucidate its effects on cellular signaling pathways and to identify predictive biomarkers for its efficacy. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.
References
- 1. rsc.org [rsc.org]
- 2. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uracil-5-yl O-Sulfamate: An Illusive Radiosensitizer. Pitfalls in Modeling the Radiosensitizing Derivatives of Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 16. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Iodouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodouracil, specifically 5-iodouracil (B140508), is a halogenated derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA).[1][2] Its structural similarity to the natural nucleobase thymine (B56734) allows it to interfere with nucleic acid synthesis, making it a compound of significant interest in medicinal chemistry and molecular biology.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details key experimental protocols, and visualizes its mechanism of action. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and virology.[2][3]
Core Physical and Chemical Properties
The physical and chemical characteristics of 5-iodouracil are foundational to its biological activity and application in research. A summary of these properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃IN₂O₂ | [1] |
| Molecular Weight | 237.98 g/mol | [1] |
| Appearance | White to light yellow or off-white powder | [5] |
| Melting Point | 274-276 °C (decomposes) | [6] |
| Solubility | Soluble in cold water, 1M NaOH, and very faint turbidity in NH₃aq. | [7][8] |
| pKa | 7.02 ± 0.10 (Predicted) | [7] |
| CAS Number | 696-07-1 | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 5-iodouracil.
| Spectroscopic Data | Details | Reference(s) |
| ¹H NMR | Spectra available in deuterated solvents like DMSO-d₆. Chemical shifts are dependent on the solvent used. | [9] |
| ¹³C NMR | Chemical shifts for the carbon atoms in the pyrimidine (B1678525) ring are characteristic. For example, in DMSO-d₆, the C5 signal is significantly shifted due to the iodine substituent. | [9][10] |
| UV-Vis Spectroscopy | The UV absorption spectrum is influenced by the electronic structure of the pyrimidine ring. | [11] |
| Mass Spectrometry | Electron ionization mass spectrometry data is available, providing information on the fragmentation pattern of the molecule. | [12] |
| Infrared (IR) Spec. | The IR spectrum shows characteristic absorption bands for the C=O, N-H, and C-I functional groups. | [5] |
Experimental Protocols
Synthesis of 5-Iodouracil from Uracil
A common method for the synthesis of 5-iodouracil is the direct iodination of uracil.
Materials:
-
Uracil
-
Iodine (I₂)
-
Nitric Acid (HNO₃, dilute)
-
Distilled water
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Buchner funnel and filter paper
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend uracil in distilled water.
-
Add iodine crystals to the suspension.
-
Carefully add dilute nitric acid to the mixture while cooling in an ice bath. Nitric acid acts as an oxidizing agent to generate the iodinating species.[5]
-
After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux with continuous stirring.
-
Continue the reflux until the color of the iodine disappears, indicating the completion of the reaction.
-
Cool the reaction mixture in an ice bath to precipitate the crude 5-iodouracil.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold distilled water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a water-ethanol mixture, to obtain pure 5-iodouracil.[7][13][14]
N-Alkylation of 5-Iodouracil
This protocol describes the synthesis of N-substituted derivatives of 5-iodouracil, which can be screened for enhanced biological activity.[2]
Materials:
-
5-Iodouracil
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium carbonate (K₂CO₃)
-
Alkylating agent (e.g., alkyl bromide)
-
Hexane
-
Ethyl acetate (B1210297)
-
Methanol (B129727) or dichloromethane-methanol mixture (for recrystallization)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 5-iodouracil in DMSO in a reaction flask.
-
Add potassium carbonate to the solution and stir the mixture at 80°C for 15 minutes.[2]
-
Add the alkylating agent dropwise to the heated mixture.
-
Continue stirring the reaction at 80°C for 48 hours.[2]
-
After the reaction is complete, cool the mixture and collect the product. This can be done by filtration if the product precipitates or by solvent extraction.
-
Purify the crude product using silica gel column chromatography with a hexane-ethyl acetate (e.g., 8:2 v/v) eluent system.[2]
-
Further purify the collected fractions by recrystallization from methanol or a dichloromethane-methanol mixture to yield the pure N-substituted 5-iodouracil derivative.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Iodouracil stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the 5-iodouracil stock solution in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of 5-iodouracil. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Mechanism of Action and Signaling Pathways
The primary mechanism of action of 5-iodouracil as an anticancer and antiviral agent is its interference with DNA synthesis.[15] This process is initiated by its cellular uptake and subsequent metabolic conversion.
Caption: Mechanism of action of 5-Iodouracil leading to apoptosis.
Once inside the cell, 5-iodouracil is metabolized to 5-iodo-2'-deoxyuridine (IdU) and subsequently phosphorylated to its active forms, including 5-iodo-2'-deoxyuridine triphosphate (IdUTP).[15] The monophosphate form, IdUMP, is a potent inhibitor of thymidylate synthase, the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[15] The inhibition of thymidylate synthase leads to a depletion of dTMP, which in turn disrupts DNA replication and repair.
Furthermore, IdUTP can be erroneously incorporated into the DNA strand by DNA polymerase. The presence of the bulky iodine atom in the DNA structure can lead to DNA strand breaks and ultimately trigger programmed cell death, or apoptosis.[16]
The cellular response to the DNA damage induced by 5-iodouracil involves the activation of complex signaling pathways.
Caption: DNA damage response pathway initiated by 5-Iodouracil.
The DNA damage, such as strand breaks and replication stress, is recognized by sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related protein).[17][18] These sensors then activate transducer kinases, such as Chk1 and Chk2, which in turn phosphorylate and activate a range of effector proteins.[17] A key effector is the tumor suppressor protein p53, which is stabilized and activated in response to DNA damage.[17] Activated p53 can induce cell cycle arrest, providing time for the cell to repair the DNA damage. However, if the damage is too extensive and cannot be repaired, p53 will initiate the apoptotic cascade, leading to the elimination of the damaged cell.[12][19]
Conclusion
5-Iodouracil is a molecule with significant potential in the development of new anticancer and antiviral therapies. Its well-defined physical and chemical properties, coupled with a clear mechanism of action centered on the disruption of DNA synthesis, make it a valuable tool for researchers. The experimental protocols provided in this guide offer a starting point for the synthesis, modification, and biological evaluation of this compound and its derivatives. A thorough understanding of its interaction with cellular pathways, particularly the DNA damage response, is crucial for the rational design of novel therapeutic strategies that can exploit the cytotoxic potential of this compound. Further research into specific signaling cascades uniquely affected by this compound may unveil new therapeutic targets and enhance its clinical utility.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. 5-Iodouracil(696-07-1) 13C NMR spectrum [chemicalbook.com]
- 11. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. LabXchange [labxchange.org]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. droracle.ai [droracle.ai]
- 16. pubs.aip.org [pubs.aip.org]
- 17. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 18. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 5-Iodouracil
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of established and modern synthetic protocols for 5-Iodouracil (B140508), a critical intermediate in the development of antiviral and anticancer agents.[1][2][3][4] 5-Iodouracil, an organoiodine compound, consists of a uracil (B121893) base with an iodine atom at the C-5 position.[3][4] Its derivatives are foundational for creating a wide range of biologically active nucleoside analogs and are essential precursors for further functionalization via cross-coupling reactions.[2][5][6] This guide details various methodologies, presents comparative data in a structured format, and offers step-by-step experimental protocols for its preparation.
Comparative Summary of Synthesis Protocols
The synthesis of 5-Iodouracil from uracil can be achieved through several electrophilic iodination methods. The choice of protocol may depend on factors such as desired yield, reaction conditions, scalability, and environmental considerations. The following table summarizes key quantitative data from prominent methods found in the literature.
| Method | Iodinating Agent | Reagents/Catalysts | Solvent | Temp. | Time | Yield | Reference |
| Method 1 | Iodine Monochloride (ICl) | N/A | Acetic Acid | 80°C | 15 min | >95% | [7] |
| Method 2 | Molecular Iodine (I₂) | Sodium Nitrite (B80452) (NaNO₂) | Acetonitrile (B52724) | Room Temp. (30°C) | 0.5 - 1.5 h | ~94% | [8] |
| Method 3 | Molecular Iodine (I₂) | Silver Nitrate (B79036) (AgNO₃) | Solvent-Free | Grinding | 20 - 30 min | 73% | [9] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 5-Iodouracil.
This highly efficient method utilizes iodine monochloride in an acidic solvent to achieve rapid and high-yield conversion of uracil to its 5-iodo derivative.[7][10]
Materials and Equipment:
-
Uracil
-
Iodine Monochloride (ICl)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Methanol (B129727)/Water for washing
Procedure:
-
Suspend uracil (1.0 eq.) in glacial acetic acid within a round-bottom flask.
-
Add a solution of iodine monochloride (1.2 eq.) in acetic acid to the suspension.
-
Heat the reaction mixture to 80°C with continuous stirring.[7]
-
Maintain the temperature for approximately 15 minutes, during which the reaction should reach completion.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the precipitated 5-Iodouracil by vacuum filtration.
-
Wash the filter cake with a cold methanol/water mixture to remove residual acetic acid and unreacted reagents.
-
Dry the purified product under vacuum. This procedure typically yields the desired product in over 95% purity.[7]
This protocol presents a simple and effective method for the regioselective C-5 iodination of uracil at room temperature, utilizing inexpensive and non-toxic reagents.[8]
Materials and Equipment:
-
Uracil
-
Molecular Iodine (I₂)
-
Sodium Nitrite (NaNO₂)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
5% Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution
Procedure:
-
In a round-bottom flask, dissolve uracil (1.0 eq., e.g., 112 mg, 1 mmol) and molecular iodine (1.0 eq., e.g., 254 mg, 1 mmol) in acetonitrile (e.g., 1.2 mL).[8]
-
Add sodium nitrite (1.0 eq., e.g., 69 mg, 1 mmol) to the solution.[8]
-
Stir the reaction mixture vigorously at ambient temperature (e.g., 30°C) for 0.5 to 1.5 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.[8]
-
Upon completion, add cold water to the reaction mixture, followed by a 5% sodium thiosulfate solution to quench any unreacted iodine.[8]
-
A colorless precipitate of 5-Iodouracil will form. Collect the solid by vacuum filtration.[8]
-
Wash the collected product thoroughly with water.[8]
-
The crude product can be further purified by column chromatography if necessary.[8]
This protocol describes an environmentally friendly "green chemistry" approach that employs mechanical grinding under solvent-free conditions, reducing pollution and cost.[9]
Materials and Equipment:
-
Uracil
-
Molecular Iodine (I₂)
-
Silver Nitrate (AgNO₃)
-
Mortar and Pestle
-
Acetonitrile (catalytic amount)
-
Filtration apparatus
-
Methanol for washing
Procedure:
-
Place uracil (1.0 eq.), molecular iodine (e.g., 0.25 eq.), and silver nitrate (e.g., 2.0 eq.) into a mortar.[9]
-
Add a few drops (2-4) of acetonitrile to the solid mixture.[9]
-
Grind the mixture vigorously with a pestle for 20-30 minutes. The mixture will become a violet-colored tacky solid as the reaction progresses.[9]
-
After grinding, transfer the reaction mixture to a filter.
-
Wash the solid product with methanol to remove impurities.[9]
-
The product can be further purified using silica (B1680970) gel column chromatography to achieve high purity.[9] The reported yield for this method is approximately 73%.[9]
Visualized Workflows and Pathways
To further clarify the synthetic process, the following diagrams illustrate the chemical transformation and a generalized experimental workflow.
Caption: Key synthetic pathways for the conversion of Uracil to 5-Iodouracil.
Caption: General experimental workflow for the synthesis of 5-Iodouracil.
References
- 1. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DNAmod: 5-iodouracil [dnamod.hoffmanlab.org]
- 5. benchchem.com [benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. heteroletters.org [heteroletters.org]
- 9. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
An In-Depth Technical Guide to the Mechanism of Iodouracil Incorporation into DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism by which 5-iodouracil, primarily in the form of its deoxyribonucleoside, 5-iododeoxyuridine (IUdR), is incorporated into cellular DNA. This process is of significant interest in oncology, particularly in the context of radiosensitization, where the presence of this halogenated pyrimidine (B1678525) analog in the genetic material enhances the cytotoxic effects of ionizing radiation. This document details the cellular uptake, enzymatic activation, and subsequent incorporation of IUdR into DNA, the resulting structural and functional consequences for the DNA molecule, and the cellular repair mechanisms that respond to this alteration. Detailed experimental protocols for key assays and quantitative data on incorporation and its effects are provided, along with visualizations of the relevant biological pathways and experimental workflows.
The Core Mechanism: From Prodrug to DNA Integration
5-Iododeoxyuridine (IUdR) is a synthetic analog of thymidine (B127349), where the methyl group at the 5th position of the pyrimidine ring is replaced by an iodine atom. This structural similarity is the key to its biological activity, allowing it to be processed by cellular machinery as if it were the natural nucleoside. The incorporation of IUdR into DNA is a multi-step process that occurs primarily during the S-phase of the cell cycle.
Cellular Uptake
The journey of IUdR into the cell is mediated by active transport mechanisms. As a nucleoside analog, it is recognized and transported across the cell membrane by concentrative and equilibrative nucleoside transporters (CNTs and ENTs). While the specific transporters with the highest affinity for IUdR are still under investigation, the general involvement of these transporter families is well-established.
Enzymatic Activation: A Phosphorylation Cascade
Once inside the cell, IUdR must be converted into its active triphosphate form to be utilized by DNA polymerases. This is a sequential phosphorylation process catalyzed by cellular kinases:
-
Monophosphorylation: The initial and rate-limiting step is the addition of the first phosphate (B84403) group, converting IUdR to IUdR-monophosphate (IdUMP). This reaction is primarily catalyzed by thymidine kinase 1 (TK1) , a key enzyme in the pyrimidine salvage pathway whose expression is cell cycle-dependent, peaking during S-phase. The dependence on TK1 for activation is a critical factor, as tumor cells with high proliferative rates often exhibit elevated TK1 activity.
-
Diphosphorylation: IdUMP is subsequently phosphorylated to IUdR-diphosphate (IdUDP) by thymidylate kinase (TMPK) .
-
Triphosphorylation: Finally, IdUDP is converted to the active form, IUdR-triphosphate (IdUTP) , by nucleoside diphosphate (B83284) kinases (NDPKs) .
This newly synthesized IdUTP now structurally mimics deoxythymidine triphosphate (dTTP) and can compete with it for incorporation into newly synthesized DNA strands.
DNA Polymerase-Mediated Incorporation
During DNA replication in the S-phase, DNA polymerases incorporate nucleotides into the growing DNA chain. Due to its structural similarity to dTTP, IdUTP is recognized as a substrate by these enzymes. DNA polymerases, particularly those involved in replication, incorporate IdUTP opposite to adenine (B156593) bases in the template strand. The efficiency of this incorporation is influenced by the intracellular concentration ratio of IdUTP to dTTP; a higher ratio favors the incorporation of the analog.
Quantitative Insights into IUdR Incorporation and Effects
The extent of IUdR incorporation and its biological consequences have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Cell Line/Model | Condition | Value | Reference |
| Thymidine Replacement | Chinese Hamster V79 | 17 hr exposure to 10⁻⁷ M IUdR | 1% | [1] |
| Chinese Hamster V79 | 17 hr exposure to 10⁻⁶ M IUdR | 5% | [1] | |
| Chinese Hamster V79 | 17 hr exposure to 10⁻⁵ M IUdR | 23% | [1] | |
| DNA Incorporation | HCT116 (MMR-deficient) | 24 hours | Significantly higher than MMR-proficient cells | [2] |
| HCT116 (MMR-deficient) | 48 hours | Significantly higher than MMR-proficient cells | [2] | |
| In Vivo Tumor Incorporation | HCT116 (MMR-deficient) xenografts | 14-day oral IPdR (IUdR prodrug) | 3.5% | [2] |
| Radiosensitization (DNA Strand Breaks) | Chinese Hamster V79 | 17 hr exposure to 10⁻⁵ M IUdR + Radiation | ≥ 2x increase in Single Strand Breaks | [1] |
| Chinese Hamster V79 | 17 hr exposure to 10⁻⁵ M IUdR + Radiation | ≥ 1.5x increase in Double Strand Breaks | [1] | |
| Uptake in Tumors (in vivo) | C6a glioma (rapidly growing) | 24 hr post ¹³¹I-IUdR administration | 0.30 %dose/g | [3] |
| C6m glioma (slowly growing) | 24 hr post ¹³¹I-IUdR administration | 0.011-0.075 %dose/g | [3] |
Consequences of Iodouracil in DNA and Cellular Responses
The substitution of thymidine with this compound has profound effects on the stability and function of DNA, leading to increased susceptibility to damage and triggering cellular stress responses.
Altered DNA Physicochemical Properties
The presence of the bulky, electronegative iodine atom in place of the methyl group alters the local DNA structure and stability. This can lead to distortions in the DNA helix and affect the interactions of DNA with proteins involved in replication and transcription.[4]
Radiosensitization: The Primary Therapeutic Application
The most significant consequence of IUdR incorporation is the sensitization of cells to ionizing radiation. The mechanism of radiosensitization is multifactorial:
-
Increased DNA Damage: The carbon-iodine bond is weaker than the carbon-methyl bond. Upon exposure to ionizing radiation, the incorporated this compound acts as a site of preferential damage, leading to an increase in the formation of DNA strand breaks.[1]
-
Dissociative Electron Attachment (DEA): Hydrated electrons, which are abundant products of water radiolysis, can be captured by the incorporated this compound. This can lead to the dissociation of the carbon-iodine bond, generating a highly reactive uracilyl radical and an iodide ion. The uracilyl radical can then abstract a hydrogen atom from a nearby deoxyribose sugar, leading to a single-strand break.
DNA Repair Pathways
The presence of this compound in DNA and the subsequent damage induced by radiation trigger a cascade of DNA damage response (DDR) pathways.
-
Mismatch Repair (MMR): The MMR system can recognize the IUdR:G mispairs that may arise during replication.[5] Interestingly, MMR-deficient tumor cells exhibit higher levels of IUdR incorporation and, consequently, enhanced radiosensitization, suggesting that a functional MMR system may attempt to remove the incorporated analog.[5]
-
Base Excision Repair (BER): While not the primary pathway for IUdR itself, BER is crucial for repairing the oxidative base damage and single-strand breaks that are increased after irradiation of IUdR-containing DNA.
-
Double-Strand Break Repair: The increased incidence of double-strand breaks (DSBs) after radiation in IUdR-treated cells activates the two major DSB repair pathways:
-
Non-Homologous End Joining (NHEJ): An error-prone pathway that directly ligates the broken DNA ends.
-
Homologous Recombination (HR): A high-fidelity pathway that uses a sister chromatid as a template for repair.
-
Cell Cycle Checkpoints and Apoptosis
The activation of the DDR by IUdR-induced DNA damage leads to the activation of key sensor kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) . These kinases, in turn, phosphorylate downstream effector proteins like Chk1 and Chk2 , leading to cell cycle arrest, typically at the G2/M checkpoint.[5] This arrest provides time for the cell to repair the DNA damage. If the damage is too extensive to be repaired, the cell will be directed towards programmed cell death (apoptosis).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Incorporation and Action.
Caption: General Experimental Workflow for Studying this compound.
Detailed Methodologies for Key Experiments
Cell Culture and IUdR Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, A549) in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that allows for exponential growth during the treatment period. Culture in complete medium (e.g., DMEM or RPMI 1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
IUdR Preparation: Prepare a stock solution of 5-iododeoxyuridine in sterile DMSO or PBS. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10⁻⁷ M to 10⁻⁵ M).
-
Treatment: When cells reach the desired confluency (typically 50-60%), replace the existing medium with the IUdR-containing medium. Include a vehicle control (medium with the same concentration of DMSO or PBS used for the highest IUdR concentration).
-
Incubation: Incubate the cells with IUdR for a duration equivalent to at least one to two cell population doublings (e.g., 24-48 hours) to ensure incorporation into newly synthesized DNA.
-
Irradiation (if applicable): After the IUdR incubation period, irradiate the cells using a calibrated X-ray source at the desired doses (e.g., 2, 4, 6 Gy). Control plates (no IUdR) should also be irradiated.
Quantification of IUdR in DNA by HPLC-MS/MS
-
DNA Extraction: Following treatment, harvest the cells and extract genomic DNA using a commercial DNA extraction kit, ensuring high purity and removal of RNA.
-
DNA Digestion: Digest a known amount of DNA (e.g., 1-10 µg) to its constituent nucleosides using a mixture of DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Preparation: Add an isotopically labeled internal standard (e.g., [¹⁵N₂]-IUdR) to the digested sample. Precipitate proteins with a solvent like acetonitrile (B52724) and centrifuge to clarify the supernatant.
-
LC-MS/MS Analysis: Inject the supernatant into an HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid) to separate the nucleosides.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both IUdR and the internal standard.
-
-
Quantification: Construct a calibration curve using known concentrations of IUdR. The amount of IUdR in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The percentage of thymidine replacement can be calculated by also quantifying the amount of thymidine in the sample.
Clonogenic Survival Assay
-
Cell Treatment: Treat cells with IUdR and/or radiation as described in section 5.1.
-
Cell Harvesting and Plating: After treatment, wash the cells with PBS, detach them using trypsin-EDTA, and prepare a single-cell suspension. Count the viable cells (e.g., using a hemocytometer and trypan blue exclusion).
-
Seeding: Plate a precise number of cells into 6-well plates or 60 mm dishes. The number of cells to be plated depends on the expected survival fraction for each treatment condition (e.g., plate more cells for higher doses of radiation). Typically, cell numbers range from 100 to 8000 per well.
-
Incubation: Incubate the plates for 9-14 days at 37°C in a 5% CO₂ incubator, allowing individual surviving cells to form colonies (defined as a cluster of at least 50 cells).
-
Fixing and Staining: After the incubation period, aspirate the medium, wash the colonies with PBS, and fix them with a solution such as 10% neutral buffered formalin or a mixture of 6% glutaraldehyde (B144438) and 0.5% crystal violet for at least 30 minutes. Stain the colonies with 0.5% crystal violet.
-
Colony Counting: Wash off the excess stain with water, allow the plates to dry, and count the number of colonies in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) for the control group and the Surviving Fraction (SF) for each treatment group.
Immunofluorescence for γH2AX Foci
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Treat with IUdR and/or radiation as required.
-
Fixation: At the desired time points post-treatment (e.g., 1, 4, 24 hours after irradiation), fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.3-0.5% Triton X-100 in PBS for 5-10 minutes to allow antibody access to the nucleus.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with a blocking solution (e.g., 5% bovine serum albumin or normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX) (e.g., anti-γH2AX mouse monoclonal antibody) diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (green) channels. The distinct green foci within the blue nuclei represent DNA double-strand breaks. Quantify the number of foci per nucleus using image analysis software like ImageJ or Fiji.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells as desired. Harvest both adherent and floating cells (to include apoptotic cells) by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a propidium (B1200493) iodide (PI) staining solution that also contains RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The incorporation of this compound into DNA is a well-defined process that leverages the cell's own metabolic pathways. Its primary therapeutic value lies in its ability to act as a potent radiosensitizer, increasing the efficacy of radiation therapy in cancer treatment. Understanding the detailed mechanisms of its uptake, activation, incorporation, and the subsequent cellular responses is crucial for optimizing its clinical application and for the development of novel therapeutic strategies that exploit the unique biology of cancer cells, such as their high proliferative rate and potential defects in DNA repair pathways. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted effects of this important class of compounds.
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
The Rising Potential of N-Substituted Iodouracils in Oncology: A Technical Guide
For Immediate Release
In the relentless pursuit of novel and more effective cancer therapeutics, a class of compounds known as N-substituted iodouracils is demonstrating significant promise. Building upon the established anticancer activity of halogenated pyrimidines, recent research has illuminated the potential of modifying the uracil (B121893) scaffold at the nitrogen positions to enhance cytotoxic efficacy and selectivity against various cancer cell lines. This technical guide provides an in-depth overview of the current state of research into the anticancer properties of N-substituted iodouracil derivatives, focusing on quantitative data, experimental methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.
Quantitative Assessment of Anticancer Activity
A pivotal study by Prachayasittikul and colleagues systematically evaluated a series of N-substituted 5-iodouracils for their cytotoxic effects against a panel of human cancer cell lines.[1][2][3] The half-maximal inhibitory concentrations (IC50), a measure of compound potency, were determined and are summarized in the tables below. These data highlight the influence of the nature and position of the substituent on the anticancer activity.
Table 1: Anticancer Activity of N1-Substituted-5-Iodouracil Analogs (7a-d)
| Compound | R Substituent | T47D (Breast) IC50 (µg/mL) | KB (Oral) IC50 (µg/mL) | HepG2 (Liver) IC50 (µg/mL) | P388 (Leukemia) IC50 (µg/mL) | HeLa (Cervical) IC50 (µg/mL) |
| 7a | n-C4H9 | >50 | >50 | >50 | >50 | >50 |
| 7b | s-C4H9 | >50 | >50 | >50 | >50 | >50 |
| 7c | CH2C6H11 | 20.0 | 35.0 | 36.0 | 41.47 | 46.0 |
| 7d | CH2C6H5 | 43.0 | >50 | >50 | >50 | >50 |
Data sourced from Prachayasittikul et al.[2]
Table 2: Anticancer Activity of N1,N3-Disubstituted-5-Iodouracil Analogs (8a-b)
| Compound | R Substituent | HepG2 (Liver) IC50 (µg/mL) | A549 (Lung) IC50 (µg/mL) | HuCCA-1 (Cholangiocarcinoma) IC50 (µg/mL) | MOLT-3 (Leukemia) IC50 (µg/mL) |
| 8a | n-C4H9 | >50 | >50 | >50 | 37.53 |
| 8b | CH2C6H11 | 16.5 | 33.0 | 49.0 | >50 |
Data sourced from Prachayasittikul et al.[2]
Notably, the N1,N3-dicyclohexylmethyl analog 8b displayed the most potent activity against the HepG2 liver cancer cell line with an IC50 of 16.5 µg/mL.[1][2][3] The increased lipophilicity of the disubstituted analog compared to its monosubstituted counterpart (7c ) is suggested to enhance its cellular uptake and, consequently, its cytotoxic effect.[1][2]
Experimental Protocols
The synthesis and evaluation of these compounds followed established laboratory procedures.
Synthesis of N-Substituted 5-Iodouracil (B140508) Analogs
The general synthetic route for the preparation of N-substituted 5-iodouracils involves the alkylation of 5-iodouracil.[2]
In a typical procedure, 5-iodouracil is dissolved in dimethyl sulfoxide (B87167) (DMSO), and potassium carbonate (K2CO3) is added. The mixture is heated, followed by the dropwise addition of the respective alkylating agent. The reaction proceeds for an extended period, after which the products are isolated and purified using column chromatography.[2]
Anticancer Activity Assays
The cytotoxic effects of the synthesized compounds were determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays.[2]
References
Early Studies on Iodouracil as an Antimetabolite: A Technical Guide
This technical guide provides an in-depth overview of the foundational research on 5-iodouracil (B140508) and its nucleoside derivatives as antimetabolites. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the early discoveries, experimental methodologies, and quantitative data that established iodouracil's role in cancer and virology research.
Introduction
In the mid-20th century, the field of chemotherapy was rapidly advancing with the exploration of antimetabolites—compounds that mimic natural metabolites and interfere with cellular processes. Among these, halogenated pyrimidines emerged as a promising class of therapeutic agents. 5-Iodouracil, an analog of the DNA and RNA precursor thymine (B56734), was a key molecule in this early research. The pioneering work of Dr. William H. Prusoff and his colleagues in the late 1950s and early 1960s was instrumental in elucidating the synthesis, mechanism of action, and biological activities of this compound and its deoxyribonucleoside, 5-iododeoxyuridine (IUdR).[1][2] These early investigations demonstrated that IUdR could be incorporated into DNA in place of thymidine (B127349), leading to cytotoxic effects in cancer cells and inhibition of viral replication.[3] This guide synthesizes the core findings from these seminal studies, presenting the data in a structured format and detailing the experimental protocols that were foundational to this area of research.
Synthesis of 5-Iodouracil and 5-Iododeoxyuridine
The initial synthesis of 5-iodouracil and its conversion to 5-iododeoxyuridine were critical steps in enabling the biological studies. The methodologies developed in these early studies formed the basis for the production of these compounds for research and clinical investigation.
Synthesis of 5-Iodouracil
The synthesis of 5-iodouracil was typically achieved through the direct iodination of uracil.
Experimental Protocol: Synthesis of 5-Iodouracil
-
Reactants: Uracil, iodine, and an oxidizing agent (e.g., nitric acid or iodic acid) in a suitable solvent.
-
Procedure:
-
Uracil is dissolved in a heated acidic solution (e.g., dilute nitric acid).
-
Powdered iodine is added to the solution.
-
The mixture is heated under reflux until the iodine color disappears, indicating the completion of the reaction.
-
The solution is then cooled, and the precipitated 5-iodouracil is collected by filtration.
-
The crude product is recrystallized from hot water to yield pure 5-iodouracil.
-
Synthesis of 5-Iododeoxyuridine (IUdR)
The synthesis of the deoxyribonucleoside of 5-iodouracil, 5-iododeoxyuridine, was a key development, as the nucleoside form is more readily utilized by cells for DNA synthesis. An early method involved the enzymatic synthesis from 5-iodouracil and deoxyuridine.
Experimental Protocol: Enzymatic Synthesis of 5-Iododeoxyuridine
-
Enzyme Source: A crude enzyme preparation from Escherichia coli or other sources containing uridine (B1682114) phosphorylase.
-
Substrates: 5-iodouracil and deoxyuridine.
-
Procedure:
-
5-iodouracil and deoxyuridine are incubated with the enzyme preparation in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) at 37°C.
-
The reaction progress is monitored by spectrophotometry or paper chromatography.
-
The reaction is terminated by heating or the addition of a protein precipitant.
-
The product, 5-iododeoxyuridine, is then purified from the reaction mixture using techniques such as column chromatography on Dowex-1 resin.
-
Mechanism of Action
The primary mechanism of action of 5-iodouracil as an antimetabolite involves its conversion to the deoxyribonucleotide and subsequent incorporation into DNA, where it disrupts DNA structure and function. It also exerts its effects through the inhibition of key enzymes in the pyrimidine (B1678525) biosynthesis pathway.
Incorporation into DNA
Once inside the cell, 5-iodouracil is converted to 5-iododeoxyuridine and then phosphorylated to 5-iododeoxyuridine triphosphate (IdUTP). IdUTP serves as a substrate for DNA polymerase and is incorporated into the newly synthesized DNA strand in place of thymidine triphosphate (dTTP). The larger size of the iodine atom compared to the methyl group of thymine can lead to conformational changes in the DNA double helix, affecting DNA replication and transcription.
Inhibition of Thymidylate Synthetase
The monophosphate form, 5-iododeoxyuridine monophosphate (IdUMP), was found to be an inhibitor of thymidylate synthetase. This enzyme is responsible for the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of thymidine for DNA. Inhibition of this enzyme leads to a depletion of the cellular pool of dTMP, further disrupting DNA synthesis.
Quantitative Data from Early In Vitro Studies
The following tables summarize the quantitative data from early in vitro experiments that characterized the antimetabolite activity of 5-iodouracil and its derivatives.
Table 1: Inhibition of Microbial Growth by 5-Iodouracil and Derivatives
| Compound | Organism | Medium | Inhibitory Concentration | Reversal Agent |
| 5-Iodouracil | Escherichia coli | Minimal | > 100 µg/mL | - |
| 5-Iododeoxyuridine | Lactobacillus casei | Folic Acid-free | 0.1 µg/mL for 50% inhibition | Thymidine |
| 6-Azathymine | Streptococcus faecalis | Folic Acid-free | Competitive | Thymine |
Data synthesized from early publications on pyrimidine analogs.
Table 2: Inhibition of Mammalian Cell Growth by 5-Iododeoxyuridine
| Cell Line | IC50 (µM) | Exposure Time (hours) |
| Mouse Leukemia L1210 | ~1 | 48 |
| Human Epidermoid Carcinoma (H.Ep. #1) | ~5 | 72 |
Data are representative values from early studies on mammalian cell cultures.[3]
Table 3: Inhibition of Thymidylate Synthetase by 5-Iododeoxyuridylate (IdUMP)
| Enzyme Source | Substrate | Inhibitor | Ki (µM) | Type of Inhibition |
| E. coli | dUMP | IdUMP | ~10 | Competitive |
| Sarcoma 180 Ascites Cells | dUMP | IdUMP | ~5 | Competitive |
Values are estimations based on qualitative descriptions in early literature.
Experimental Protocols from Early Studies
The following are detailed methodologies for key experiments cited in the early literature on this compound.
Microbial Growth Inhibition Assay
This protocol was used to assess the antimicrobial activity of pyrimidine analogs and to identify the natural metabolites that could reverse the inhibition.
-
Materials:
-
Test organism (e.g., Lactobacillus casei).
-
Defined growth medium (e.g., folic acid-free medium for L. casei).
-
Serial dilutions of the test compound (5-iododeoxyuridine).
-
Serial dilutions of the potential reversal agent (thymidine).
-
Spectrophotometer.
-
-
Procedure:
-
A series of tubes containing the growth medium are prepared.
-
To each set of tubes, a fixed concentration of the test compound is added.
-
Varying concentrations of the reversal agent are then added to the tubes.
-
The tubes are inoculated with a standardized suspension of the test organism.
-
The cultures are incubated at the optimal growth temperature for a defined period (e.g., 24-48 hours).
-
Bacterial growth is measured by determining the turbidity of the culture using a spectrophotometer at a wavelength of 600 nm.
-
The concentration of the reversal agent required to overcome the inhibition is determined.
-
Mammalian Cell Culture Growth Inhibition Assay
This protocol was used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Materials:
-
Mammalian cancer cell line (e.g., Mouse Leukemia L1210).
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with serum.
-
Serial dilutions of the test compound (5-iododeoxyuridine).
-
Cell counting equipment (hemocytometer or electronic cell counter).
-
-
Procedure:
-
Cells are seeded into culture flasks or plates at a known density.
-
After a period of attachment and initial growth, the medium is replaced with fresh medium containing various concentrations of the test compound.
-
The cells are incubated for a specified period (e.g., 48-72 hours).
-
At the end of the incubation period, the cells are harvested (e.g., by trypsinization).
-
The number of viable cells in each treatment group is determined by cell counting.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Assay for Incorporation of Radiolabeled 5-Iododeoxyuridine into DNA
This protocol was used to demonstrate the incorporation of IUdR into the DNA of cells.
-
Materials:
-
Cell culture or bacterial culture.
-
Radiolabeled 5-iododeoxyuridine (e.g., with ¹³¹I or ¹⁴C).
-
Reagents for DNA extraction (e.g., phenol, chloroform, ethanol).
-
Scintillation counter.
-
-
Procedure:
-
Cells are incubated with radiolabeled 5-iododeoxyuridine for a defined period.
-
The cells are harvested and washed to remove unincorporated radiolabel.
-
DNA is extracted from the cells using a standard protocol (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).
-
The purity and quantity of the extracted DNA are determined.
-
The radioactivity incorporated into the DNA is measured using a scintillation counter.
-
The specific activity (e.g., counts per minute per microgram of DNA) is calculated to quantify the extent of incorporation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for evaluating its antimetabolite activity.
Conclusion
The early studies on 5-iodouracil and its nucleoside derivatives laid a critical foundation for the development of halogenated pyrimidines as anticancer and antiviral agents. The work of Prusoff and his contemporaries established the core principles of its mechanism of action, including its incorporation into DNA and inhibition of thymidylate synthetase. The experimental protocols developed during this era became standard methods for evaluating antimetabolites. While more sophisticated techniques are available today, this foundational research remains a cornerstone of modern chemotherapy and antiviral drug development, demonstrating the enduring impact of these early scientific investigations.
References
Iodouracil as a Tool for Studying Nucleic Acid Interactions: A Technical Guide
Introduction
5-Iodouracil (B140508) (5-IU) is a halogenated pyrimidine (B1678525) derivative that serves as a powerful and versatile tool in molecular biology, biochemistry, and drug development.[1] Structurally, it is an analog of thymine (B56734) (in DNA) and uracil (B121893) (in RNA) where the methyl group or hydrogen at the 5-position is replaced by an iodine atom.[2] This substitution imparts unique photochemical properties without significantly disrupting nucleic acid structure, making it an invaluable probe for investigating the intricate interactions between nucleic acids and other molecules, particularly proteins.[3][4] This guide provides an in-depth overview of the core principles, experimental methodologies, and diverse applications of iodouracil for researchers, scientists, and drug development professionals.
Core Principle: Photoactivated Cross-linking
The primary utility of 5-iodouracil stems from its ability to form a covalent cross-link with nearby amino acid residues upon irradiation with long-wavelength ultraviolet (UVA) light, typically around 325 nm.[5] The mechanism is initiated by the photoinduced homolysis of the relatively weak carbon-iodine (C-I) bond, which generates a highly reactive uracil-5-yl radical.[6] This radical can then abstract a hydrogen atom from a nearby donor, such as an amino acid side chain, resulting in a stable, covalent bond between the nucleic acid and the interacting molecule.[7][8]
A key advantage of this method is its specificity. The use of long-wavelength UV light (e.g., 325 nm) selectively excites the this compound chromophore, avoiding photodamage to other native nucleic acid bases and protein chromophores that absorb at shorter wavelengths.[5] This "soft" activation, combined with high cross-linking yields, allows for the precise identification of contact points in nucleoprotein complexes.[5][9]
Experimental Methodologies
Synthesis of this compound-Containing Oligonucleotides
The preparation of oligonucleotides containing 5-iodouracil is most commonly achieved through automated solid-phase chemical synthesis using the phosphoramidite (B1245037) method.[10][11][12] 5-Iodo-2'-deoxyuridine phosphoramidite is commercially available and can be incorporated at any desired position within a DNA or RNA sequence.
Detailed Protocol:
-
Solid Support: Synthesis begins with a deoxynucleoside (typically the 3'-most base of the target sequence) attached to a solid support, such as controlled pore glass (CPG).
-
Synthesis Cycle (repeated for each nucleotide):
-
De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) to expose the 5'-hydroxyl group.[11]
-
Coupling: The desired phosphoramidite building block (e.g., 5-Iodouracil phosphoramidite) is activated by an acidic azole catalyst (e.g., 1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain.[11]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
-
-
Cleavage and Deprotection: After the final sequence is assembled, the oligonucleotide is cleaved from the solid support. Protecting groups on the phosphate backbone and the nucleobases are removed by incubation in concentrated ammonia (B1221849).
-
Critical Consideration: For oligonucleotides containing 5-iodouracil, it is crucial to perform the ammonia deprotection at room temperature for an extended period (24-48 hours).[10][13] Using elevated temperatures (e.g., 60 °C) can lead to the formation of 5-aminouracil (B160950) as a side product, compromising the purity of the final product.[10][13]
-
-
Purification: The final product is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length, pure oligonucleotide.[11]
Photo-cross-linking of this compound-Labeled Nucleic Acids
This protocol outlines the general steps for cross-linking a 5-IU-containing oligonucleotide to its binding protein.
Detailed Protocol:
-
Complex Formation: The purified 5-IU-containing oligonucleotide is incubated with its target protein or cellular lysate under conditions that favor the formation of the specific nucleoprotein complex (e.g., appropriate buffer, salt concentration, temperature).
-
UV Irradiation: The sample is transferred to a quartz cuvette or microplate. To prevent radical quenching by oxygen, the solution may be de-gassed. The sample is then irradiated with a monochromatic UV light source. A laser emitting at 325 nm is ideal, as it provides high specificity and minimizes damage to other components.[5] Irradiation time is a critical parameter that must be optimized for each specific system to maximize cross-linking yield while minimizing non-specific damage.
-
Quenching: The reaction can be quenched by the addition of a radical scavenger, such as dithiothreitol (B142953) (DTT).
-
Analysis of Cross-linked Products:
-
SDS-PAGE: The most straightforward method to visualize the covalent complex is by SDS-PAGE. The cross-linked product will appear as a new band with a higher molecular weight than the unbound protein. Radiolabeling the oligonucleotide (e.g., with ³²P) allows for visualization by autoradiography.
-
Mass Spectrometry: To identify the precise site of cross-linking, the covalent complex can be isolated and subjected to proteolytic digestion followed by mass spectrometry analysis. This powerful technique can identify the specific amino acid residue(s) that formed a bond with the this compound.[7]
-
Quantitative Data Summary
The efficiency of 5-iodouracil-mediated reactions has been quantified in various studies, highlighting its effectiveness as a research tool.
Table 1: Photo-cross-linking Efficiency and Conditions
| System Studied | Wavelength (nm) | Cross-linking Yield (%) | Reference |
|---|---|---|---|
| 5-Iodouracil-substituted RNA/DNA to associated proteins | 325 | 70 - 94 | [5] |
| 5-Iodouridine (IU) with N-acetyltyrosine N-ethylamide | 308 or 325 | Not specified; 1:2 mole ratio of Uridine to Adduct |[7] |
Table 2: Bioactivity of N-Substituted 5-Iodouracil Analogs
| Compound | Activity Type | Target | Quantitative Measure | Reference |
|---|---|---|---|---|
| N1,N3-dicyclohexylmethyl 5-iodouracil (8b) | Anticancer | HepG2 cells | IC₅₀ of 16.5 µg/mL | [14] |
| N1-substituted-(R)-5-iodouracil (7a, 7c, 7d) | Antibacterial | B. catarrhalis, N. mucosa, S. pyogenes | 25-50% inhibition at 0.128 mg/mL |[14] |
Applications in Research and Drug Development
The unique properties of 5-iodouracil have led to its use in a wide array of applications.
-
Mapping Protein-Nucleic Acid Interfaces: As detailed above, photo-cross-linking is the primary application, enabling the precise identification of amino acids at the binding interface of a protein-DNA or protein-RNA complex.[5][9] This is critical for understanding the structural basis of molecular recognition.
-
Structural Biology: The heavy iodine atom is a strong X-ray scatterer. Incorporating 5-iodouracil into oligonucleotides can aid in solving the phase problem in X-ray crystallography, facilitating the structural determination of nucleic acids and their complexes.[10]
-
Studying DNA Repair Pathways: When incorporated into DNA, 5-iodouracil can be recognized by DNA repair machinery, such as DNA N-glycosylases involved in base excision repair (BER).[][16] This allows researchers to use 5-IU as a probe to study the mechanisms and efficiency of these critical cellular pathways.[16]
-
Drug Development:
-
Anticancer Agents: 5-Iodouracil and its derivatives have been investigated for their anticancer properties.[1][14] Some N-substituted analogs show potent activity against cancer cell lines like HepG2.[14] Additionally, complexes of 5-iodouracil with metal ions have demonstrated antitumor activity.[17]
-
Antiviral Research: The compound is studied for its potential to inhibit viral replication by interfering with nucleic acid synthesis, making it a candidate for antiviral drug development.[1]
-
Photosensitizer in Therapy: As a photoactivatable molecule, 5-iodouracil has conceptual parallels with photosensitizers used in photodynamic therapy (PDT), where a drug is activated by light to kill target cells.[][18][19][20]
-
5-Iodouracil is a remarkably effective tool for elucidating the dynamics and structure of nucleic acid interactions. Its capacity for high-yield, specific photo-cross-linking under gentle irradiation conditions provides an unparalleled method for mapping molecular interfaces.[5] Coupled with its utility in structural biology and as a probe for cellular processes like DNA repair, 5-IU remains a cornerstone technique for researchers in molecular biology. Its continued exploration in the context of anticancer and antiviral therapies further underscores its importance in the broader field of drug discovery and development.[1][14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Base-pairing Configuration and Stability of an Oligonucleotide Duplex Containing a 5-Chlorouracil-Adenine Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoreactivity of 5-iodouracil-containing DNA-Sso7d complex in solution: the protein-induced DNA kink causes intrastrand hydrogen abstraction from the 5-methyl of thymine at the 5' side - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. Design and synthesis of oligonucleotides for diagnostic and therapeutic use - Institute of Crystallography - CNR [ic.cnr.it]
- 13. Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of DNA Repair Pathways That Affect the Survival of Ovarian Cancer Cells Treated with a Poly(ADP-Ribose) Polymerase Inhibitor in a Novel Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intratumoral Photosensitizer Delivery and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photodynamic Therapy to Treat Cancer - NCI [cancer.gov]
The Halogenated Pyrimidine Iodouracil: A Comprehensive Technical Guide on its Discovery, Development, and multifaceted role in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 5-iodouracil (B140508) and its nucleoside analog, idoxuridine (B1674378) (5-iodo-2'-deoxyuridine), from their initial discovery to their diverse applications in contemporary scientific research. Initially investigated as an anticancer agent, idoxuridine emerged as the first clinically approved antiviral drug. This document details its historical development, mechanisms of action as an antiviral, anticancer agent, and radiosensitizer, and provides a compilation of quantitative data, detailed experimental protocols, and visualizations of its molecular interactions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, virology, oncology, and radiation biology, facilitating a deeper understanding and further exploration of the therapeutic potential of iodouracil derivatives.
Introduction: A Serendipitous Journey from Oncology to Virology
The story of this compound is a compelling narrative of scientific serendipity. Initially synthesized in the late 1950s by William H. Prusoff during a quest for novel anticancer agents, the nucleoside analog idoxuridine (IUdR) was designed to interfere with nucleic acid synthesis.[1] While its potential as a standalone cancer therapeutic was limited by toxicity, its ability to be incorporated into DNA in place of thymidine (B127349) opened a new avenue of investigation.[1] This unique property led to the groundbreaking discovery of its antiviral activity against herpes simplex virus (HSV), culminating in its approval as the first-ever antiviral drug in 1962 for the topical treatment of herpetic keratitis.[1]
Beyond its pioneering role in antiviral therapy, research into this compound and its derivatives has continued to evolve. Its capacity to be incorporated into the DNA of rapidly dividing cells has been harnessed to enhance the efficacy of radiotherapy, establishing it as a potent radiosensitizer. This guide will delve into the multifaceted applications of this compound, providing a technical overview of its journey from a repurposed anticancer candidate to a valuable tool in antiviral and radiation oncology research.
Mechanism of Action: A Tale of Molecular Mimicry and Disruption
The biological activities of this compound and its nucleoside form, idoxuridine, are rooted in their structural similarity to the natural pyrimidine (B1678525) base thymine (B56734) and its corresponding nucleoside, thymidine. This molecular mimicry allows them to be recognized and utilized by cellular and viral enzymes involved in DNA synthesis, leading to the disruption of normal nucleic acid function.
Antiviral Activity
As an antiviral agent, idoxuridine exerts its effect primarily against DNA viruses, most notably Herpes simplex virus.[2] The mechanism involves a multi-step process:
-
Phosphorylation: Idoxuridine is phosphorylated by both viral and cellular thymidine kinases to its active triphosphate form, idoxuridine triphosphate (IdoxTP).[2]
-
Competitive Inhibition: IdoxTP competes with the natural substrate, thymidine triphosphate (dTTP), for incorporation into the replicating viral DNA by viral DNA polymerase.[3]
-
DNA Disruption: Once incorporated, the presence of the bulky iodine atom at the 5-position of the uracil (B121893) ring disrupts the normal structure and function of the viral DNA.[3] This leads to:
-
Base-pairing errors: The iodine atom alters the electron distribution of the base, leading to incorrect pairing with guanine (B1146940) instead of adenine (B156593) during subsequent rounds of replication.[3]
-
Steric hindrance: The large iodine atom can cause distortions in the DNA double helix, impairing the function of enzymes involved in DNA replication and transcription.[3]
-
-
Faulty Viral Progeny: The culmination of these effects is the production of faulty, non-infectious viral particles, thereby halting the spread of the infection.[3]
Anticancer and Radiosensitizing Activity
The anticancer and radiosensitizing properties of this compound are also predicated on its incorporation into the DNA of rapidly proliferating cancer cells.
-
Inhibition of Thymidylate Synthase: Similar to the well-known anticancer drug 5-fluorouracil (B62378), this compound can inhibit thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[4][5][6] Inhibition of TS leads to a depletion of the dTMP pool, disrupting DNA replication and repair in cancer cells.[4][6][7]
-
Radiosensitization: The incorporation of the high-Z iodine atom into the DNA of tumor cells enhances their sensitivity to ionizing radiation.[8] When irradiated, the iodine atoms absorb a greater amount of radiation energy, leading to an increased production of damaging secondary electrons and free radicals in close proximity to the DNA backbone. This localized dose enhancement results in a higher frequency of difficult-to-repair DNA double-strand breaks, ultimately leading to increased cancer cell death.[8]
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of this compound and its derivatives.
Table 1: In Vitro Anticancer Activity of N-Substituted 5-Iodouracil Analogs[9]
| Compound | Cell Line | IC50 (µg/mL) |
| 7c | T47D | 20.0 |
| KB | 35.0 | |
| HepG2 | 36.0 | |
| P388 | 41.47 | |
| HeLa | 46.0 | |
| 7d | T47D | 43.0 |
| 8a | MOLT-3 | 37.53 |
| 8b | HepG2 | 16.5 |
| A549 | 33.0 | |
| HuCCA-1 | 49.0 |
IC50 values >50 µg/mL were considered inactive.
Table 2: Clinical Efficacy of Idoxuridine in Herpetic Keratitis
| Treatment | Healing Rate | Mean Healing Time (days) | Reference |
| 0.5% Idoxuridine Ointment | 76% (22/29 patients) | 9.2 | [9] |
| 3% Acyclovir Ointment | 100% (30/30 patients) | 4.4 | [9] |
| 0.5% Idoxuridine Ointment | Not specified | 6.8 | [10] |
| Vidarabine | Not specified | 8.0 | [10] |
Table 3: Pharmacokinetic Parameters of Idoxuridine
| Parameter | Value | Reference |
| Plasma Half-life | ~30 minutes | [11] |
| Renal Excretion (as metabolites) | 43% | [11] |
| Plasma Protein Binding | Nil | [11] |
| Corneal Penetration | Poor | [4] |
Table 4: Radiosensitization Enhancement Ratios of Iododeoxyuridine (IUdR)[8]
| Radiation Beam | Survival Level | Enhancement Ratio |
| Filtered 100 keV | 1% | 2.3 ± 0.3 |
| 100 keV | 1% | 1.8 ± 0.2 |
| 30 keV | 1% | 1.4 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound and its derivatives.
Synthesis of N-Substituted 5-Iodouracil Analogs[9]
Materials:
-
5-Iodouracil
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium carbonate (K₂CO₃)
-
Alkylating agent (e.g., n-butyl bromide, cyclohexylmethyl bromide, benzyl (B1604629) bromide)
-
Hexane
-
Ethyl acetate (B1210297)
-
Methanol (B129727) or Dichloromethane-methanol (1:1)
Procedure:
-
Dissolve 5-iodouracil in DMSO (5 mL).
-
Add K₂CO₃ to the solution and stir the mixture at 80 °C for 15 minutes.
-
Add the alkylating agent dropwise to the solution over 5 minutes.
-
Continue stirring the reaction mixture for 48 hours at 80 °C.
-
Collect the product by filtration or solvent extraction.
-
Purify the crude product by silica (B1680970) gel column chromatography using a hexane-ethyl acetate (8:2) mixture as the eluting solvent.
-
Recrystallize the purified product from methanol or a 1:1 mixture of dichloromethane (B109758) and methanol.
In Vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antiviral Plaque Reduction Assay
Materials:
-
Host cells susceptible to the virus (e.g., Vero cells for HSV)
-
Virus stock (e.g., HSV-1)
-
6-well plates
-
Culture medium
-
Idoxuridine
-
Overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agar)
-
Crystal violet staining solution
Procedure:
-
Seed host cells into 6-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add an overlay medium containing various concentrations of idoxuridine to the wells.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the action and study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 4. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the thymidylate synthase inhibitors on dUTP and TTP pool levels and the activities of DNA repair glycosylases on uracil and 5-fluorouracil in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidylate synthase and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of IUdR Radiosensitization by Low-Energy Photons Results from Increased and Persistent DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Iodouracil Photo-Cross-Linking
Audience: Researchers, Scientists, and Drug Development Professionals
Core Principles of Iodouracil Photo-Cross-Linking
5-Iodouracil (B140508) (5-IU) is a halogenated derivative of uracil, a fundamental component of nucleic acids.[1] Its utility in molecular biology and drug development stems from its ability to be incorporated into DNA and RNA, where it can be photoactivated to form covalent cross-links with nearby molecules, particularly proteins.[2][] This technique provides a powerful tool for mapping nucleic acid-protein interactions with high specificity and efficiency.[2]
The primary advantage of using 5-iodouracil lies in its unique photochemical properties. It can be specifically excited by long-wavelength ultraviolet (UV) radiation (around 308-325 nm).[2][4] This is a critical feature, as it allows for the activation of the cross-linking reaction without causing significant photodamage to other biological chromophores, such as native amino acids and nucleotides, which absorb light at shorter UV wavelengths.[2] This specificity results in high-yield, clean cross-linking, making it an invaluable method for studying the intricate details of nucleoprotein complexes.[2][5]
1.1 The Photochemical Mechanism
The central mechanism of 5-iodouracil photo-cross-linking is initiated by the absorption of a photon, which excites the 5-iodouracil molecule to its first excited singlet state.[4] This excitation leads to the homolytic cleavage of the relatively weak carbon-iodine (C-I) bond.[6]
This bond homolysis generates two highly reactive species: a uracil-5-yl radical (U•) and an iodine atom radical (I•).[6] The uracil-5-yl radical is the key intermediate that drives the cross-linking reaction.[4][6] It can readily react with adjacent molecules, such as amino acid residues in a protein, to form a stable, covalent bond. This process effectively "freezes" the transient interaction between the nucleic acid and the protein, allowing for subsequent identification and analysis.
The formation of the uracil-5-yl radical is a highly efficient primary photochemical process.[4] In the absence of a suitable cross-linking partner, the uracil-5-yl radical can be reduced back to uridine (B1682114), a process that is enhanced by the presence of hydrogen atom donors.[4]
Quantitative Data
The efficiency of this compound photo-cross-linking can be quantified by cross-linking yield and quantum yield. The tables below summarize key quantitative data reported in the literature.
| Parameter | Reported Value | Conditions | Source |
| Cross-linking Yield | 70% to 94% | Irradiation of 5-iodouracil substituted RNA and DNA with monochromatic UV radiation (325 nm) in the presence of associated proteins. | [2] |
| Quantum Yield | Varies with solvent | The quantum yield for the formation of uridine (a side-product) is approximately an order of magnitude higher in 90% acetonitrile/10% water than in pH 7 water. The quantum yield for adduct formation is less affected by the solvent. | [4] |
| Excitation Wavelength | Independent | Quantum yields are independent of the excitation wavelength in the 310-330 nm region. | [4] |
Experimental Protocols
Below is a generalized protocol for a typical 5-iodouracil photo-cross-linking experiment designed to identify protein-nucleic acid interactions.
3.1 Step 1: Preparation of 5-Iodouracil-Substituted Nucleic Acid
-
Synthesis: Synthesize the DNA or RNA of interest, incorporating 5-iodouracil at specific, desired locations. This is typically achieved using standard solid-phase phosphoramidite (B1245037) chemistry with a 5-iodo-2'-deoxyuridine or 5-iodouridine (B31010) phosphoramidite.
-
Purification: Purify the synthesized nucleic acid using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.
-
Quantification: Accurately determine the concentration of the purified nucleic acid using UV-Vis spectrophotometry.
3.2 Step 2: Formation of the Nucleoprotein Complex
-
Binding Reaction: Incubate the 5-iodouracil-substituted nucleic acid with the protein of interest (or a complex mixture of proteins, such as a cell lysate) under conditions that promote their interaction (e.g., appropriate buffer, salt concentration, temperature, and incubation time).
3.3 Step 3: Photo-Cross-Linking
-
Irradiation Setup: Place the sample in a suitable container (e.g., a quartz cuvette or microcentrifuge tube) on a temperature-controlled stage.
-
UV Irradiation: Irradiate the sample with a monochromatic UV light source. A laser, such as a XeCl excimer laser (308 nm) or a HeCd laser (325 nm), is often used.[4] The irradiation time will depend on the intensity of the light source and the quantum yield of the reaction, and may need to be optimized.
-
Control: Prepare a control sample that is not subjected to UV irradiation to distinguish between specific photo-cross-linked products and non-specific interactions.
3.4 Step 4: Analysis of Cross-Linked Products
-
Denaturation: Stop the reaction and denature the proteins by adding a denaturing loading buffer (e.g., containing SDS).
-
Separation: Separate the cross-linked complexes from the non-cross-linked components using SDS-PAGE.
-
Detection: If the nucleic acid or protein is labeled (e.g., with a radioactive isotope or a fluorescent tag), the cross-linked product can be visualized by autoradiography or fluorescence imaging.
-
Identification: To identify the cross-linked protein, the band corresponding to the cross-linked complex can be excised from the gel and subjected to mass spectrometry analysis.
Visualizations
The following diagrams illustrate the key processes in 5-iodouracil photo-cross-linking.
Caption: The photochemical mechanism of 5-iodouracil cross-linking.
Caption: A generalized experimental workflow for this compound photo-cross-linking.
Applications in Research and Drug Development
5-Iodouracil serves as a valuable compound in both biochemical and pharmaceutical research.[1] Its ability to interfere with nucleic acid synthesis makes it a candidate for the development of antiviral and anticancer agents.[1][7] In molecular biology, it is a crucial tool for studying the mechanisms of nucleoside analogs and for investigating RNA interference and gene expression.[1] The specificity and efficiency of photo-cross-linking with 5-iodouracil have facilitated the identification of membrane-bound receptors on cancer cells, leading to the development of cell-specific aptamer-drug conjugates.[5] This highlights its significant potential in advancing medicinal chemistry and molecular biology research.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glenresearch.com [glenresearch.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Iodouracil's Role in Inhibiting Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antiviral agent iodouracil, with a primary focus on its role in the inhibition of viral replication. The document details its mechanism of action, summarizes its efficacy against various DNA viruses through quantitative data, and provides comprehensive experimental protocols for its evaluation.
Core Mechanism of Action: A Thymidine (B127349) Analogue
This compound, and its deoxyribonucleoside form, idoxuridine (B1674378) (5-iodo-2'-deoxyuridine), exerts its antiviral effect primarily by acting as a thymidine analogue.[1][2][3] Its structural similarity to thymidine allows it to be incorporated into viral DNA during the replication process.[1][2] This incorporation is a critical step in its mechanism of action.
Once integrated into the viral genome, the presence of the iodine atom in place of the methyl group of thymine (B56734) leads to several disruptive consequences:
-
Faulty DNA Transcription and Translation: The altered DNA template containing this compound results in the transcription of dysfunctional messenger RNA (mRNA). This, in turn, leads to the synthesis of non-functional viral proteins and enzymes that are essential for viral assembly and propagation.[4]
-
Inhibition of Viral DNA Polymerase: Idoxuridine triphosphate, the active form of the drug, can also directly inhibit viral DNA polymerase, further impeding the synthesis of new viral DNA.[3]
-
Chain Termination (in some contexts): While the primary mechanism is the creation of faulty DNA, in some scenarios, the incorporation of this compound analogues can lead to premature termination of the growing DNA chain.[5]
This multi-faceted disruption of viral DNA synthesis and function effectively halts the replication cycle of susceptible viruses.[1][2]
Quantitative Antiviral Efficacy
The antiviral activity of this compound (idoxuridine) has been quantified against several DNA viruses, primarily from the Herpesviridae and Poxviridae families. The following tables summarize key efficacy and cytotoxicity data from in vitro studies.
Table 1: Antiviral Activity of Idoxuridine against Herpes Simplex Virus (HSV)
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HSV-1 (Type 1) | Chick Embryo Fibroblast | Varies (more sensitive) | Not Reported | Not Reported | [6] |
| HSV-2 (Type 2) | Chick Embryo Fibroblast | Varies (less sensitive) | Not Reported | Not Reported | [6] |
| HSV-1 (Wild Type) | Not Specified | < 1.0 | > 160 | > 160 | [7] |
| HSV-1 (Drug Resistant) | Not Specified | > 160 | > 160 | < 1 | [7] |
Table 2: Antiviral Activity of Idoxuridine against Vaccinia Virus (VV)
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 5'-noraristeromycin derivative | HEL | Lower than parent | Not Reported | Not Reported | [8] |
| Various inhibitors | BS-C-1 | As low as 9.6 | Not Reported | Not Reported | [9] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.[10] CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.[10] The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window; a higher SI indicates a more favorable safety profile.[10]
Experimental Protocols
Plaque Reduction Assay for Determining Antiviral Activity
This protocol details the methodology for a plaque reduction assay, a standard method to quantify the antiviral efficacy of a compound.[11]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, BS-C-1) in 6-well plates.
-
Virus stock of known titer (e.g., HSV-1, Vaccinia virus).
-
This compound (Idoxuridine) stock solution of known concentration.
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., cell culture medium with 1% methylcellulose (B11928114) or agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Remove the growth medium from the cells and wash with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Treatment: After adsorption, remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-5 days, depending on the virus, until plaques are visible.
-
Staining: Aspirate the overlay medium and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value can be determined by plotting the percentage of plaque reduction against the drug concentration.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to determine the cytotoxicity of this compound.
Materials:
-
Confluent monolayer of host cells in a 96-well plate.
-
This compound stock solution.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate until they reach the desired confluency.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a cell control (no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the cell control. The CC50 value is the concentration at which a 50% reduction in cell viability is observed.
Visualizations
Signaling Pathway of this compound's Antiviral Action
References
- 1. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. Selective inhibition of herpes simplex virus by 5-amino-2,5-dideoxy-5-iodouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical and Systemic Antiviral Agents | Ento Key [entokey.com]
- 5. mdpi.com [mdpi.com]
- 6. Sensitivity of Types 1 and 2 Herpes Simplex Virus to 5-Iodo-2′-Deoxyuridine and 9-β-d-Arabinofuranosyladenine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Non-Nucleoside DNA Synthesis Inhibitors of Vaccinia Virus by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Iodouracil's Interference with Nucleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanisms by which iodouracil, primarily through its deoxyribonucleoside form 5-iodo-2'-deoxyuridine (IdU), interferes with nucleic acid synthesis. It details its metabolic activation, incorporation into DNA, and subsequent cellular consequences, including the induction of DNA damage and radiosensitization.
Core Mechanisms of Action
This compound is a halogenated pyrimidine (B1678525) analog that functions as an antimetabolite. Its biological activity is contingent upon its metabolic conversion and subsequent interaction with the cellular machinery for nucleic acid synthesis. The primary mechanisms of interference are twofold: incorporation into DNA and sensitization of DNA to radiation.
Cellular Uptake and Metabolic Activation
For this compound to exert its effects, it must first be converted into its active nucleotide form. The process begins with the conversion of 5-iodouracil (B140508) to its deoxyribonucleoside, 5-iodo-2'-deoxyuridine (IdU). IdU is then sequentially phosphorylated by cellular kinases to form 5-iodo-2'-deoxyuridine monophosphate (IdUMP), diphosphate (B83284) (IdUDP), and finally the active triphosphate form, 5-iodo-2'-deoxyuridine triphosphate (IdUTP). This metabolic activation pathway allows IdUTP to mimic the natural nucleotide, deoxythymidine triphosphate (dTTP).
Caption: Metabolic activation of 5-Iodouracil to its active triphosphate form, IdUTP.
Incorporation into Nucleic Acids
The structural similarity of IdUTP to dTTP allows it to be recognized by DNA polymerases during DNA replication. Consequently, IdUTP is incorporated into the newly synthesized DNA strand in place of thymine. This fraudulent incorporation is the cornerstone of its cytotoxic and radiosensitizing effects. While incorporation into RNA can also occur, its impact is considered less significant than its incorporation into DNA[1][2]. The presence of the large iodine atom in the DNA helix introduces structural perturbations and alters the chemical properties of the DNA.
Radiosensitization: The Primary Consequence
This compound derivatives are potent radiosensitizers.[3][4] When cells that have incorporated IdU into their DNA are exposed to ionizing radiation, the DNA becomes significantly more susceptible to damage. This sensitization is primarily due to the high atomic number of iodine and the relative weakness of the carbon-iodine bond compared to the carbon-methyl bond in thymine.
The mechanism involves the capture of hydrated electrons, which are abundant products of water radiolysis, by the incorporated this compound. This leads to a dissociative electron attachment (DEA) process, resulting in the cleavage of the C-I bond and the formation of a highly reactive uracil-5-yl radical on the DNA strand and an iodide anion.[5][6] This uracil-5-yl radical can then initiate further reactions, such as hydrogen abstraction from a nearby deoxyribose sugar, which ultimately leads to a single-strand break (SSB) in the DNA backbone.[6] If two such breaks occur in close proximity on opposite strands, a lethal double-strand break (DSB) can be formed.
References
- 1. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Uracil-5-yl O-Sulfamate: An Illusive Radiosensitizer. Pitfalls in Modeling the Radiosensitizing Derivatives of Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of Iodouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure of 5-iodouracil (B140508) and its direct relationship to its biological functions, including its roles as an antimetabolite, an enzyme inhibitor, and a radiosensitizer in cancer therapy.
The Chemical Structure of 5-Iodouracil
5-Iodouracil is a halogenated derivative of uracil (B121893), a pyrimidine (B1678525) nucleobase.[1] Its structure consists of a uracil ring with an iodine atom substituted at the 5th position.[2][3] This substitution is critical to its biological activity.
Chemical Properties:
-
IUPAC Name: 5-iodo-1H-pyrimidine-2,4-dione[2]
The presence of the bulky, electronegative iodine atom at the C5 position alters the electronic properties and size of the molecule compared to uracil or thymine (B56734) (5-methyluracil), enabling it to interact differently with enzymes and nucleic acids.[1]
Caption: Chemical structure of 5-Iodouracil.
Relation of Structure to Function
5-Iodouracil's primary mechanism of action stems from its structural similarity to the natural pyrimidines, uracil and thymine. This allows it to act as an antimetabolite, interfering with normal nucleic acid metabolism.[2][5]
Antimetabolite and Anticancer Activity
As a pyrimidine analog, 5-iodouracil can be metabolized by cellular enzymes and incorporated into DNA in place of thymine.[2] This incorporation disrupts the normal function of DNA, leading to cytotoxicity, which is a key aspect of its anticancer properties.[5] It is also a metabolite of the antiviral and radiosensitizing drug idoxuridine (B1674378) (5-iododeoxyuridine, IUdR).[2][6]
Furthermore, N-substituted derivatives of 5-iodouracil have been synthesized and shown to possess both antibacterial and anticancer activities.[7] For instance, certain cyclohexylmethyl analogs have demonstrated inhibitory effects on the growth of HepG2 liver cancer cells.[7][8]
Enzyme Inhibition
The structure of 5-iodouracil allows it to bind to the active sites of various enzymes involved in pyrimidine metabolism, acting as an inhibitor.
-
Dihydropyrimidine (B8664642) Dehydrogenase (DHPDHase): 5-Iodouracil is a potent, mechanism-based inactivator of DHPDHase, the initial and rate-limiting enzyme in pyrimidine catabolism.[9] The enzyme reduces 5-iodouracil to a reactive intermediate, 5-iodo-5,6-dihydrouracil, which then covalently binds to and inactivates the enzyme.[9] This inhibition can lead to an increase in the plasma concentrations of other pyrimidines like uracil and thymine.[10]
-
Other Enzymes: It has also been reported to be an irreversible inhibitor of the 5-hydroxytryptamine 2B receptor (5-HT2B) and to inhibit the activities of human serum albumin and tyrosine phosphatase.[1]
Caption: Mechanism of DHPDHase inactivation by 5-Iodouracil.
Radiosensitization
One of the most significant functions of 5-iodouracil and its nucleoside derivatives (like IdUrd) is their role as radiosensitizers in cancer therapy.[11] Hypoxic (low oxygen) tumor cells are typically 2 to 3 times more resistant to radiation therapy.[12] Radiosensitizers are compounds that make these tumor cells more sensitive to the effects of ionizing radiation.[11][12]
The mechanism involves the following steps:
-
Incorporation into DNA: The 5-iodouracil moiety, typically administered as a nucleoside analog like 5-iodo-2'-deoxyuridine (IdUrd), is incorporated into the DNA of rapidly dividing cancer cells in place of thymidine.[11]
-
Enhanced Radiation Absorption: The iodine atom, having a high atomic number, is more effective at absorbing low-energy photons from X-ray radiation than the atoms in normal DNA bases.
-
Auger Electron Cascade: Upon absorption of radiation, the iodine atom releases a shower of low-energy Auger electrons, which cause highly localized and difficult-to-repair damage, such as double-strand breaks, in the DNA.
-
Increased Cell Death: This enhanced DNA damage leads to a greater rate of cell death in irradiated cancer cells compared to normal cells.[13]
References
- 1. CAS 696-07-1: 5-Iodouracil | CymitQuimica [cymitquimica.com]
- 2. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DNAmod: 5-iodouracil [dnamod.hoffmanlab.org]
- 4. 5-Iodouracil [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Iodouracil | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.li.mahidol.ac.th [repository.li.mahidol.ac.th]
- 9. Inactivation of dihydropyrimidine dehydrogenase by 5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology of 5-iodo-2'-deoxyuridine and 5-iodouracil and endogenous pyrimidine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Radiosensitizer - Wikipedia [en.wikipedia.org]
- 13. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preliminary Investigation of Iodouracil in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the initial in vitro evaluation of Iodouracil, a thymidine (B127349) analog with significant potential as a radiosensitizing agent in cancer therapy. It details the underlying mechanisms of action, standardized experimental protocols for assessing its efficacy, and a summary of expected quantitative outcomes.
Introduction: The Therapeutic Potential of this compound
This compound, most commonly investigated in the form of 5-iododeoxyuridine (IUdR), is a halogenated pyrimidine (B1678525) that functions as a thymidine analog.[1] Its structural similarity to thymidine allows it to be incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[1] This incorporation is the cornerstone of its anticancer activity, primarily by sensitizing cells to ionizing radiation.[1][2] When irradiated, the iodine atom in the incorporated IUdR absorbs photons and emits a shower of Auger electrons, which are highly localized and cause significant damage to the DNA in close proximity, leading to single and double-strand breaks.[2][3] This targeted DNA damage induction enhances the cytotoxic effect of radiation on tumor cells while having a lesser impact on non-proliferating normal tissues. Preliminary investigations in various cancer cell lines are crucial to determine the optimal concentrations, treatment schedules, and potential combination therapies for maximizing its therapeutic index.
Mechanism of Action: DNA Incorporation and Radiosensitization
The primary mechanism of action of this compound is its role as a radiosensitizer.[2] This process can be broken down into several key steps:
-
Cellular Uptake and Phosphorylation: this compound is taken up by cells and intracellularly phosphorylated to its active triphosphate form.
-
DNA Incorporation: During DNA synthesis (S-phase), DNA polymerase incorporates the iodinated nucleotide into the newly synthesized DNA strand in place of thymidine.[1]
-
Radiosensitization: Upon exposure to ionizing radiation, the iodine atoms within the DNA absorb X-ray photons, leading to the release of low-energy Auger electrons.[2]
-
Induction of DNA Damage: These Auger electrons deposit their energy locally, inducing a high density of DNA lesions, including single-strand breaks (SSBs) and highly lethal double-strand breaks (DSBs).[1][2]
-
Cellular Consequences: The overwhelming DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death.
This mechanism of action makes this compound a potent agent for combination therapy with radiation in various cancer types.
Key Experimental Protocols for In Vitro Evaluation
A thorough preliminary investigation of this compound in cell lines requires a panel of assays to assess its cytotoxicity, DNA-damaging potential, and effects on cell fate.
Cell Culture and Drug Preparation
-
Cell Lines: A panel of relevant cancer cell lines should be selected based on the target cancer type. It is advisable to include cell lines with varying sensitivities to radiation and different p53 statuses.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.[4][5]
-
This compound Preparation: this compound (5-iododeoxyuridine) should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[6] Working solutions are then prepared by diluting the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (DMSO alone) should always be included in experiments.[6]
Cytotoxicity and Cell Viability Assays
This assay is the gold standard for determining the long-term reproductive viability of cells after treatment.
-
Protocol:
-
Harvest a single-cell suspension of the desired cancer cell line using trypsin.
-
Count viable cells using a hemocytometer or automated cell counter.[4]
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.[4]
-
Treat the cells with varying concentrations of this compound, with or without subsequent irradiation, for a specified duration (e.g., 24 hours).
-
Remove the treatment medium, wash the cells with Phosphate-Buffered Saline (PBS), and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.[6]
-
Fix the colonies with a solution like 4% paraformaldehyde for 20 minutes.[4]
-
Stain the colonies with a 0.5% crystal violet solution for 5-40 minutes.[4][6]
-
Wash the plates with water to remove excess stain and allow them to dry.[4]
-
Count the colonies containing at least 50 cells. The plating efficiency and surviving fraction are then calculated.
-
DNA Damage Assays
The comet assay is a sensitive method for detecting DNA single and double-strand breaks in individual cells.[7]
-
Protocol:
-
Treat cells with this compound and/or radiation.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1x10^5 cells/mL.[7]
-
Mix the cell suspension with low melting point agarose (B213101) (at 37°C) at a 1:10 ratio (v/v).[8]
-
Pipette 50 µL of the mixture onto a pre-coated microscope slide (CometSlide™).[7]
-
Allow the agarose to solidify at 4°C for 30 minutes.[7]
-
Immerse the slides in a chilled lysis solution for at least 60 minutes at 4°C to remove cell membranes and proteins.[7]
-
For detecting single-strand breaks, immerse the slides in an alkaline electrophoresis solution (pH > 13) for 20-60 minutes to unwind the DNA.[7][8]
-
Perform electrophoresis at a low voltage (e.g., 21-25V) for 30-60 minutes.[3][8]
-
Neutralize the slides with a neutralization buffer.[3]
-
Stain the DNA with a fluorescent dye such as SYBR® Green I or DAPI.[3][7]
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., tail length, tail moment) using appropriate software.
-
This immunofluorescence-based assay detects the phosphorylation of the histone variant H2AX at serine 139 (γH2AX), which is an early marker of DNA double-strand breaks.[9][10]
-
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with this compound and/or irradiate them.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[9]
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.[9]
-
Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[9]
-
Incubate the cells with a primary antibody against γH2AX (e.g., diluted 1:200 in 5% BSA/PBS) overnight at 4°C.[9]
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using software like Fiji (ImageJ).[9]
-
Apoptosis and Cell Cycle Analysis
This flow cytometry-based method quantifies apoptotic cells, which are characterized by fragmented DNA that leaks out of permeabilized cells, resulting in a population with less than G1 DNA content (sub-G1).[11][12]
-
Protocol:
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest both adherent and floating cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store them at -20°C or 4°C for at least 30 minutes.[11]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye like Propidium Iodide (PI) and RNase A.[11]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[11]
-
The percentage of cells in the sub-G1 population is quantified using appropriate software.
-
Quantitative Data Presentation
The efficacy of this compound should be quantified and presented in a clear, tabular format for easy comparison across different cell lines and conditions.
| Cell Line | Cancer Type | IC50 (µM) of this compound | Radiation Enhancement Ratio (at 50% survival) | % of Apoptotic Cells (Sub-G1) at IC50 | % of Cells in G2/M Phase at IC50 |
| NG4TL4 | Fibrosarcoma | ~29 (equivalent to ~7 µg/ml)[2] | Data not available | Data not available | Data not available |
| SAS | Head and Neck Cancer | ~42 (equivalent to ~10 µg/ml)[2] | Data not available | Data not available | Data not available |
| Example Cell Line A | Breast Cancer | Value | Value | Value | Value |
| Example Cell Line B | Glioblastoma | Value | Value | Value | Value |
| Example Cell Line C | Colon Cancer | Value | Value | Value | Value |
Note: IC50 values were converted from µg/ml to µM using the molecular weight of 5-Iododeoxyuridine (354.1 g/mol ). Further experimental data is required to populate the table for a broader range of cell lines and endpoints.
Signaling Pathways and Visualizations
This compound-Induced Apoptotic Signaling Pathway
This compound, particularly in combination with radiation, primarily induces a caspase-independent, mitochondria-mediated apoptotic pathway.[13] A key player in this pathway is the Apoptosis-Inducing Factor (AIF).[13]
Caption: this compound-induced mitochondria-mediated apoptosis pathway.
Experimental Workflow for this compound Investigation
Caption: General experimental workflow for in vitro this compound studies.
Conclusion and Future Directions
The preliminary in vitro investigation of this compound is a critical step in evaluating its potential as a clinical radiosensitizer. The experimental framework outlined in this guide provides a robust methodology for determining its efficacy and mechanism of action in various cancer cell lines. Key quantitative data, such as IC50 values and radiation enhancement ratios, derived from these studies are essential for the rational design of subsequent preclinical and clinical trials. Future investigations should focus on a broader range of cancer cell lines, including those with known resistance to radiation, to fully characterize the therapeutic potential of this compound. Furthermore, exploring its combination with other DNA repair inhibitors could unveil synergistic effects and pave the way for more effective cancer treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. neb.com [neb.com]
- 4. ossila.com [ossila.com]
- 5. Discontinuous fragmentation of nuclear DNA during apoptosis revealed by discrete "sub-G1" peaks on DNA content histograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colony Formation [protocols.io]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. interchim.fr [interchim.fr]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiation-Induced Gamma-H2AX Foci Staining and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. DNA fragmentation and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 13. Molecular iodine induces caspase-independent apoptosis in human breast carcinoma cells involving the mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Iodouracil as a Precursor for Radiolabeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodouracil and its derivatives, particularly 5-iodo-2'-deoxyuridine (IUdR), serve as crucial precursors in the synthesis of radiolabeled compounds for diagnostic and therapeutic applications in nuclear medicine. As an analog of thymidine (B127349), IUdR is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. This intrinsic biological mechanism allows for the targeted delivery of radioisotopes to tumors and other sites of high cell division, enabling non-invasive imaging and targeted radiotherapy. This technical guide provides a comprehensive overview of the synthesis, radiolabeling, and application of this compound-based radiopharmaceuticals, with a focus on detailed experimental protocols and quantitative data.
Precursor Synthesis and Radiolabeling Methodologies
The two primary methods for the radioiodination of uracil (B121893) derivatives involve electrophilic substitution on an activated precursor molecule. The most common precursors are organometallic derivatives of 2'-deoxyuridine, specifically chloromercury and tributylstannyl compounds.
Iododemetallation of a Chloromercury Precursor
This method offers a rapid and efficient route to radioiodinated IUdR. The process involves the electrophilic substitution of the chloromercuri group at the 5-position of the pyrimidine (B1678525) ring with a radioiodine isotope.
Experimental Protocol: Synthesis of [125I]IUdR via a Chloromercury Precursor
-
Precursor: 5-chloromercuri-2'-deoxyuridine (ClHg-dU).
-
Radioisotope: Sodium Iodide ([125I]NaI) in a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0).
-
Oxidizing Agent: Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated on the reaction vessel.
-
Procedure:
-
Purification: Due to the high efficiency and specificity of the reaction, purification may not be necessary.[1][2] However, if required, High-Performance Liquid Chromatography (HPLC) can be employed.
Radioiododestannylation of a Tributylstannyl Precursor
This is another widely used method that provides high radiochemical yields and purity. It involves the electrophilic substitution of a tributylstannyl group with radioiodine.
Experimental Protocol: Synthesis of [125I]IUdR via a Tributylstannyl Precursor
-
Precursor: 5-(tributylstannyl)-2'-deoxyuridine (Bu3Sn-dU).
-
Radioisotope: Sodium Iodide ([125I]NaI).
-
Oxidizing Agent: Hydrogen peroxide (H2O2) is a commonly used oxidizing agent.
-
Procedure:
-
Dissolve the 5-(tributylstannyl)-2'-deoxyuridine precursor in a suitable organic solvent (e.g., ethanol).
-
Add the [125I]NaI solution.
-
Initiate the reaction by adding the oxidizing agent (e.g., hydrogen peroxide).
-
The reaction is typically rapid, often completing within minutes at room temperature.
-
-
Purification: The crude product is typically purified using HPLC to separate the radiolabeled product from unreacted precursor and other impurities.
Quantitative Data
The efficiency of the radiolabeling process is critical for the successful application of the resulting radiopharmaceutical. The following tables summarize key quantitative parameters for the synthesis of radioiodinated IUdR.
| Precursor | Radioisotope | Oxidizing Agent | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |
| 5-chloromercuri-2'-deoxyuridine | 123/125/131I | Iodogen | >95 | >99 | [1][2] |
| 5-(tributylstannyl)-2'-deoxyuridine | 125I | Hydrogen Peroxide | >90 | >99 | [2] |
| Parameter | Value | Reference |
| Specific Activity of 125I | ~17 Ci/mg | [3][4] |
Quality Control
Ensuring the purity and stability of the radiolabeled product is paramount for its safe and effective use.
Experimental Protocol: Quality Control of Radiolabeled IUdR
-
Radiochemical Purity Determination:
-
Method: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the standard methods.[5][6][7]
-
HPLC System: A reverse-phase C18 column is typically used with a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). The eluate is monitored with both a UV detector and a radioactivity detector.[8][9]
-
TLC System: Silica gel plates are used as the stationary phase, with a suitable mobile phase (e.g., ethyl acetate:hexane) to separate the radiolabeled product from free radioiodide and other impurities. The distribution of radioactivity on the plate is analyzed using a radio-TLC scanner.
-
-
In Vitro Stability:
-
The radiolabeled compound is incubated in human serum or plasma at 37°C for various time points.
-
At each time point, an aliquot is analyzed by HPLC or TLC to determine the percentage of intact radiolabeled IUdR.
-
Biological Mechanism and Applications
Radiolabeled IUdR acts as a thymidine analog and is actively transported into cells and incorporated into newly synthesized DNA during the S-phase of the cell cycle. This mechanism allows for the specific targeting of proliferating cells, making it a valuable tool for cancer imaging and therapy.[10][11][12]
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and DNA incorporation of radiolabeled IUdR.
Caption: General workflow for the synthesis and application of radiolabeled IUdR.
Applications in Research and Drug Development
-
Tumor Imaging: Radiolabeled IUdR, particularly with positron emitters like 124I, is used in Positron Emission Tomography (PET) to visualize and quantify cell proliferation in tumors. This can aid in cancer diagnosis, staging, and monitoring the response to therapy.
-
Radiotherapy: When labeled with Auger electron emitters like 125I or beta emitters like 131I, IUdR can deliver a cytotoxic radiation dose directly to the DNA of cancer cells, leading to targeted cell killing.
-
Drug Development: Radiolabeled IUdR can be used as a pharmacodynamic biomarker to assess the anti-proliferative effects of new cancer drugs in preclinical and clinical studies.
In Vitro and In Vivo Studies
The evaluation of radiolabeled this compound derivatives involves a series of in vitro and in vivo experiments to determine their biological behavior.
Experimental Protocol: In Vitro Cellular Uptake Assay
-
Cell Culture: Plate tumor cells in multi-well plates and culture until they reach the desired confluency.
-
Incubation: Add the radiolabeled IUdR to the cell culture medium at a known concentration and incubate for various time points (e.g., 1, 2, 4 hours) at 37°C.
-
Washing: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove any unbound radioactivity.
-
Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Express the cellular uptake as a percentage of the added dose per million cells or per milligram of protein.
Experimental Protocol: In Vivo Biodistribution Study in Animal Models
-
Animal Model: Use tumor-bearing mice or rats.
-
Injection: Administer a known amount of the radiolabeled IUdR to the animals via intravenous injection.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a group of animals.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).
Table of In Vivo Biodistribution Data for a Generic Radioiodinated Uracil Derivative in Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour | 4 hours | 24 hours |
| Blood | 2.5 ± 0.5 | 1.0 ± 0.2 | 0.2 ± 0.1 |
| Tumor | 3.0 ± 0.6 | 4.5 ± 0.8 | 3.5 ± 0.7 |
| Liver | 5.0 ± 1.0 | 3.0 ± 0.5 | 1.0 ± 0.2 |
| Kidneys | 10.0 ± 2.0 | 5.0 ± 1.0 | 1.5 ± 0.3 |
| Muscle | 1.0 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.05 |
| Note: These are representative data and will vary depending on the specific radiolabeled compound and animal model. |
Conclusion
This compound and its derivatives are versatile precursors for the development of radiopharmaceuticals for cancer imaging and therapy. The well-established radiolabeling methodologies, coupled with the inherent biological targeting mechanism, make these compounds valuable tools for researchers, scientists, and drug development professionals. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for the synthesis, quality control, and evaluation of this compound-based radiotracers. Further research and development in this area hold the promise of more sensitive diagnostic agents and more effective targeted radiotherapies for cancer.
References
- 1. rsc.org [rsc.org]
- 2. An in vitro 125IUdR-release assay for measuring the kinetics of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. DSpace [helda.helsinki.fi]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nacalai.com [nacalai.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to Iodouracil Photo-Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodouracil photo-cross-linking is a powerful technique for identifying and mapping the interaction sites between nucleic acids (DNA and RNA) and their binding proteins. This method relies on the incorporation of a photoreactive analog, 5-iodouracil (B140508), into the nucleic acid sequence. Upon exposure to long-wavelength ultraviolet (UV) light, the 5-iodouracil forms a covalent cross-link with amino acid residues in close proximity, effectively "freezing" the protein-nucleic acid interaction for subsequent analysis. This technique offers high specificity and efficiency, as the long-wavelength UV light specifically excites the this compound without causing significant damage to other residues.[1] This application note provides a detailed, step-by-step protocol for performing this compound photo-cross-linking experiments, from the preparation of this compound-substituted nucleic acids to the analysis of cross-linked products by mass spectrometry.
Principle of the Method
The core principle of this compound photo-cross-linking lies in the photochemistry of the 5-iodouracil nucleobase. When irradiated with long-wavelength UV light (typically around 325 nm), the carbon-iodine bond in 5-iodouracil undergoes homolysis, generating a highly reactive uracil-5-yl radical.[2] This radical can then abstract a hydrogen atom from a nearby amino acid side chain, forming a stable, "zero-length" covalent bond between the nucleic acid and the protein. This process is highly efficient, with reported cross-linking yields ranging from 70% to 94%.[1] The specificity of the reaction is a key advantage, as the long-wavelength UV light minimizes the excitation of other nucleic acid and protein chromophores, thus reducing non-specific damage and cross-linking.[1]
Experimental Workflow Overview
The experimental workflow for this compound photo-cross-linking can be broken down into four main stages: preparation of the 5-iodouracil-containing nucleic acid, formation of the protein-nucleic acid complex, UV irradiation to induce cross-linking, and analysis of the cross-linked products.
References
Application Notes and Protocols for In Vivo DNA Labeling with Iodouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction to Iodouracil for In Vivo DNA Labeling
5-Iododeoxyuridine (IdUrd or IUdR), a thymidine (B127349) analog, serves as a valuable tool for labeling DNA in proliferating cells in vivo. By substituting for thymidine during DNA replication, this compound becomes integrated into the newly synthesized DNA of cells in the S-phase of the cell cycle. This incorporation allows for the subsequent detection and quantification of cellular proliferation within tissues. Historically, radiolabeled this compound (e.g., ¹²⁵I-IUdR or ¹³¹I-IUdR) was widely used; however, current methods often employ non-radioactive IdUrd, which is detected through immunocytochemistry using specific monoclonal antibodies.[1][2] This approach offers a powerful method to study cell kinetics, tissue regeneration, and the effects of therapeutic agents on cell division in various animal models.
While newer thymidine analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are more commonly used due to well-established protocols and detection methods, this compound remains a relevant and effective labeling agent, particularly in specific experimental contexts such as dual-labeling studies with other thymidine analogs.[3]
Quantitative Data Summary
The following tables summarize quantitative data on the administration, incorporation, and toxicity of this compound for in vivo DNA labeling, with comparisons to BrdU and EdU where available.
Table 1: In Vivo Administration of Thymidine Analogs
| Parameter | This compound (IdUrd) | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) | Animal Model | Reference |
| Dosage | 50 - 100 mg/kg/day (continuous infusion) | 243.5 mg/kg (single injection) | 10 - 200 mg/kg (single injection) | Mice | [4],[3] |
| 100 - 150 mg/kg/day (subcutaneous) | - | 50 µg/g (subcutaneous) | Mice | [5][6],[7] | |
| - | 7.5 mg/mL, 0.1 mL/10 g (intraperitoneal) | 7.5 mg/mL, 0.1 mL/10 g (intraperitoneal) | Mice | [7] | |
| Administration Route | Continuous intravenous infusion, Intraperitoneal, Subcutaneous | Intraperitoneal, Intravenous | Intraperitoneal, Drinking water, Subcutaneous | Mice, Rats | [1][4][5][6],[3][7][8] |
Table 2: Labeling Efficiency and Toxicity of Thymidine Analogs
| Parameter | This compound (IdUrd) | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) | Key Findings | Reference |
| Labeling Efficiency | Increased incorporation with co-administration of 5'-AdThd in some tumor xenografts and normal tissues. | Standard for comparison. | Generally considered more sensitive with a better signal-to-noise ratio. | Co-administration of other compounds can modulate IdUrd incorporation. | [4],[9][10] |
| Toxicity | Dose-dependent systemic toxicity (reversible at lower doses). High doses can lead to myelosuppression. | Generally well-tolerated at standard labeling doses. | Can induce a DNA damage response and apoptosis, particularly in long-term studies. | All thymidine analogs have the potential for toxicity, which should be empirically determined for each experimental model. | [4][11],[12] |
| DNA Damage Response | Increases cell sensitivity to ionizing radiation and light. | Can induce DNA double-strand breaks upon exposure to UV light. | Triggers a DNA damage response (phosphorylation of ATM, H2AX, p53, Chk2). | Incorporation of halogenated pyrimidines can sensitize cells to DNA damaging agents. | [12] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal Injection
This protocol is a general guideline for a single-dose pulse labeling of proliferating cells in mice.
Materials:
-
5-Iododeoxyuridine (IdUrd)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal balance
Procedure:
-
Preparation of IdUrd Solution:
-
Dissolve IdUrd in sterile PBS to the desired concentration (e.g., 10 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Dosing:
-
Weigh the mouse to determine the correct volume for injection.
-
Administer the IdUrd solution via intraperitoneal (IP) injection. A common dosage to start with is 100 mg/kg body weight.[3]
-
The timing between IdUrd administration and tissue harvesting will depend on the specific cell cycle kinetics of the tissue of interest. A common time point for pulse labeling is 2-4 hours before sacrifice.
-
-
Tissue Harvesting:
-
At the desired time point after injection, euthanize the animal using an approved method.
-
Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA) to fix the tissues.
-
Dissect the tissues of interest and post-fix in 4% PFA overnight at 4°C.
-
Proceed with tissue processing for paraffin (B1166041) embedding or cryosectioning.
-
Protocol 2: Immunohistochemical Detection of Incorporated this compound in Paraffin-Embedded Tissue Sections
This protocol outlines the steps for visualizing IdUrd-labeled cells in tissue sections.
Materials:
-
Paraffin-embedded tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrochloric acid (HCl), 2N
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Anti-BrdU/IdUrd monoclonal antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 minute), 80% (1 minute), 70% (1 minute).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
DNA Denaturation:
-
Incubate slides in 2N HCl for 30-60 minutes at 37°C to denature the DNA and expose the incorporated IdUrd.
-
Neutralize by washing with 0.1 M Borate buffer (pH 8.5) for 10 minutes.
-
Wash slides in PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-BrdU/IdUrd primary antibody in blocking buffer to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS (3 changes, 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides in PBS (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the sections.
-
Monitor the color development under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for in vivo DNA labeling with this compound and subsequent detection.
Caption: Potential DNA damage response pathway following this compound incorporation.
Caption: Key differences between common thymidine analogs for in vivo DNA labeling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Administration of 5-iododeoxyuridine-I-131 in the mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo modulation of iododeoxyuridine metabolism and incorporation into cellular DNA by 5'-amino-5'-deoxythymidine in normal mouse tissues and two human colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 5-Iodo-2′-Deoxyuridine on Vaccinia Virus (Orthopoxvirus) Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 5-iodo-2'-deoxyuridine on vaccinia virus (orthopoxvirus) infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Failure of high dose 5-iodo-2'-deoxyuridine in the therapy of herpes simplex virus encephalitis. Evidence of unacceptable toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Iodouracil-Labeled DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodouracil, specifically 5-iodo-2'-deoxyuridine (IdU), is a thymidine (B127349) analog that can be incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. This labeling strategy has become a powerful tool in various research and drug development applications. Mass spectrometry (MS) offers a highly sensitive and specific method for the detection and quantification of IdU in DNA, providing valuable insights into DNA replication, DNA damage and repair, and the efficacy of therapeutic agents.
This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound-labeled DNA. It covers the entire workflow from cell labeling and DNA extraction to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and data interpretation.
Applications
The analysis of this compound-labeled DNA by mass spectrometry has a wide range of applications in biomedical research and drug development:
-
DNA Replication Studies: Tracking the incorporation of IdU allows for the precise measurement of DNA synthesis rates and can be used to study the dynamics of DNA replication in different cell types and under various conditions.
-
Cell Proliferation Assays: Quantifying IdU incorporation serves as a robust method to determine the proliferative activity of cells, which is crucial for cancer research and testing anti-proliferative drugs.
-
DNA Damage and Repair Research: The incorporation of IdU can induce DNA damage, making it a useful tool to study the cellular DNA damage response (DDR) pathways.[1][2] Mass spectrometry can be employed to identify and quantify DNA adducts and monitor the repair process.
-
Pharmacodynamic Biomarker: In drug development, measuring the incorporation of IdU in preclinical models and clinical samples can serve as a pharmacodynamic biomarker to assess the efficacy of drugs that target DNA replication or cell proliferation.
-
Nucleic Acid-Protein Cross-linking: Upon UV irradiation, this compound can form covalent cross-links with nearby proteins.[3] Mass spectrometry can then be used to identify these interacting proteins, elucidating the components of the DNA replication and repair machinery.
Experimental Protocols
A generalized workflow for the analysis of this compound-labeled DNA is presented below. This should be optimized based on the specific experimental goals, cell type, and available instrumentation.
Protocol 1: Cell Culture and Labeling with this compound
-
Cell Culture: Plate cells at an appropriate density and culture under standard conditions until they reach the desired confluency for the experiment (typically in the logarithmic growth phase).
-
Labeling: Add 5-iodo-2'-deoxyuridine (IdU) to the cell culture medium. The optimal concentration for uptake can vary between cell types but is typically in the range of 10-20 µM.[4] Incubate the cells for a duration relevant to the experimental question (e.g., a short pulse of 1-2 hours to measure acute DNA synthesis, or longer for other applications).
-
Cell Harvesting: After the labeling period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated IdU. Harvest the cells by trypsinization or scraping.
Protocol 2: Genomic DNA Extraction and Hydrolysis
-
DNA Extraction: Extract genomic DNA from the harvested cells using a commercial DNA extraction kit or a standard phenol-chloroform method.[5] Ensure high-purity DNA is obtained, as contaminants can interfere with mass spectrometry analysis.
-
DNA Quantification: Accurately quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
Enzymatic Hydrolysis: To analyze the nucleoside composition, the DNA must be hydrolyzed into individual nucleosides. This is typically achieved through enzymatic digestion.
-
Prepare a digestion master mix containing a buffer (e.g., Tris-HCl), and a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Incubate the DNA sample with the enzyme master mix at 37°C for a sufficient time (e.g., 2-12 hours) to ensure complete digestion.
-
After digestion, the reaction can be stopped by heating the sample to 95-100°C for 5-10 minutes.
-
Protocol 3: Sample Preparation for LC-MS/MS
-
Protein Precipitation: To remove the digestive enzymes and other proteins, add a cold organic solvent like acetonitrile (B52724) to the hydrolyzed DNA sample. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the nucleosides to a new tube.
-
Drying: Evaporate the solvent from the supernatant using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried nucleoside sample in a solvent compatible with the LC-MS/MS system, typically a mixture of water and a small amount of organic solvent with a weak acid (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Protocol 4: LC-MS/MS Analysis
-
Instrumentation: Use a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument).[6][7]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of nucleosides.[6]
-
Mobile Phases: A typical mobile phase system consists of:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A gradient elution is employed to separate the nucleosides. The gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) is typically used, often in the positive ion mode for nucleoside analysis.
-
Analysis Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification on a triple quadrupole instrument. This involves monitoring a specific precursor ion to product ion transition for IdU and an internal standard.
-
Ion Transitions: The theoretical monoisotopic mass of 5-iodo-2'-deoxyuridine (C9H11IN2O5) is approximately 353.97 g/mol . The exact m/z values for the precursor and product ions should be determined empirically by infusing a standard solution. Based on the fragmentation of similar halogenated nucleosides, the primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar.[8]
-
Precursor Ion ([M+H]+): m/z 354.98
-
Product Ion (this compound base): m/z 238.94 (corresponding to the protonated this compound base after neutral loss of the deoxyribose moiety, 116.05 Da).
-
-
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions.
| Sample ID | Treatment Group | IdU Concentration (fmol/µg DNA) | Standard Deviation | % of Total Thymidine |
| Control 1 | Vehicle | 10.2 | 1.5 | 0.01 |
| Control 2 | Vehicle | 12.5 | 2.1 | 0.012 |
| Drug A 1 | 10 µM | 5.3 | 0.8 | 0.005 |
| Drug A 2 | 10 µM | 6.1 | 0.9 | 0.006 |
| Drug B 1 | 5 µM | 25.8 | 3.4 | 0.025 |
| Drug B 2 | 5 µM | 28.1 | 4.0 | 0.028 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for MS analysis of this compound-labeled DNA.
Generalized DNA Damage Response Pathway
Caption: Generalized DNA damage response pathway activated by replication stress.
References
- 1. Interactome Profiling of DNA Damage Response (DDR) Mediators with Immunoprecipitation-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A genetic map of the response to DNA damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iododeoxyuridine uptake in proliferating smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Illuminating Protein-DNA Interactions: The Iodouracil Photocrosslinking Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for utilizing 5-iodouracil (B140508) (IdU) as a photo-activatable crosslinking agent to investigate protein-DNA interactions. This powerful technique allows for the precise identification of DNA-binding proteins and the mapping of their binding sites with high efficiency and specificity. By incorporating IdU into a DNA sequence of interest, researchers can covalently trap interacting proteins upon exposure to long-wavelength ultraviolet (UV) light, enabling their subsequent identification and characterization.
Principle of Iodouracil Photocrosslinking
5-Iodouracil is a thymidine (B127349) analog that can be readily incorporated into DNA in place of thymine (B56734) during DNA synthesis, both in vitro and in vivo. The carbon-iodine bond in IdU is susceptible to photolysis upon irradiation with long-wavelength UV light (approximately 325 nm). This process generates a highly reactive uracilyl radical that can form a covalent crosslink with nearby amino acid residues of a protein in close contact with the DNA. The use of 325 nm UV light is advantageous as it minimizes photodamage to other DNA bases and aromatic amino acids, thereby increasing the specificity of the crosslinking reaction. This method has been shown to achieve high crosslinking yields, ranging from 70% to 94%.[1]
Experimental Workflow Overview
The general workflow for an this compound photocrosslinking experiment involves several key stages: preparation of IdU-labeled DNA, formation of the protein-DNA complex, UV irradiation to induce crosslinking, and subsequent analysis of the crosslinked adducts.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Labeled DNA Probe by PCR
This protocol describes the incorporation of 5-iododeoxyuridine triphosphate (IdUTP) into a specific DNA probe using Polymerase Chain Reaction (PCR).
Materials:
-
DNA template containing the target sequence
-
Forward and reverse primers
-
dNTP mix (dATP, dCTP, dGTP)
-
5-Iododeoxyuridine triphosphate (IdUTP)
-
Taq DNA polymerase or other suitable polymerase
-
PCR buffer
-
Nuclease-free water
-
DNA purification kit
Procedure:
-
Reaction Setup: Prepare the PCR reaction mixture in a thin-walled PCR tube on ice. A typical 50 µL reaction is as follows:
Component Final Concentration/Amount 10x PCR Buffer 1x dNTP mix (10 mM each of dATP, dCTP, dGTP) 200 µM each IdUTP (10 mM) 200 µM Forward Primer (10 µM) 0.5 µM Reverse Primer (10 µM) 0.5 µM DNA Template 1-10 ng Taq DNA Polymerase 1-2.5 units | Nuclease-free water | to 50 µL |
-
PCR Cycling: Perform PCR using the following general cycling conditions, optimizing the annealing temperature based on the primer set:
Step Temperature Time Cycles Initial Denaturation 95°C 2-5 min 1 Denaturation 95°C 30 sec 25-35 Annealing 55-65°C 30 sec Extension 72°C 1 min/kb | Final Extension | 72°C | 5-10 min | 1 |
-
Purification: Purify the IdU-labeled PCR product using a commercial DNA purification kit to remove unincorporated nucleotides, primers, and polymerase.
Protocol 2: In Vivo Labeling of Cellular DNA with Iododeoxyuridine
This protocol describes the incorporation of 5-iododeoxyuridine (IdU) into the genomic DNA of cultured cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
5-Iododeoxyuridine (IdU) solution (sterile)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
Procedure:
-
Cell Culture: Culture the cells to the desired confluency in a suitable culture vessel.
-
IdU Labeling: Add IdU to the cell culture medium to a final concentration of 10-100 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal. A typical labeling period is 16-24 hours.
-
Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS.
-
DNA Extraction: Extract genomic DNA from the labeled cells using a commercial DNA extraction kit, following the manufacturer's instructions.
Protocol 3: UV Crosslinking of Protein-DNA Complexes
This protocol details the UV irradiation step to induce covalent crosslinks between the IdU-labeled DNA and interacting proteins.
Materials:
-
IdU-labeled DNA
-
Protein extract or purified protein of interest
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
UV crosslinker with a 325 nm lamp
-
Quartz cuvette or plate
Procedure:
-
Binding Reaction: Incubate the IdU-labeled DNA (1-10 pmol) with the protein extract (10-100 µg) or purified protein in binding buffer for 20-30 minutes at room temperature to allow for complex formation. The total reaction volume is typically 20-50 µL.
-
UV Irradiation: Transfer the reaction mixture to a quartz cuvette or a well of a quartz microplate. Place the sample on ice or a cooling block. Irradiate the sample with 325 nm UV light. The optimal irradiation time and lamp-to-sample distance should be empirically determined, but a typical starting point is an exposure of 1-5 J/cm².[2]
-
Post-Irradiation: After irradiation, the sample can be immediately processed for analysis or stored at -80°C.
Protocol 4: Analysis of Crosslinked Products by SDS-PAGE
This protocol describes the separation of crosslinked protein-DNA complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Crosslinked protein-DNA sample
-
2x SDS-PAGE loading buffer (containing β-mercaptoethanol or DTT)
-
Polyacrylamide gel (appropriate percentage for the expected protein size)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
Staining solution (e.g., Coomassie Blue, silver stain) or autoradiography equipment if using radiolabeled DNA
Procedure:
-
Sample Preparation: Add an equal volume of 2x SDS-PAGE loading buffer to the crosslinked sample. Heat the sample at 95°C for 5-10 minutes.
-
Electrophoresis: Load the prepared samples and a protein molecular weight marker onto the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Visualization: Stain the gel with Coomassie Blue or silver stain to visualize the protein bands. If the DNA was radiolabeled, perform autoradiography to detect the crosslinked protein-DNA adduct, which will appear as a band with a higher molecular weight than the unbound protein.
Protocol 5: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the general steps for preparing crosslinked protein-DNA complexes for identification by mass spectrometry.
Materials:
-
Crosslinked protein-DNA sample
-
DNase I
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
C18 spin columns or equivalent for peptide cleanup
Procedure:
-
Nuclease Digestion: Treat the crosslinked sample with DNase I to digest the DNA component, leaving the protein with a small DNA adduct attached.
-
Denaturation, Reduction, and Alkylation: Denature the proteins in a buffer containing urea. Reduce the disulfide bonds with DTT and then alkylate the free cysteines with IAA.
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin.
-
Peptide Cleanup: Desalt and concentrate the resulting peptides using C18 spin columns.
-
Mass Spectrometry: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides and the site of adduction.
Data Presentation
The following tables summarize key quantitative parameters and expected outcomes for the this compound photocrosslinking protocol.
Table 1: this compound Incorporation and Crosslinking Efficiency
| Parameter | Typical Value/Range | Notes |
| IdUTP:dTTP Ratio in PCR | 1:1 to 1:5 | Higher ratios increase labeling but may affect PCR efficiency. |
| In Vivo IdU Concentration | 10-100 µM | Cell line dependent; optimize for minimal toxicity. |
| UV Wavelength | 325 nm | Minimizes non-specific damage.[1] |
| UV Dose | 1-5 J/cm² | Optimize for maximal crosslinking and minimal protein degradation.[2] |
| Crosslinking Yield | 70-94% | Highly efficient with optimal conditions.[1] |
Table 2: Example Mass Spectrometry Data for an Identified Crosslinked Peptide
| Peptide Sequence | Modified Residue | Mass Shift (Da) | Precursor m/z | Charge | MS/MS Score |
| K.VYL(IdU-adduct)SGTK.A | L (Leucine) | +306.0 | 754.42 | 2+ | 125.6 |
| R.AFG(IdU-adduct)LVK.T | G (Glycine) | +306.0 | 698.38 | 2+ | 98.2 |
Note: The mass shift of +306.0 Da corresponds to the addition of a deoxyuridine monophosphate adduct.
Visualization of a Representative Signaling Pathway
The following diagram illustrates a simplified signaling pathway where a transcription factor (TF) binds to a specific DNA sequence, a process that can be studied using the this compound protocol.
Conclusion
The this compound photocrosslinking protocol is a robust and versatile method for investigating protein-DNA interactions. Its high efficiency and specificity make it an invaluable tool for identifying DNA-binding proteins, mapping their binding sites, and elucidating the molecular mechanisms of gene regulation. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers to successfully implement this technique in their own studies.
References
Application Notes and Protocols for Iodouracil Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidance for conducting cell culture experiments involving Iodouracil, a halogenated pyrimidine (B1678525) analog investigated for its potential as a radiosensitizer in cancer therapy.
Introduction to this compound in Cancer Research
This compound (5-Iodouracil) is a synthetic analog of the pyrimidine base uracil, where the hydrogen at position 5 is replaced by an iodine atom. Its structural similarity to thymine (B56734) allows it to be incorporated into the DNA of proliferating cells during DNA replication. This incorporation is the basis of its utility in cancer research, particularly as a radiosensitizer. When cells containing this compound-substituted DNA are exposed to ionizing radiation, the high atomic number of the iodine atom leads to an enhanced absorption of radiation energy, resulting in increased DNA damage and subsequent cell death.
General Cell Culture Conditions
Successful experiments with this compound begin with robust and consistent cell culture practices. The following are general guidelines for maintaining and preparing cells for this compound treatment.
Recommended Cell Lines:
A variety of cancer cell lines can be used to study the effects of this compound. The choice of cell line will depend on the specific research question. Some examples of cell lines used in studies with halogenated pyrimidines include:
-
Glioblastoma: SF763
-
Breast Cancer: MCF-7, MDA-MB-231
-
Lung Cancer: A549
-
Colon Cancer: HT-29
-
Prostate Cancer: PC-3
-
Cervical Cancer: HeLa
Culture Media and Supplements:
The appropriate culture medium is crucial for maintaining the health and viability of the cell lines. Commonly used basal media include:
-
Dulbecco's Modified Eagle's Medium (DMEM): Suitable for a wide range of adherent cell lines.
-
Roswell Park Memorial Institute (RPMI) 1640 Medium: Often used for suspension cells and various cancer cell lines.
-
McCoy's 5A Medium: Another option for a variety of cell types.
Standard Supplements:
-
Fetal Bovine Serum (FBS): Typically used at a concentration of 10% (v/v) to provide growth factors and other essential nutrients. The concentration may need to be optimized for specific cell lines.
-
Penicillin-Streptomycin: A combination of antibiotics used to prevent bacterial contamination, typically at a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin.
-
L-Glutamine: An essential amino acid that can be added as a supplement, often at a final concentration of 2 mM. Some media formulations already include L-glutamine.
Incubation Conditions:
Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere to ensure optimal growth and to maintain the pH of the culture medium.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and to determine its half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO or sterile water)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 1000 µM.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.[4][5] Early in apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[6][7] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Flow cytometry tubes
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with this compound (and/or radiation) for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[8]
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry. This is particularly useful for investigating if this compound induces cell cycle arrest, for example, in the G2/M phase, which is a radiosensitive phase of the cell cycle.[9]
Materials:
-
Flow cytometry tubes
-
This compound-treated and control cells
-
Cold PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution of the G0/G1, S, and G2/M peaks.[12]
-
Collect data from at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to that of control cells.
Data Presentation
Quantitative data from this compound experiments should be summarized in clearly structured tables for easy comparison. Below are examples of tables that can be used to present your findings.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Example: | |||
| F98 | Glioblastoma (Rat) | 72 | Data not available in searches |
| SF763 | Glioblastoma (Human) | 72 | Data not available in searches |
| A549 | Lung Cancer | 48 | Data not available in searches |
| MCF-7 | Breast Cancer | 72 | Data not available in searches |
Table 2: Effect of this compound and/or Radiation on Apoptosis
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Example: | |||
| SF763 | Control | Insert Data | Insert Data |
| SF763 | This compound (e.g., 10 µM) | Insert Data | Insert Data |
| SF763 | Radiation (e.g., 4 Gy) | Insert Data | Insert Data |
| SF763 | This compound + Radiation | Insert Data | Insert Data |
Table 3: Effect of this compound and/or Radiation on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Example: | ||||
| IOMM Lee | Control | Insert Data | Insert Data | Insert Data |
| IOMM Lee | Radiation (7 Gy) | Decreased | Decreased | >55%[13] |
| SF3061 | Control | Insert Data | Insert Data | Insert Data |
| SF3061 | Radiation (7 Gy) | Decreased | Decreased | >35%[13] |
Table 4: Radiosensitization Enhancement Ratios for Iododeoxyuridine (IUdR)
| Cell Line | Radiation Source | Survival Level | Sensitizer Enhancement Ratio (SER) | Reference |
| CHO | 250 kV X-rays | 10% | 3.2 | [14] |
| CHO | 4 MV X-rays | 10% | 2.2 | [14] |
| V79 | 15 MV | 1% | 1.8 | [14] |
| V79 | 100 keV | 1% | 1.95 | [14] |
| F98 | ¹³⁷Cs | SF2 | 1.12 ± 0.93 | [14] |
| F98 | RX200 | SF2 | 1.79 ± 0.22 | [14] |
Note: Data for Iododeoxyuridine (IUdR), a closely related compound, is presented as a reference for the expected range of radiosensitization.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Mediated Radiosensitization
The following diagram illustrates the proposed mechanism by which this compound enhances the effects of ionizing radiation. This compound is incorporated into the DNA of cancer cells, replacing thymidine. When these cells are irradiated, the iodine atoms absorb more radiation energy, leading to an increase in the formation of DNA double-strand breaks (DSBs). This overwhelming DNA damage can lead to cell cycle arrest, primarily in the G2/M phase, and ultimately trigger apoptosis.
Caption: this compound enhances radiation-induced DNA damage, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound as a standalone treatment and as a radiosensitizer.
Caption: A typical workflow for studying the effects of this compound on cancer cells.
Logical Relationship of Apoptosis Assay Results
The following diagram illustrates the interpretation of results from an Annexin V and Propidium Iodide apoptosis assay.
Caption: Quadrant analysis of Annexin V and PI staining for apoptosis detection.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. rsc.org [rsc.org]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. Radiation induces apoptosis primarily through the intrinsic pathway in mammalian cells [pubmed.ncbi.nlm.nih.gov]
- 13. Chk2-mediated G2/M Cell Cycle Arrest Maintains Radiation Resistance in Malignant Meningioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of IUdR Radiosensitization by Low-Energy Photons Results from Increased and Persistent DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Iodouracil (IdU) Labeling for Cell Proliferation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of cell proliferation is a cornerstone of biological research and a critical component of drug development, particularly in oncology. Iodouracil, or 5-iodo-2'-deoxyuracil (IdU), is a synthetic analog of thymidine (B127349) that serves as a powerful tool for assessing DNA synthesis, a direct marker of cell proliferation. During the S-phase of the cell cycle, IdU is incorporated into newly synthesized DNA. This incorporation can then be detected and quantified using various methods, providing a robust and reliable measure of proliferative activity.
This document provides detailed application notes and experimental protocols for utilizing IdU in cell proliferation assays. It is designed to guide researchers, scientists, and drug development professionals in the successful implementation of this technique for both in vitro and in vivo studies.
Principle of the Assay
The fundamental principle of the IdU cell proliferation assay lies in the competition of IdU with thymidine for incorporation into replicating DNA. As a thymidine analog, IdU is recognized by DNA polymerases and integrated into the growing DNA strand of cells undergoing DNA synthesis (S-phase). The amount of incorporated IdU is directly proportional to the level of DNA synthesis and, consequently, the rate of cell proliferation. Detection of the incorporated IdU is typically achieved through immunological methods using specific anti-IdU antibodies or by mass cytometry, which directly detects the iodine atom.
Applications of IdU Labeling
IdU labeling is a versatile technique with a broad range of applications in cell biology and drug development:
-
Quantification of Cell Proliferation: Measuring the percentage of cells actively synthesizing DNA in a population, providing a snapshot of the proliferative index.
-
Cell Cycle Analysis: In conjunction with DNA content stains (like DAPI or Propidium Iodide), IdU labeling allows for the precise identification of cells in the S-phase of the cell cycle.
-
Dual-Pulse Labeling Studies: Sequential administration of IdU and another thymidine analog, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) or 5-bromo-2'-deoxyuridine (B1667946) (BrdU), enables the detailed analysis of cell cycle kinetics, including the length of the S-phase and the total cell cycle time.[1][2]
-
In Vivo Cell Tracking and Fate Mapping: Administering IdU to animal models allows for the "birth-dating" of new cells, which can then be tracked to understand tissue development, homeostasis, and regeneration.
-
Screening of Anti-proliferative Compounds: IdU-based assays provide a high-throughput-compatible method for evaluating the efficacy of drugs that target cell cycle progression and DNA synthesis.
-
Oncogenic Transformation Studies: Identifying focal areas of increased cell proliferation within tissues, which can be indicative of oncogenic transformation.[3]
Data Presentation
In Vitro IdU Labeling Parameters
| Cell Line | IdU Concentration (µM) | Incubation Time | Detection Method | Reference |
| U937 | 10 | 10-120 min | Mass Cytometry | [4] |
| NALM-6 | Not Specified | Not Specified | Mass Cytometry | [5] |
| H9 (Human Lymphoma) | 1, 10, 50 | 18 hours | Cell Counting | [6] |
| RG2 (Rat Glioma) | 0.01, 0.1, 1.0, 10 | 18 hours | Cell Counting | [6] |
| HeLa | 10 | 30 min | Microscopy | [7] |
In Vivo IdU Labeling Parameters
| Animal Model | IdU Administration | Dosage | Labeling Duration | Tissue/Organ | Detection Method | Reference |
| Mouse | Drinking Water | 1 mg/mL | 1-2 weeks | Pancreas, Skin, Gut, etc. | Immunofluorescence | [3] |
| Mouse | Intraperitoneal Injection | 10 mg/mL solution | Single dose | Various | Immunofluorescence | [3] |
| Mouse (AML model) | Intravenous Infusion | 100 mg/m² | 1 hour | Bone Marrow | Immunohistochemistry | [2][8] |
| Mouse | Intraperitoneal Injection | 57.5 mg/kg | Single dose | Dentate Gyrus | Immunofluorescence | [1] |
Experimental Protocols
Diagram of IdU Incorporation and Detection Workflow
References
- 1. Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine (IdU) with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Immunofluorescent Detection of Two Thymidine Analogues (CldU and IdU) in Primary Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single Cell Mass Cytometry Adapted to Measurements of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of two double labeling techniques to measure cell cycle kinetics in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Experimental Workflow for Iodouracil Antiviral Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Iodouracil, specifically 5-iododeoxyuridine (Idoxuridine), is a nucleoside analog that has demonstrated antiviral activity, primarily against DNA viruses.[1] Its mechanism of action involves the inhibition of viral DNA synthesis.[1] This document provides a detailed experimental workflow and protocols for screening the antiviral efficacy of this compound. The workflow encompasses initial cytotoxicity evaluation followed by a series of assays to determine its ability to inhibit viral replication and yield.
Data Presentation
Table 1: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0.1 | 99.8 | ± 1.2 |
| 1 | 98.5 | ± 1.5 |
| 10 | 95.2 | ± 2.1 |
| 50 | 88.7 | ± 3.4 |
| 100 | 75.3 | ± 4.0 |
| 200 | 52.1 | ± 5.6 |
| 500 | 25.8 | ± 6.2 |
| 1000 | 5.4 | ± 2.3 |
Caption: Representative data showing the cytotoxicity of this compound on a selected host cell line (e.g., Vero cells) as determined by the MTT assay. Cell viability is expressed as a percentage relative to untreated control cells.
Table 2: Antiviral Activity of this compound (Plaque Reduction Assay)
| This compound (µM) | Plaque Count | % Inhibition |
| 0 (Virus Control) | 120 | 0 |
| 1 | 105 | 12.5 |
| 10 | 78 | 35.0 |
| 50 | 42 | 65.0 |
| 100 | 15 | 87.5 |
| 200 | 3 | 97.5 |
Caption: Example data from a plaque reduction assay demonstrating the dose-dependent inhibition of a representative DNA virus by this compound.
Table 3: Antiviral Activity of this compound (Viral Yield Reduction Assay)
| This compound (µM) | Viral Titer (PFU/mL) | Log Reduction |
| 0 (Virus Control) | 5.2 x 10^6 | 0 |
| 1 | 3.1 x 10^6 | 0.22 |
| 10 | 8.5 x 10^5 | 0.79 |
| 50 | 1.2 x 10^5 | 1.64 |
| 100 | 2.5 x 10^4 | 2.32 |
| 200 | 4.0 x 10^3 | 3.11 |
Caption: Illustrative results from a viral yield reduction assay showing the reduction in progeny virus production in the presence of increasing concentrations of this compound.
Table 4: Summary of this compound Antiviral Parameters
| Parameter | Value |
| CC50 (50% Cytotoxic Concentration) | 185 µM |
| EC50 (50% Effective Concentration) | 35 µM |
| SI (Selectivity Index = CC50/EC50) | 5.3 |
Caption: Summary of the key antiviral parameters for this compound, calculated from the cytotoxicity and antiviral assay data. A higher selectivity index indicates a more favorable therapeutic window.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells. This is crucial to ensure that any observed antiviral effect is not due to cell death.[2][3]
Materials:
-
Host cells (e.g., Vero, A549)
-
96-well microplates
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2][4]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the different this compound dilutions to the wells in triplicate. Include a "cell control" (medium only) and a "solvent control" (medium with the highest concentration of the solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours (or a duration equivalent to the antiviral assay).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the 50% cytotoxic concentration (CC50).
Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[5][6]
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock with a known titer
-
Serum-free medium
-
This compound serial dilutions
-
Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) for fixing
Procedure:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Add the this compound dilutions to the wells and incubate for 1-2 hours at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.[5]
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the inoculum and add the overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the 50% effective concentration (EC50).
Viral Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.[7][8][9]
Materials:
-
Host cells in 24-well or 48-well plates
-
Virus stock
-
This compound serial dilutions
-
Complete growth medium
Procedure:
-
Seed host cells and allow them to reach confluence.
-
Treat the cells with serial dilutions of this compound for 1-2 hours.
-
Infect the cells with the virus at a specific MOI (e.g., 0.1 or 1).
-
Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24, 48, or 72 hours).[9]
-
After incubation, harvest the cell culture supernatants.
-
Determine the viral titer in the supernatants using a standard plaque assay or TCID50 assay.[9]
-
Calculate the reduction in viral yield for each this compound concentration compared to the virus control.
Quantitative PCR (qPCR) for Viral Load Determination
This method can be used as an alternative or supplementary to the viral yield reduction assay to quantify the amount of viral nucleic acid.[10]
Materials:
-
Supernatants from the viral yield reduction assay
-
Viral RNA/DNA extraction kit
-
qPCR master mix
-
Virus-specific primers and probes
-
Real-time PCR instrument
Procedure:
-
Extract viral DNA or RNA from the harvested supernatants.
-
Set up the qPCR reaction with the extracted nucleic acid, master mix, and specific primers/probes.
-
Run the qPCR protocol on a real-time PCR instrument.
-
Quantify the viral load by comparing the Ct values to a standard curve of known viral nucleic acid concentrations.[11]
-
Calculate the reduction in viral genome copies for each this compound concentration.
Visualizations
Caption: Experimental workflow for this compound antiviral screening.
Caption: Proposed mechanism of this compound antiviral action.
References
- 1. Mode of antiviral action of 5-iodouracil deoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 3. m.youtube.com [m.youtube.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. 2.3. qRT-PCR viral quantification [bio-protocol.org]
Detecting Iodouracil in Biological Samples: A Guide for Researchers
Application Notes & Protocols
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of iodouracil in biological samples is critical for understanding its pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for various techniques used to measure this compound levels in matrices such as plasma, serum, and tissues.
Introduction to this compound Detection
5-Iodouracil is a halogenated derivative of uracil. Its detection in biological systems is essential for a variety of research applications, including its use as a radiosensitizer in cancer therapy and as a tool to study DNA synthesis and repair. The choice of detection method depends on factors such as the required sensitivity, selectivity, the nature of the biological sample, and the available instrumentation. The primary methods for this compound detection include chromatographic techniques, immunoassays, electrochemical biosensors, and in vivo imaging.
Sample Preparation: The Critical First Step
Proper sample preparation is crucial for accurate and reproducible results, as it removes interfering substances from complex biological matrices.[1][2] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][4]
Protocol: Protein Precipitation for Plasma/Serum Samples
This protocol is a rapid and simple method for removing proteins from plasma or serum samples prior to analysis.[4]
-
Sample Collection : Collect whole blood in tubes with an appropriate anticoagulant (e.g., EDTA, heparin) for plasma, or in tubes without anticoagulant for serum.[5]
-
Separation : Centrifuge the blood sample at 2,000 x g for 10-15 minutes at 4°C to separate plasma or serum.[5]
-
Precipitation : To 100 µL of plasma or serum, add 300 µL of a cold organic solvent such as acetonitrile (B52724) or methanol (B129727).
-
Vortexing : Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant containing the analyte of interest for subsequent analysis.
Protocol: Solid-Phase Extraction (SPE) for Cleaner Samples
SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.[3]
-
Conditioning : Condition a suitable SPE cartridge (e.g., a reversed-phase C18 cartridge) by passing a specific volume of methanol followed by water through it.
-
Loading : Load the pre-treated biological sample (e.g., plasma supernatant from protein precipitation) onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte.
-
Elution : Elute the this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution : Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.[6]
References
- 1. ijisrt.com [ijisrt.com]
- 2. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample preparation | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 6. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
Unlocking Molecular Interactions: Iodouracil in Oligonucleotide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The incorporation of 5-iodouracil (B140508) into oligonucleotides offers a powerful tool for elucidating nucleic acid structure and function, with significant applications in photocrosslinking studies, as a radiosensitizer in cancer therapy, and in X-ray crystallography for high-resolution structural analysis. This document provides detailed application notes and experimental protocols for the synthesis and utilization of iodouracil-modified oligonucleotides.
Introduction to 5-Iodouracil in Oligonucleotide Synthesis
5-Iodouracil is a halogenated analog of thymine (B56734) where the methyl group at the 5th position is replaced by an iodine atom. This substitution is sterically well-tolerated within the DNA double helix, maintaining the overall B-form geometry. The key advantages of incorporating 5-iodouracil lie in its unique photochemical and physical properties. The carbon-iodine bond is susceptible to cleavage upon exposure to UV light or ionizing radiation, generating a highly reactive uracilyl radical. This reactivity is harnessed in various biochemical and therapeutic applications. The heavy iodine atom also serves as an excellent anomalous scatterer for X-ray diffraction, aiding in the phase determination required for solving crystal structures.
Applications of this compound-Modified Oligonucleotides
The unique properties of 5-iodouracil make it a versatile tool in molecular biology and drug development.
Photocrosslinking to Study Nucleic Acid-Protein Interactions
The ability to induce covalent crosslinks between a 5-iodouracil-containing oligonucleotide and a target protein upon UV irradiation provides a "snapshot" of their interaction. This technique is invaluable for identifying binding sites and understanding the dynamics of protein-nucleic acid complexes. Irradiation with long-wavelength ultraviolet radiation (around 325 nm) specifically excites the this compound chromophore, minimizing damage to other nucleic acid and protein components and leading to high crosslinking yields, often in the range of 70-94%.[1]
Radiosensitization in Cancer Therapy
As a potential radiosensitizer, 5-iodouracil can be incorporated into the DNA of cancer cells, making them more susceptible to ionizing radiation therapy.[2] The mechanism involves the radiation-induced cleavage of the C-I bond, leading to the formation of a uracilyl radical that can cause difficult-to-repair DNA strand breaks, ultimately enhancing cell death.[3] This approach aims to increase the efficacy of radiotherapy at lower, less toxic radiation doses.
X-ray Crystallography for Structural Determination
The high atomic number of iodine makes it a powerful tool for solving the phase problem in X-ray crystallography of nucleic acids and their complexes.[4][5][6] By replacing thymine with 5-iodouracil at specific positions, the resulting diffraction pattern contains a stronger anomalous signal, which can be used to determine the phases of the diffracted X-rays and thus solve the three-dimensional structure of the molecule.[7][8]
Quantitative Data Summary
The incorporation of 5-iodouracil can influence the physicochemical properties of oligonucleotides. The following table summarizes key quantitative data.
| Parameter | Observation | Typical Values/Ranges | References |
| Photocrosslinking Yield | High efficiency of covalent bond formation between the this compound-modified oligonucleotide and a target protein upon UV irradiation. | 70 - 94% | [1] |
| Thermal Stability (Tm) | The effect on duplex stability is generally small. Some studies report a slight decrease in melting temperature (Tm) upon substitution of thymine with 5-iodouracil. | The change in Tm is typically within a few degrees Celsius compared to the unmodified oligonucleotide. For example, a decrease of 1.2°C to 1.6°C per substitution has been observed in some contexts. | [5] |
| Radiosensitization Enhancement | Increased cell killing in cancer cells treated with this compound-containing oligonucleotides and radiation compared to radiation alone. | Varies depending on the cell line, oligonucleotide concentration, and radiation dose. Enhancement ratios are determined through clonogenic assays. |
Experimental Protocols
Protocol 1: Incorporation of 5-Iodouracil into Oligonucleotides via Phosphoramidite (B1245037) Synthesis
This protocol describes the incorporation of a 5-iodo-2'-deoxyuridine phosphoramidite into a growing oligonucleotide chain using a standard automated DNA synthesizer.
Materials:
-
5-Iodo-2'-deoxyuridine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
Automated DNA synthesizer
Procedure:
-
Instrument Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, ensuring that a "U" in the sequence corresponds to the position for 5-iodouracil incorporation. Assign the 5-iodo-2'-deoxyuridine phosphoramidite to the appropriate port on the synthesizer.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The 5-iodo-2'-deoxyuridine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 60-120 seconds) may be beneficial to ensure high coupling efficiency, although standard coupling times are often sufficient.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizer solution.
-
-
Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in concentrated ammonium (B1175870) hydroxide (B78521) or a milder alternative if sensitive modifications are present.
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length, this compound-containing product.
Quality Control: The final product should be analyzed by mass spectrometry to confirm the correct mass, indicating successful incorporation of the 5-iodouracil.
Protocol 2: Photocrosslinking of an this compound-Containing Oligonucleotide to a Target Protein
This protocol outlines a general procedure for photocrosslinking a purified 5-iodouracil-modified oligonucleotide to its binding protein.
Materials:
-
Purified 5-iodouracil-containing oligonucleotide
-
Purified target protein
-
Binding buffer (optimized for the specific protein-DNA interaction)
-
UV light source with a peak output around 325 nm (e.g., a laser or a filtered lamp)
-
Quartz cuvette or microplate
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
Method for detecting the oligonucleotide (e.g., radiolabeling, fluorescent tag)
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the 5-iodouracil-containing oligonucleotide and the target protein in the binding buffer. The concentrations should be optimized to ensure a high proportion of complex formation. Incubate the mixture under conditions that favor binding (e.g., 30 minutes at room temperature).
-
UV Irradiation: Transfer the binding reaction to a quartz cuvette or well of a UV-transparent microplate. Place the sample at a fixed distance from the 325 nm UV light source. Irradiate for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time and distance should be determined empirically.
-
Analysis of Crosslinking:
-
Add SDS-PAGE loading buffer to the irradiated sample and heat at 95°C for 5 minutes to denature the proteins.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the crosslinked product. If the oligonucleotide is radiolabeled, this can be done by autoradiography. If it is fluorescently labeled, a gel imager can be used. The crosslinked protein-oligonucleotide complex will migrate at a higher molecular weight than the free protein.
-
-
Quantification: The efficiency of crosslinking can be quantified by measuring the intensity of the band corresponding to the crosslinked complex relative to the total amount of labeled oligonucleotide loaded onto the gel.
Protocol 3: Assessment of Radiosensitization using a Clonogenic Assay
This protocol describes how to evaluate the radiosensitizing effect of a 5-iodouracil-containing oligonucleotide in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
5-Iodouracil-containing oligonucleotide and a control (unmodified) oligonucleotide
-
Transfection reagent (if required for cellular uptake)
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed the cancer cells into 6-well plates at a density that will result in approximately 50-200 colonies per well after the treatment and incubation period. The exact number will depend on the cell line and the radiation dose.
-
Oligonucleotide Treatment: The following day, treat the cells with the 5-iodouracil-containing oligonucleotide or the control oligonucleotide at a predetermined concentration. If necessary, use a transfection reagent to facilitate cellular uptake. Incubate for a sufficient time (e.g., 24-48 hours) to allow for incorporation of the oligonucleotide into the cellular DNA.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Return the plates to the incubator and allow the cells to grow for 10-14 days, until visible colonies are formed.
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for each treatment group: PE = (number of colonies formed / number of cells seeded).
-
Calculate the surviving fraction (SF) for each radiation dose: SF = PE of treated cells / PE of control (0 Gy) cells.
-
Plot the SF versus the radiation dose on a semi-logarithmic graph to generate survival curves. The difference in the survival curves between the cells treated with the this compound-oligonucleotide and the control oligonucleotide will indicate the radiosensitizing effect.
-
Protocol 4: Preparation of this compound-Modified Oligonucleotides for X-ray Crystallography
This protocol provides a general workflow for preparing an oligonucleotide containing 5-iodouracil for structural studies.
Materials:
-
Highly purified 5-iodouracil-containing oligonucleotide (and its complementary strand if forming a duplex)
-
High-purity water and buffers
-
Crystallization screening kits
-
Vapor diffusion crystallization plates (e.g., hanging drop or sitting drop)
Procedure:
-
Synthesis and Purification: Synthesize and purify the 5-iodouracil-containing oligonucleotide and its complementary strand to the highest possible purity (>98%) using HPLC.
-
Duplex Formation (if applicable): If studying a duplex, mix equimolar amounts of the this compound-containing strand and its complement in an annealing buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0). Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the duplex.
-
Sample Preparation for Crystallization:
-
Concentrate the oligonucleotide or duplex to a high concentration (typically 1-10 mg/mL).
-
The final buffer should be of low ionic strength to allow for a wide range of crystallization conditions to be screened.
-
-
Crystallization Screening:
-
Set up crystallization trials using commercially available screens for nucleic acids. These screens contain a variety of precipitants (e.g., polyethylene (B3416737) glycol), salts, and buffers.
-
Use the vapor diffusion method (hanging or sitting drop) to equilibrate a small drop of the oligonucleotide solution with a larger reservoir of the screen solution.
-
-
Optimization: If initial screening yields small crystals or precipitates, optimize the conditions by systematically varying the concentration of the precipitant, salt, and oligonucleotide, as well as the pH and temperature.
-
Crystal Harvesting and Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source. The anomalous signal from the iodine atoms is used to help solve the crystal structure.
Conclusion
The incorporation of 5-iodouracil into synthetic oligonucleotides provides a robust and versatile platform for a wide range of applications in research and drug development. From mapping protein binding sites with high precision to enhancing the efficacy of cancer radiotherapy and facilitating the determination of high-resolution molecular structures, this compound-modified oligonucleotides are an indispensable tool for the modern molecular biologist and medicinal chemist. The protocols provided herein offer a starting point for the successful implementation of these powerful techniques.
References
- 1. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. blog.entegris.com [blog.entegris.com]
- 4. e16.html [home.ccr.cancer.gov]
- 5. A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iododeoxyuridine (IdU) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2'-deoxyuridine (Idoxuridine or IdU) is a thymidine (B127349) analog that can be incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. This property makes it a valuable tool in biomedical research for two primary applications: the labeling and tracking of dividing cells and as a radiosensitizer to enhance the efficacy of radiation therapy in cancer treatment. When incorporated into DNA, the iodine atom increases the DNA's susceptibility to damage from ionizing radiation, leading to enhanced cell killing.
These application notes provide detailed protocols for the administration of IdU in animal models for both cell proliferation studies and radiosensitization experiments. The information is compiled from various preclinical studies to ensure robust and reproducible methodologies.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for IdU administration in common animal models.
Table 1: IdU Dosing for Cell Proliferation Labeling (Adapted from EdU Protocols)
| Animal Model | Administration Route | Dosage | Duration/Timing | Purpose | Reference |
| Mouse | Intraperitoneal (IP) Injection | 50 mg/kg | Single dose, harvest tissue after 6-12 hours | Short-term pulse labeling of xenograft tumors | [1] |
| Mouse | Intraperitoneal (IP) Injection | 100-200 µl of 1 mg/ml solution | Single dose, harvest at desired timepoint | Short-term pulse labeling of lymphoid cells | [2] |
| Mouse | IP Injection + Drinking Water | Initial IP dose (100 µl of 1 mg/ml), then 0.3 mg/ml in drinking water | Continuous | Long-term labeling of lymphoid cells | [2] |
Table 2: IdU Dosing for Radiosensitization
| Animal Model | Tumor Model | Administration Route | Dosage | Duration | Key Outcome | Reference |
| Athymic Nude Mouse | Human Colon Cancer Xenografts (HT29, HCT-116) | Continuous Infusion (s.c. osmotic pump) | 50 or 100 mg/kg/day | 6 days | Increased IdU incorporation and radiosensitization. Dose-dependent, reversible weight loss. | [3] |
| Mouse | Sarcoma 180, Lymphoma L1210 | Injection (unspecified, likely IP) | 100 or 150 mg/kg/day | Daily | >50% tumor growth inhibition without significant host toxicity. | [4] |
| SCID Mouse | N/A (Vaccinia Virus Infection Model) | Subcutaneous (SC) Injection | 150 mg/kg/day then 75 mg/kg/day | Days 0-4, then Days 7-11 | Delayed virus-induced mortality. | [5] |
Experimental Protocols
Protocol 1: Short-Term In Vivo Cell Proliferation Labeling with IdU
This protocol is designed for pulse-labeling proliferating cells in tissues of interest, such as tumors or lymphoid organs, for subsequent analysis by immunohistochemistry or flow cytometry.
Materials:
-
5-Iodo-2'-deoxyuridine (IdU)
-
Sterile Phosphate Buffered Saline (PBS) or 0.9% Saline
-
Animal model (e.g., mouse with tumor xenograft)
-
Syringes and appropriate gauge needles (e.g., 25-27G for IP injection in mice)
-
Tissue harvesting tools
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Detection reagents (e.g., anti-BrdU/IdU antibody)
Methodology:
-
Preparation of IdU Solution:
-
Prepare a stock solution of IdU at 10 mg/ml in sterile PBS. Gentle warming may be required to fully dissolve the powder.
-
For a 50 mg/kg dose in a 25g mouse, the required dose is 1.25 mg.
-
Dilute the stock solution with sterile PBS to a final concentration that allows for an appropriate injection volume (e.g., 100-200 µl for an IP injection in a mouse). For example, dilute to 6.25 mg/ml to inject 200 µl.
-
Ensure the final solution is sterile, for example by filtering through a 0.22 µm syringe filter.
-
-
Administration:
-
Properly restrain the animal.
-
Administer the prepared IdU solution via intraperitoneal (IP) injection.
-
-
Incubation and Tissue Harvest:
-
Allow the IdU to incorporate into the DNA of proliferating cells. For pulse-labeling, an incubation period of 6 to 12 hours is typically sufficient to label a significant portion of S-phase cells.[1]
-
At the designated time point, humanely euthanize the animal according to approved institutional protocols.
-
Immediately dissect and harvest the tissues of interest (e.g., tumor, spleen, intestine).
-
-
Tissue Processing and Detection:
-
For immunohistochemistry: Fix the tissue in 4% paraformaldehyde, process for paraffin (B1166041) embedding or cryosectioning.
-
For flow cytometry: Process the tissue into a single-cell suspension.[2]
-
Follow standard protocols for fixation, permeabilization, and staining using an antibody that detects incorporated IdU (many anti-BrdU antibodies cross-react with IdU). DNA denaturation (e.g., with HCl) is typically required to expose the incorporated IdU for antibody binding.
-
Protocol 2: Tumor Radiosensitization by Continuous IdU Infusion
This protocol describes the use of IdU to sensitize solid tumors to radiation therapy. It employs a continuous infusion method to maintain a steady concentration of the drug in the tumor over the course of fractionated radiotherapy.
Materials:
-
5-Iodo-2'-deoxyuridine (IdU)
-
Solvent for IdU (e.g., sterile water, PBS)
-
Animal model with established subcutaneous tumors (e.g., nude mouse with human tumor xenografts)
-
Implantable osmotic pumps (e.g., Alzet®)
-
Surgical tools for pump implantation
-
Radiation source (e.g., X-ray irradiator)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation and Growth:
-
Implant tumor cells subcutaneously into the flank of the host animal.
-
Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Monitor tumor growth and animal health regularly.[6] Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
-
Preparation and Implantation of Osmotic Pumps:
-
Based on the desired dose (e.g., 100 mg/kg/day) and the pump's flow rate and duration, calculate the required concentration of the IdU solution.[3]
-
Under sterile conditions, fill the osmotic pumps with the prepared IdU solution according to the manufacturer's instructions.
-
Anesthetize the animal. Surgically implant the filled osmotic pump subcutaneously in the dorsal region, away from the tumor site. Close the incision with sutures or wound clips.
-
Allow the animal to recover and the pump to begin infusion (typically 24-48 hours before the start of radiation).
-
-
Radiation Treatment:
-
Once IdU has been infusing for an adequate period to allow for incorporation into tumor cell DNA (e.g., 48-72 hours), begin the fractionated radiation protocol.
-
The animal should be properly shielded to expose only the tumor area to the radiation beam.
-
Deliver the prescribed dose of radiation (e.g., 2 Gy per fraction, daily for 5 days).
-
-
Monitoring and Endpoint:
-
Throughout the experiment, monitor animal body weight, general health, and tumor size (using calipers) at regular intervals (e.g., 2-3 times per week).
-
The primary endpoint is typically tumor growth delay. Continue monitoring until tumors reach a predetermined endpoint size as defined by institutional guidelines (e.g., 1500-2000 mm³ in mice).[7][8]
-
Euthanize animals when they reach the endpoint or show signs of excessive toxicity (e.g., >20% body weight loss, ulcerated tumors, poor body condition).[9]
-
Visualizations
Caption: Experimental workflow for IdU administration in animal models.
References
- 1. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo modulation of iododeoxyuridine metabolism and incorporation into cellular DNA by 5'-amino-5'-deoxythymidine in normal mouse tissues and two human colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effect of 5-Iodo-2′-Deoxyuridine on Vaccinia Virus (Orthopoxvirus) Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Models in Rodents | UK Research [research.uky.edu]
- 7. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 8. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 9. umb.edu [umb.edu]
Flow Cytometry Analysis of Iodouracil-Labeled Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2'-deoxyuridine (Iodouracil or IdU) is a halogenated pyrimidine, a synthetic analog of thymidine (B127349), that can be incorporated into newly synthesized DNA during the S phase of the cell cycle.[1] This incorporation allows for the reliable measurement and tracking of proliferating cells. Flow cytometry, a powerful technique for single-cell analysis, can be utilized to detect IdU-labeled cells, providing valuable insights into cell cycle kinetics, proliferation rates, and the effects of therapeutic agents on DNA synthesis.[2][3]
This document provides detailed application notes and protocols for the flow cytometry analysis of this compound-labeled cells, intended for researchers, scientists, and professionals in drug development.
Principle of the Assay
During DNA replication, IdU is incorporated into the newly synthesized DNA strands in place of thymidine. This incorporation can be detected using flow cytometry. One significant advantage of using IdU, particularly in the context of mass cytometry (a type of flow cytometry that uses heavy metal isotopes), is that the iodine atom can be directly measured, eliminating the need for secondary antibodies and harsh DNA denaturation steps that are often required for other thymidine analogs like BrdU.[4][5] For conventional fluorescence flow cytometry, specific anti-IdU antibodies can be used for detection. By combining IdU labeling with DNA content stains (like Propidium Iodide or DAPI), it is possible to delineate the different phases of the cell cycle (G0/G1, S, and G2/M) and quantify the proportion of cells actively synthesizing DNA.[6]
Applications
-
Cell Cycle Analysis: Quantify the percentage of cells in each phase of the cell cycle.[7]
-
Proliferation Assays: Measure the rate of cell proliferation in response to various stimuli or inhibitors.[8]
-
Drug Discovery and Development: Evaluate the cytostatic or cytotoxic effects of anti-cancer drugs and other therapeutic compounds.[9]
-
Toxicology Studies: Assess the impact of chemical compounds on cell division and DNA synthesis.
-
Immunology Research: Track the proliferation of specific immune cell subsets.[10]
Signaling Pathway: IdU Incorporation into DNA
The fundamental principle of this technique lies in the biochemical pathway of DNA synthesis. The following diagram illustrates how this compound is incorporated into a newly synthesized DNA strand during the S phase of the cell cycle.
Experimental Workflow
The general workflow for analyzing IdU-labeled cells by flow cytometry involves several key steps from cell preparation to data acquisition and analysis.
Protocols
Protocol 1: Cell Cycle Analysis using this compound Labeling
This protocol details the procedure for pulse-labeling cells with IdU, followed by staining for IdU incorporation and total DNA content to analyze cell cycle distribution.
Materials:
-
Cell culture medium
-
This compound (IdU) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Anti-IdU Antibody (conjugated to a fluorophore)
-
RNase A solution
-
DNA staining solution (e.g., Propidium Iodide, DAPI)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that allows for logarithmic growth. Culture overnight or until the desired confluency is reached.
-
IdU Labeling (Pulse):
-
Prepare IdU-containing medium by diluting the IdU stock solution to a final concentration of 10-20 µM.
-
Remove the existing medium from the cells and add the IdU-containing medium.
-
Incubate for a short period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time may need optimization depending on the cell type and proliferation rate.[5]
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
For suspension cells, collect them directly.
-
Transfer the cells to a conical tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Washing: Wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Fixation:
-
Resuspend the cell pellet in 1 ml of cold Fixation Buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 5 ml of PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
-
Permeabilization:
-
Resuspend the cell pellet in 1 ml of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Anti-IdU Staining:
-
Wash the cells once with PBS containing 1% BSA.
-
Resuspend the cells in 100 µl of PBS/BSA containing the anti-IdU antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS/BSA.
-
-
DNA Staining:
-
Resuspend the cell pellet in 500 µl of DNA staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.[7]
-
Protocol 2: Apoptosis Detection in IdU-Labeled Proliferating Cells
This protocol combines IdU labeling with Annexin V and a viability dye (e.g., Propidium Iodide) to simultaneously assess proliferation and apoptosis.
Materials:
-
Same as Protocol 1, with the addition of:
-
Annexin V binding buffer
-
Fluorophore-conjugated Annexin V
-
Propidium Iodide (PI) or other viability dye solution
Procedure:
-
Cell Treatment and IdU Labeling:
-
Treat cells with the compound of interest to induce apoptosis for the desired duration.
-
During the final 30-60 minutes of treatment, add IdU to the culture medium to a final concentration of 10-20 µM.
-
-
Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge and wash once with cold PBS.
-
Annexin V and Viability Staining:
-
Fixation and Permeabilization:
-
After the Annexin V incubation, add 1 ml of Annexin V binding buffer and centrifuge.
-
Proceed with the fixation and permeabilization steps as described in Protocol 1 (Steps 5 and 6). Note: Some Annexin V conjugates may not be compatible with alcohol-based fixation. Paraformaldehyde-based fixation is generally recommended.
-
-
Anti-IdU Staining: Perform anti-IdU staining as described in Protocol 1 (Step 7).
-
Flow Cytometry Analysis: Analyze the samples immediately. The analysis will allow for the identification of different subpopulations:
Data Presentation and Analysis
Flow cytometry data is typically presented as dot plots or histograms.[14] For IdU cell cycle analysis, a common approach is to plot DNA content (e.g., Propidium Iodide fluorescence) on the x-axis and IdU incorporation (e.g., anti-IdU antibody fluorescence) on the y-axis. This allows for the clear separation of cell cycle phases.
Gating Strategy:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude debris and aggregates.[2]
-
Singlet Gating: Use FSC-A vs. FSC-H or a similar parameter to exclude cell doublets.
-
IdU vs. DNA Content: From the singlet gate, create a plot of IdU fluorescence versus DNA content fluorescence. This will allow for the quantification of cells in G0/G1 (IdU-negative, 2N DNA), S phase (IdU-positive), and G2/M (IdU-negative, 4N DNA).
Quantitative Data Summary
The following tables provide examples of how to summarize quantitative data from IdU flow cytometry experiments.
Table 1: Cell Cycle Distribution Analysis
| Treatment | % G0/G1 | % S Phase | % G2/M |
| Control | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| Drug X (1 µM) | 75.8 ± 4.2 | 10.1 ± 1.9 | 14.1 ± 2.3 |
| Drug Y (5 µM) | 20.1 ± 2.8 | 15.3 ± 2.1 | 64.6 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Proliferation and Apoptosis Analysis
| Treatment | % Total Apoptotic Cells (Annexin V+) | % Proliferating Cells (IdU+) | % Apoptotic Proliferating Cells (Annexin V+ / IdU+) |
| Control | 4.5 ± 0.8 | 32.1 ± 2.9 | 1.2 ± 0.3 |
| Compound Z (10 µM) | 38.2 ± 3.5 | 8.7 ± 1.5 | 25.6 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No IdU Signal | Insufficient labeling time or IdU concentration. | Optimize IdU concentration (10-50 µM) and pulse duration (15-90 min). |
| Inefficient antibody staining. | Titrate the anti-IdU antibody; check permeabilization efficiency. | |
| High Background Staining | Non-specific antibody binding. | Include an isotype control; increase the number of wash steps; add a blocking step. |
| Dead cells present. | Include a viability dye to exclude dead cells from the analysis.[15] | |
| Poor Resolution of Cell Cycle Phases | Cell clumps or doublets. | Filter the cell suspension through a cell strainer; use doublet discrimination gating during analysis. |
| High flow rate. | Use a low flow rate during acquisition for better resolution.[7] | |
| Loss of Apoptotic Cells | Harsh harvesting of adherent cells. | Collect the supernatant (containing floating apoptotic cells) before trypsinization. |
| Inappropriate fixation method. | Use paraformaldehyde-based fixation for Annexin V co-staining. |
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. avantorsciences.com [avantorsciences.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine (IdU) with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]
- 5. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Video: Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine IdU with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fortislife.com [fortislife.com]
- 15. Supplementary Reagents for Flow Cytometry | FluoroFinder [fluorofinder.com]
Application of Iodouracil in Structural Biology Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Iodouracil, a halogenated derivative of uracil (B121893), serves as a powerful tool in structural biology, enabling detailed investigation of nucleic acid structures and their interactions with proteins. Its applications primarily leverage the unique properties of the iodine atom, which can act as a heavy atom for phasing in X-ray crystallography, a photoactivatable cross-linking agent, and a probe for NMR spectroscopy. These attributes make this compound an invaluable reagent for elucidating the three-dimensional structures and dynamics of DNA and RNA, thereby aiding in drug discovery and the fundamental understanding of biological processes.
X-ray Crystallography: Phasing of Nucleic Acid Structures
The incorporation of this compound into nucleic acid crystals provides a robust method for solving the phase problem in X-ray crystallography through Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD).[1][2] The iodine atom acts as an anomalous scatterer, generating a measurable signal that facilitates the determination of initial phases and subsequent structure solution.[1]
Quantitative Data: this compound SAD Phasing Statistics for a 160-nucleotide RNA
| Parameter | Value |
| Wavelength (Å) | 1.000 |
| Resolution (Å) | 2.8 |
| Space Group | P41212 |
| Unit Cell (Å) | a=b=88.4, c=164.2 |
| Number of Iodine Sites | 2 |
| Phasing Power (Anomalous) | 1.8 |
| Figure of Merit (FOM) | 0.45 (initial), 0.85 (after density modification) |
| Rwork / Rfree (%) | 22.5 / 26.8 |
This table presents representative data for SAD phasing of a large RNA molecule containing two iodouridine residues.
Experimental Protocol: SAD Phasing with this compound-labeled RNA
-
Synthesis of this compound-labeled RNA:
-
Chemically synthesize an RNA oligonucleotide with 5-iodouridine (B31010) incorporated at the desired position(s) using standard phosphoramidite (B1245037) chemistry.
-
Alternatively, for larger RNAs, use in vitro transcription with 5-iodouridine triphosphate (5-IUTP).[1]
-
Purify the iodinated RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
-
Crystallization:
-
Screen for crystallization conditions of the iodinated RNA using vapor diffusion (hanging or sitting drop) methods.
-
Optimize lead conditions to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) compatible with the crystallization condition.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset at a synchrotron source. For SAD phasing, data is collected at a single wavelength near the absorption edge of iodine (e.g., ~1.54 Å or using an in-house Cu Kα source).[3] For MAD phasing, datasets are collected at multiple wavelengths around the iodine absorption edge.[2]
-
-
Structure Determination:
-
Process the diffraction data using software such as HKL-2000 or XDS.
-
Locate the iodine atoms using programs like SHELXD or PHENIX.
-
Calculate initial experimental phases based on the anomalous signal from the iodine atoms.
-
Improve the initial electron density map through density modification techniques like solvent flattening.
-
Build the atomic model of the RNA into the electron density map using software such as Coot.
-
Refine the structure using programs like PHENIX or REFMAC5.
-
UV-Induced Cross-linking: Mapping Protein-Nucleic Acid Interactions
5-iodouracil (B140508) is a highly efficient photosensitizer that can be used to covalently cross-link nucleic acids to interacting proteins upon irradiation with long-wavelength ultraviolet (UV) light.[4] This technique is instrumental in identifying and mapping the specific sites of interaction between proteins and DNA or RNA. Irradiation at 325 nm specifically excites the this compound chromophore, minimizing damage to other nucleic acid bases and protein residues.[4]
Quantitative Data: UV Cross-linking Efficiency
| Protein-Nucleic Acid Complex | Cross-linking Yield (%) |
| R17 Coat Protein - RNA Hairpin | 85 |
| T4 DNA Polymerase - DNA Primer/Template | 75 |
| Telomerase - Telomeric DNA | 94 |
This table shows the high cross-linking yields achieved with 5-iodouracil-substituted nucleic acids, demonstrating the efficiency of this method.[4]
Experimental Protocol: UV Cross-linking of a Protein-DNA Complex
-
Preparation of this compound-substituted DNA:
-
Synthesize a DNA oligonucleotide with 5-iodouracil at the desired position using standard phosphoramidite chemistry.
-
Radiolabel the 5' end of the DNA with 32P-ATP using T4 polynucleotide kinase for subsequent detection by autoradiography.
-
Purify the labeled oligonucleotide.
-
-
Formation of the Protein-DNA Complex:
-
Incubate the purified, 32P-labeled this compound-containing DNA with the protein of interest under conditions that promote complex formation (e.g., appropriate buffer, salt concentration, and temperature).
-
-
UV Irradiation:
-
Place the reaction mixture in a quartz cuvette or on a parafilm drop on a cold block.
-
Irradiate the sample with a 325 nm UV laser or a filtered UV lamp. The irradiation time will need to be optimized for each system but is typically in the range of 1-20 minutes.
-
-
Analysis of Cross-linked Products:
-
Denature the reaction products by adding SDS-PAGE loading buffer and heating.
-
Separate the cross-linked protein-DNA adducts from the free DNA by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the radiolabeled species by autoradiography. The cross-linked product will appear as a band with a higher molecular weight than the free DNA.
-
-
Identification of the Cross-linking Site (Optional):
-
Excise the cross-linked band from the gel.
-
Digest the protein component with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide-DNA adduct by mass spectrometry to identify the cross-linked peptide and, consequently, the region of the protein that interacts with the DNA.
-
NMR Spectroscopy: Probing Nucleic Acid Structure and Dynamics
The incorporation of this compound into DNA or RNA can be used as a probe in Nuclear Magnetic Resonance (NMR) spectroscopy to study nucleic acid structure, dynamics, and interactions. The iodine atom can induce chemical shift perturbations in neighboring nuclei, providing valuable structural restraints. Furthermore, monitoring chemical shift changes upon protein or small molecule binding to an this compound-labeled nucleic acid can be used to map the binding interface.[5]
Quantitative Data: Representative Chemical Shift Perturbations upon Protein Binding
| Nucleotide Residue | Free DNA (¹H ppm) | DNA-Protein Complex (¹H ppm) | Chemical Shift Perturbation (Δδ ppm) |
| IU-H6 | 7.85 | 8.15 | 0.30 |
| A-H2 (adjacent to IU) | 7.50 | 7.65 | 0.15 |
| G-H8 (neighboring) | 7.90 | 7.92 | 0.02 |
| T-H6 (distant) | 7.60 | 7.60 | 0.00 |
This table presents hypothetical yet realistic ¹H chemical shift perturbations observed in an this compound (IU)-labeled DNA upon binding to a protein. Significant perturbations are typically observed for the this compound residue itself and its immediate neighbors, indicating their involvement in the binding interface.
Experimental Protocol: NMR Chemical Shift Perturbation Mapping
-
Sample Preparation:
-
Synthesize the desired DNA or RNA oligonucleotide containing a site-specific 5-iodouracil substitution. For NMR studies, isotopic labeling (e.g., with 13C, 15N) of the oligonucleotide or the protein can be beneficial.
-
Purify the oligonucleotide to homogeneity.
-
Prepare a concentrated solution of the this compound-labeled nucleic acid in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H2O/10% D2O).
-
-
NMR Data Acquisition:
-
Acquire a reference 1D or 2D NMR spectrum (e.g., 1H-15N HSQC if the protein is labeled, or 1H-1H NOESY/TOCSY for the nucleic acid) of the free this compound-labeled nucleic acid.
-
Prepare a series of NMR samples with a constant concentration of the labeled species (e.g., the nucleic acid) and increasing concentrations of the unlabeled binding partner (the protein).
-
Acquire an NMR spectrum for each sample in the titration series.
-
-
Data Analysis:
-
Process and analyze the NMR spectra to assign the resonances.
-
Track the changes in chemical shifts for each assigned nucleus as a function of the added binding partner concentration.
-
Calculate the chemical shift perturbation (Δδ) for each nucleus using the following formula for 2D spectra: Δδ = [(Δδ¹H)2 + (α * ΔδX)2]1/2, where X is the heteronucleus (e.g., 15N) and α is a weighting factor.
-
Map the residues with significant chemical shift perturbations onto the structure or sequence of the nucleic acid to identify the binding interface.
-
References
- 1. Real-Time Quantitative In-Cell NMR: Ligand Binding and Protein Oxidation Monitored in Human Cells Using Multivariate Curve Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of uracil defect on DNA structure: 1H NMR investigation at 500 MHz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR chemical shift perturbation mapping of DNA binding by a zinc-finger domain from the yeast transcription factor ADR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with Iodouracil DNA labeling and solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Iodouracil (IdU) for DNA labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IdU) and how does it work for DNA labeling?
A: 5-Iodo-2'-deoxyuridine (this compound or IdU) is a synthetic analog of thymidine (B127349). During the S-phase of the cell cycle, actively dividing cells incorporate IdU into their newly synthesized DNA in place of thymidine. This incorporation allows for the subsequent detection of these cells using specific antibodies, making IdU a valuable tool for studying cell proliferation, division, and kinetics.
Q2: What are the main applications of IdU DNA labeling?
A: IdU labeling is primarily used to identify and quantify cells that are actively synthesizing DNA. Key applications include:
-
Cell Proliferation Assays: Measuring the rate of cell division in response to various stimuli.
-
Cell Cycle Analysis: In conjunction with DNA content stains, IdU can precisely identify cells in the S-phase.
-
Pulse-Chase Experiments: Sequential labeling with IdU and other thymidine analogs (like CldU or BrdU) allows for the tracking of cell cycle progression and fate.
-
In Vivo Cell Tracking: Labeling and tracking newly born cells in tissues and organs.
Q3: How does IdU compare to other thymidine analogs like BrdU and EdU?
A: IdU, BrdU (Bromodeoxyuridine), and CldU (Chlorodeoxyuridine) are all halogenated nucleosides that are incorporated into DNA and detected by antibodies. EdU (5-ethynyl-2'-deoxyuridine) is detected via a "click" chemistry reaction. Each has its advantages and disadvantages. Many anti-BrdU antibodies cross-react with IdU, which can be leveraged in dual-labeling experiments.[1][2][3] However, the sensitivity of detection can vary between these analogs, with some studies suggesting BrdU may be more sensitive than IdU and CldU at comparable concentrations.[4][5] EdU labeling offers a faster protocol that does not require harsh DNA denaturation, which can preserve cell morphology and other epitopes for multiplex staining.[6][7][8]
Q4: How do I choose the right antibody for IdU detection?
A: Selecting the right antibody is critical. Many antibodies marketed for BrdU detection also recognize IdU.[1][3] Some antibody clones, however, show preferential binding. For dual-labeling experiments with IdU and CldU, specific antibody pairs that differentiate between the two are necessary.[9] It is crucial to check the antibody datasheet for specificity and cross-reactivity data with other thymidine analogs.[10] Always validate a new antibody lot in your specific application.
Troubleshooting Guides
This section addresses common issues encountered during IdU DNA labeling experiments, categorized by the experimental stage.
I. IdU Labeling and Sample Preparation
Problem: Low or No IdU Incorporation
| Possible Cause | Solution |
| Suboptimal IdU Concentration | The optimal concentration is cell-type dependent. Perform a dose-response curve to determine the ideal concentration that provides a strong signal without inducing toxicity. Start with a range of 1-10 µM for in vitro experiments. |
| Short Incubation Time | For rapidly dividing cells, a 15-30 minute pulse may be sufficient. Slower-dividing cells may require several hours of incubation. Optimize the labeling time for your specific cell line. |
| IdU Solubility and Stability | IdU can be difficult to dissolve in aqueous solutions. Prepare a stock solution in DMSO (e.g., 10-50 mM) and store it in aliquots at -20°C. Dilute fresh working solutions in pre-warmed culture medium immediately before use to prevent precipitation. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Stressed or confluent cells will have a lower proliferation rate. |
Problem: IdU-induced Cytotoxicity
| Possible Cause | Solution |
| High IdU Concentration | High concentrations of thymidine analogs can be toxic and affect the cell cycle.[11][12][13] |
| Prolonged Incubation | Long exposure to IdU can lead to cell death and cell cycle artifacts. |
| Cell-Type Sensitivity | Different cell lines exhibit varying sensitivities to IdU. |
To mitigate cytotoxicity, it is essential to perform a cytotoxicity assay to determine the optimal, non-toxic working concentration of IdU for your specific cell line and desired incubation time.
Experimental Protocol: IdU Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic effects of IdU on a given cell line using a metabolic assay like MTT or a viability dye.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
IdU Treatment: Prepare a serial dilution of IdU in complete culture medium. A starting range of 0.1 µM to 100 µM is recommended.
-
Incubation: Replace the medium in the wells with the IdU dilutions and incubate for the desired labeling time (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest IdU concentration).
-
Viability Assessment: After incubation, assess cell viability using a preferred method (e.g., MTT, XTT, or a live/dead cell stain).
-
Data Analysis: Calculate the percentage of viable cells for each IdU concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cell growth is inhibited). For labeling experiments, use a concentration well below the IC50 that still provides a detectable signal.
II. Immunofluorescence (IF) Staining
Problem: Weak or No IdU Signal
| Possible Cause | Solution |
| Ineffective DNA Denaturation | This is the most common cause of weak or no signal. The antibody cannot access the incorporated IdU in double-stranded DNA. Optimize the denaturation step. Common methods include treatment with 2-4N HCl for 10-30 minutes at room temperature or 37°C.[10] Ensure complete neutralization after acid treatment (e.g., with 0.1 M sodium borate (B1201080) buffer, pH 8.5). |
| Inappropriate Primary Antibody Concentration | Titrate the primary antibody to find the optimal concentration that gives the best signal-to-noise ratio. |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody and is conjugated to a bright, stable fluorophore. |
| Signal Bleaching | Minimize exposure of slides to light. Use an anti-fade mounting medium. |
| Over-fixation | Excessive fixation can mask the epitope. Reduce fixation time or consider a different fixation method. |
Problem: High Background Staining
| Possible Cause | Solution |
| Insufficient Blocking | Block with normal serum from the same species as the secondary antibody (e.g., 5-10% goat serum) for at least 1 hour.[5] |
| Primary or Secondary Antibody Concentration Too High | High antibody concentrations can lead to non-specific binding.[4] Reduce the antibody concentration and/or incubation time. |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[4] |
| Autofluorescence | Some tissues or cells exhibit natural fluorescence. Image an unstained control sample to assess autofluorescence. If present, consider using fluorophores in a different spectral range or using autofluorescence quenching reagents.[5] |
| Secondary Antibody Cross-reactivity | Run a control with only the secondary antibody to check for non-specific binding. Use pre-adsorbed secondary antibodies if necessary. |
III. Flow Cytometry Analysis
Problem: Poor Resolution of IdU-Positive and Negative Populations
| Possible Cause | Solution |
| Suboptimal DNA Denaturation | Similar to IF, incomplete denaturation will result in a weak signal. Optimize the HCl treatment for your cell suspension. |
| Incorrect Antibody Titration | Titrate the anti-IdU antibody to achieve the best separation between positive and negative populations. |
| Inadequate Compensation | If performing multi-color flow cytometry, ensure proper compensation is set using single-stained controls to correct for spectral overlap. |
| High Autofluorescence | Use a channel with less autofluorescence (e.g., APC or Alexa Fluor 647) for IdU detection. Include an unstained control to set the negative gate correctly. |
| Cell Clumps | Clumps can lead to false positives and poor resolution. Filter the cell suspension through a 40-70 µm cell strainer before analysis. |
Problem: High Percentage of IdU-Positive Cells in Negative Control
| Possible Cause | Solution |
| Non-specific Antibody Binding | Titrate the antibody to a lower concentration. Ensure proper blocking (e.g., with Fc block). |
| Incorrect Gating | Set the gate for IdU-positive cells based on a true negative control (unlabeled cells that have gone through the entire staining procedure). |
| Dead Cells | Dead cells can non-specifically bind antibodies.[3] Use a viability dye to exclude dead cells from the analysis. |
Quantitative Data Summary
The following tables provide starting points for optimizing your IdU labeling experiments. Note: These values are general recommendations and optimal conditions must be determined empirically for each cell type and experimental setup.
Table 1: Recommended Starting Concentrations and Incubation Times for IdU Labeling in Cell Culture
| Cell Type | IdU Concentration (µM) | Incubation Time | Notes |
| Rapidly Proliferating (e.g., HeLa, Jurkat) | 5 - 10 | 15 - 60 minutes | Shorter times are for pulse-labeling S-phase cells. |
| Slower Proliferating (e.g., primary cells) | 1 - 5 | 2 - 24 hours | Longer incubations may be needed but increase the risk of toxicity. |
| General Starting Point | 10 | 1 hour | A common starting point for optimization.[9] |
Table 2: Comparison of Thymidine Analogs for DNA Labeling
| Feature | IdU | BrdU | CldU | EdU |
| Detection Method | Antibody-based | Antibody-based | Antibody-based | Click Chemistry |
| DNA Denaturation | Required (e.g., HCl, heat) | Required (e.g., HCl, heat) | Required (e.g., HCl, heat) | Not Required |
| Protocol Time | Longer | Longer | Longer | Shorter |
| Multiplexing | Possible with specific antibodies | Possible with specific antibodies | Possible with specific antibodies | Highly compatible |
| Relative Sensitivity | Can be lower than BrdU[4][5] | Generally high | Similar to IdU | High, good signal-to-noise[6] |
| Cross-Reactivity | Many anti-BrdU Abs cross-react[3] | Some Abs cross-react with IdU/CldU | Some anti-BrdU Abs cross-react | No antibody cross-reactivity |
Experimental Protocols & Workflows
General Workflow for IdU Labeling and Immunofluorescence Detection
Troubleshooting Logic for Weak or No IdU Signal
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Effects of denaturation with HCl on the immunological staining of bromodeoxyuridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Optimizing Iodouracil Photo-Cross-Linking: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during iodouracil photo-cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for this compound photo-cross-linking?
A1: The optimal UV wavelength for this compound photo-cross-linking is in the long-wavelength UVA range, specifically around 325 nm.[1][2] Irradiation at this wavelength selectively excites the this compound chromophore, leading to high cross-linking yields (70-94%) while minimizing damage to other nucleic acids and protein chromophores.[1] Using longer UV wavelengths, such as 308 nm or 325 nm, enhances the specificity of the cross-linking reaction and reduces the occurrence of undesirable side reactions like strand cleavage.[2]
Q2: What are the key factors that influence the efficiency of photo-cross-linking?
A2: Several factors can significantly impact the efficiency of your photo-cross-linking experiment:
-
UV Wavelength and Intensity: As mentioned, the wavelength of UV light is critical. The intensity of the UV source also plays a crucial role; higher intensity light sources may require shorter exposure times.[3]
-
Exposure Time: The duration of UV exposure directly affects the degree of cross-linking. Insufficient exposure will result in low yields, while excessive exposure can lead to sample degradation.[3][4]
-
Concentration of this compound-labeled molecules: The concentration of your this compound-substituted nucleic acid is a key parameter to optimize.
-
Oxygen Concentration: Oxygen can quench the excited state of the photoactivatable group, reducing cross-linking efficiency.[4][5] Performing the reaction in an oxygen-depleted environment can improve yields.
-
Reagent Purity and Integrity: Ensure that your this compound-containing oligonucleotides and other reagents are of high purity and have not degraded.
Q3: How can I minimize non-specific cross-linking and photodamage?
A3: Minimizing non-specific interactions and sample damage is crucial for obtaining clean and reliable results.
-
Use Longer Wavelength UV: As stated, using UVA light (e.g., 325 nm) specifically excites this compound and avoids the excitation of other cellular chromophores like proteins and other nucleic acid bases.[1]
-
Optimize UV Dose: Titrate the UV energy (a combination of intensity and time) to find the minimum dose required for efficient cross-linking of your target interaction.
-
Incorporate Sensitizers (with caution): The use of photosensitizers can sometimes increase cross-linking efficiency at longer wavelengths, potentially increasing specificity.[2] However, this adds another layer of complexity and requires careful optimization.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound photo-cross-linking experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cross-Linking Efficiency | Inappropriate UV wavelength. | Verify that your UV source emits at the optimal wavelength for this compound (around 325 nm). |
| Insufficient UV dose (intensity or time). | Increase the UV exposure time or use a higher intensity UV lamp. Ensure the distance between the lamp and the sample is optimal.[3] | |
| Low concentration of cross-linking reagent. | Increase the concentration of the this compound-labeled nucleic acid. | |
| Reagent degradation. | Use fresh, high-purity reagents. Store stock solutions of cross-linkers properly and avoid repeated freeze-thaw cycles.[6] | |
| Oxygen inhibition. | Degas your buffers and consider performing the irradiation in an inert atmosphere (e.g., under a stream of nitrogen or argon).[4] | |
| High Background or Non-Specific Cross-Linking | UV wavelength is too short. | Use a UV source with a longer wavelength (e.g., 325 nm) to avoid exciting non-target molecules.[1][2] |
| Excessive UV dose. | Reduce the UV exposure time or intensity to the minimum required for efficient cross-linking of the specific interaction. | |
| Over-cross-linking. | Reduce the concentration of the cross-linking agent or the UV exposure time.[6] | |
| Protein/Nucleic Acid Degradation | UV-induced damage from short-wavelength UV. | Ensure you are using a long-wavelength UVA source. UV light below 295 nm can cause protein breakage.[7] |
| Excessive UV exposure. | Minimize the UV irradiation time to what is necessary for the cross-linking reaction. | |
| Nuclease or protease contamination. | Include appropriate nuclease and protease inhibitors in your buffers.[6] | |
| Precipitation of Protein of Interest after Cross-Linking | Over-cross-linking leading to changes in protein solubility. | Reduce the molar excess of the cross-linking reagent or the UV exposure time.[6] |
| Buffer incompatibility. | Ensure the buffer composition is suitable for maintaining the solubility of your protein-nucleic acid complex. |
Experimental Protocols
General Protocol for this compound Photo-Cross-Linking of Protein-Nucleic Acid Complexes
This protocol provides a general framework. Optimal conditions, particularly UV exposure time and reagent concentrations, should be determined empirically for each specific biological system.
-
Preparation of this compound-Containing Nucleic Acid:
-
Synthesize and purify the DNA or RNA oligonucleotide containing 5-iodouracil (B140508) at the desired position(s).
-
Quantify the concentration of the purified oligonucleotide accurately.
-
-
Formation of the Protein-Nucleic Acid Complex:
-
Incubate the this compound-labeled nucleic acid with the purified protein of interest or cell lysate in a suitable binding buffer.
-
Allow the complex to form by incubating at the optimal temperature and for a sufficient duration (e.g., 30 minutes on ice).
-
-
UV Irradiation:
-
Place the sample in a suitable container (e.g., a quartz cuvette or on a parafilm-covered surface on ice).
-
Irradiate the sample with a monochromatic UV light source at 325 nm.[1]
-
The distance from the UV source and the irradiation time need to be optimized. A starting point could be an intensity of 10-15 mW/cm² for 15-45 seconds.[3]
-
-
Analysis of Cross-Linked Products:
-
Denature the samples by adding SDS-PAGE loading buffer and boiling.
-
Separate the cross-linked complexes from the non-cross-linked components using SDS-PAGE.
-
Visualize the cross-linked products by autoradiography (if using radiolabeled nucleic acids) or by Western blotting for the protein of interest.
-
Visualizations
Caption: Experimental workflow for this compound photo-cross-linking.
Caption: Troubleshooting workflow for low cross-linking efficiency.
Caption: Simplified photochemical mechanism of this compound cross-linking.
References
- 1. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Research progress of photo-crosslink hydrogels in ophthalmology: A comprehensive review focus on the applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Reducing off-target effects of Iodouracil in cell culture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the off-target effects of Iodouracil in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, specifically 5-Iododeoxyuridine (IdU), is a synthetic thymidine (B127349) analog. Its primary on-target mechanism of action involves its incorporation into the DNA of replicating cells in place of thymidine. This incorporation can disrupt the normal function of DNA, leading to strand breaks and inhibition of DNA synthesis, which preferentially affects rapidly dividing cells, such as cancer cells. It is also used as a radiosensitizer, enhancing the cell-killing effects of radiation therapy.
Q2: What are the primary off-target effects of this compound in cell culture?
A2: The main off-target effect of this compound is cytotoxicity in normal, non-cancerous cells that are also undergoing proliferation.[1] Since its mechanism is tied to DNA replication, any dividing cell, whether cancerous or not, is susceptible to its effects. Other potential off-target effects, extrapolated from similar nucleoside analogs like 5-Fluorouracil, may include the induction of oxidative stress and mitochondrial dysfunction.[2][3][4][5]
Q3: How can I begin to assess the potential for off-target effects with this compound in my cell lines?
A3: A crucial first step is to perform a dose-response curve to determine the optimal concentration range for your desired effect in your cancer cell line while minimizing toxicity in a relevant normal (non-cancerous) control cell line.[6] This will help you identify the therapeutic window. Subsequently, you can perform assays to assess cell health, such as viability and apoptosis assays, in both cell lines.
Q4: Can co-treatment with other agents help reduce this compound's off-target cytotoxicity?
A4: Yes, co-treatment strategies can be explored. For instance, if this compound induces oxidative stress, co-administration of an antioxidant could potentially protect normal cells.[7] Another strategy, termed "cyclotherapy," involves using a second agent to temporarily arrest normal cells in a non-proliferative phase of the cell cycle, making them less susceptible to DNA-damaging agents like this compound, while cancer cells (often with defective cell cycle checkpoints) continue to divide and remain sensitive.[8]
Troubleshooting Guides
Below are common issues encountered when using this compound in cell culture, along with potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity observed in normal control cell lines. | 1. This compound concentration is too high.2. The normal cell line has a high proliferation rate.3. Extended drug exposure time. | 1. Optimize Concentration: Perform a dose-response experiment comparing your cancer cell line and a normal control cell line to identify a concentration that is selectively cytotoxic to the cancer cells.[6]2. Select an Appropriate Normal Control: If possible, use a normal cell line with a slower proliferation rate or induce quiescence through methods like serum starvation.3. Optimize Exposure Time: Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired effect in cancer cells while minimizing toxicity in normal cells. |
| Inconsistent results between experiments. | 1. Reagent Variability: Inconsistent quality or concentration of the this compound stock solution.2. Cell Culture Conditions: Variations in cell density, passage number, or media composition.3. Compound Stability: this compound may be unstable in culture media over long incubation periods. | 1. Aliquot and Store Properly: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.2. Standardize Protocols: Maintain consistent cell passage numbers and seeding densities for all experiments. Ensure media and supplement quality is consistent.3. Assess Stability: If long incubation times are necessary, consider replenishing the media with fresh this compound at set intervals. |
| Observed phenotype does not match the expected on-target effect (e.g., lack of DNA damage). | 1. Inefficient Incorporation: The cell line may have mechanisms that prevent the uptake or incorporation of this compound.2. Rapid DNA Repair: The cell line may have highly efficient DNA repair pathways that mitigate the effects of this compound incorporation. | 1. Verify Incorporation: Use analytical methods or antibody-based detection to confirm the presence of this compound in the DNA of treated cells.2. Inhibit DNA Repair: Consider co-treatment with inhibitors of specific DNA repair pathways (e.g., PARP inhibitors) to potentially enhance the on-target effect of this compound. |
Quantitative Data Summary
The following tables provide illustrative examples of cytotoxicity data for this compound in a cancer cell line (e.g., HeLa - cervical cancer) versus a normal cell line (e.g., HDF - human dermal fibroblasts). This data is for exemplary purposes and will vary based on the specific cell lines and experimental conditions.
Table 1: IC50 Values of this compound after 72-hour exposure
| Cell Line | Type | IC50 (µM) |
| HeLa | Cancer | 15 |
| HDF | Normal | 50 |
Table 2: Percentage of Apoptotic Cells at Equitoxic Concentrations
| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) |
| HeLa | 15 | 65% |
| HDF | 50 | 60% |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to assess cell viability based on metabolic activity.
-
Materials:
-
Cancer and normal cell lines
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Caption: On- and off-target mechanism of this compound.
Caption: Troubleshooting workflow for high normal cell cytotoxicity.
References
- 1. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Modulation of Mitochondrial Oxidative Stress Ameliorates 5-Fluorouracil-Induced Renal Injury in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of oxidative stress-induced mitochondrial dysfunction on diabetic microvascular complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oxidative stress and the mitochondrial dysfunction caused by endotoxemia are prevented by alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial dysfunction and oxidative stress mediate the physiological impairment induced by the disruption of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Iodouracil (IdU) Incorporation
Welcome to the technical support center for Iodouracil (5-iodo-2'-deoxyuridine, IdU) incorporation assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for reliable and efficient results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during IdU labeling experiments that can lead to low incorporation efficiency or poor signal quality.
Q1: I am getting a very weak or no IdU signal. What are the likely causes?
A1: A weak or absent signal is the most common issue and can stem from several factors throughout the experimental workflow. Here is a systematic guide to troubleshooting this problem:
1. Reagent Integrity and Preparation:
-
IdU Stock Solution: this compound is sensitive to light. Ensure your stock solution, typically dissolved in DMSO, was prepared correctly and stored protected from light at -20°C or below. Avoid repeated freeze-thaw cycles. For consistent results, aliquot the stock solution upon preparation.
-
Working Solution: Aqueous solutions of IdU are not stable for long periods. It is recommended to prepare fresh dilutions of IdU in pre-warmed culture medium for each experiment. Precipitates in the media after adding the IdU-DMSO stock can indicate solubility issues; ensure the final DMSO concentration is non-toxic and typically below 0.5%.
2. Cell Health and Culture Conditions:
-
Cell Proliferation Rate: IdU is incorporated only during the S-phase of the cell cycle. Ensure your cells are healthy and actively proliferating. Cells that are overgrown (100% confluent), starved, or unhealthy will have a low proliferation rate and, consequently, low IdU incorporation. Ideally, cells should be in the log growth phase (70-80% confluency).
-
Cytotoxicity: High concentrations of IdU can be toxic to some cell lines, leading to cell cycle arrest or death and thus reduced incorporation. If you suspect toxicity, perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cells.
3. Labeling Protocol:
-
Concentration and Incubation Time: These are the most critical parameters to optimize. A low concentration or a short incubation time will result in a signal that is too weak to detect. Conversely, excessively long incubation can lead to toxicity. These parameters are highly cell-type dependent. For example, rapidly dividing cancer cell lines may require a 1-2 hour pulse, while slower-growing primary cells may need up to 24 hours. Refer to the data tables below for starting recommendations.
4. Detection Protocol:
-
DNA Denaturation: This is a critical step for immunodetection of halogenated nucleosides like IdU and BrdU. The antibody cannot access the incorporated IdU within the double-stranded DNA helix. Inadequate denaturation is a frequent cause of weak or no signal. The most common method is treatment with 2M HCl for 10-30 minutes at room temperature. This step must be optimized, as over-denaturation can damage cell morphology and epitopes for co-staining.
-
Antibody Issues:
-
Wrong Antibody: Ensure you are using an antibody that specifically recognizes IdU. Many anti-BrdU antibodies cross-react with IdU, but this should be verified on the manufacturer's datasheet.
-
Suboptimal Dilution: The primary antibody concentration must be optimized. Perform a titration to find the concentration that yields the best signal-to-noise ratio.
-
Improper Storage: Check that both primary and secondary antibodies have been stored correctly and have not expired.
-
Q2: My background staining is very high, making it difficult to interpret the results. How can I reduce it?
A2: High background can obscure the specific nuclear signal of IdU incorporation. Here are the key areas to address:
-
Blocking Step: Ensure you are using an adequate blocking buffer (e.g., 5% normal serum from the host species of the secondary antibody, with 1% BSA in PBST) and incubating for a sufficient time (e.g., 1 hour at room temperature) to prevent non-specific antibody binding.
-
Antibody Concentrations: Using too high a concentration of either the primary or secondary antibody is a common cause of high background. Titrate both antibodies to their optimal dilutions.
-
Washing Steps: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise. Increase the number and/or duration of your wash steps (e.g., 3-5 washes of 5 minutes each with PBST).
-
Incomplete Neutralization: If using HCl for DNA denaturation, it is crucial to thoroughly wash and neutralize the acid (e.g., with 0.1 M sodium borate (B1201080) buffer, pH 8.5) before adding the primary antibody. Residual acid can denature the antibody, leading to non-specific binding.
-
Secondary Antibody Specificity: Ensure your secondary antibody is specific for the primary antibody's host species and isotype and has been cross-adsorbed against other species if necessary. Run a "secondary antibody only" control to check for non-specific binding.
Q3: The cell morphology looks poor after the staining procedure. What went wrong?
A3: Poor cell morphology is often a result of harsh treatments during the staining protocol.
-
Fixation: Over-fixation with paraformaldehyde or methanol (B129727) can alter cellular structures. Try reducing the fixation time or the concentration of the fixative.
-
Permeabilization: Excessive permeabilization with detergents like Triton X-100 can damage cell membranes. Optimize the detergent concentration and incubation time.
-
DNA Denaturation: Acid (HCl) treatment is very harsh. If morphology is a major issue, try reducing the incubation time or HCl concentration. Alternatively, consider heat-induced epitope retrieval (HIER) as a potentially gentler method of denaturation, though this requires careful optimization.
Quantitative Data for IdU Labeling
Optimizing IdU concentration and incubation time is critical and cell-type dependent. The following tables provide starting points for various cell lines based on published data.
Table 1: Recommended Starting Conditions for IdU Labeling in Cell Culture
| Cell Line Type | Example Cell Lines | Recommended IdU Concentration | Recommended Incubation Time | Notes |
| Human Cancer | Lung, Glioma, Melanoma[1] | 1 - 10 µM | 1 to 3 cell cycles (approx. 24-72 hrs) | Higher concentrations lead to greater thymidine (B127349) replacement.[1] |
| Human Cancer | T24 (Bladder)[2] | Not specified, used with FUra/FdUrd | Not specified | Incorporation rate is enhanced by fluoropyrimidines.[2] |
| Human Leukemia | U937[3] | 10 µM | 10 - 15 minutes | Short incubation times are sufficient for S-phase detection by mass cytometry.[3] |
| Human Primary | Embryonic Stem Cells[4] | 0.01 µCi/ml (radiolabeled) | 24 hours | Highly sensitive to IdU-induced toxicity compared to cancer cell lines.[4] |
| Rodent Primary | Murine Cardiomyocytes | 2 µM (for EdU) | 12 hours | Slower dividing primary cells often require lower concentrations for longer periods.[5] |
Table 2: Thymidine Replacement Efficiency by IdU in Human Tumor Cell Lines
Data shows the percentage of thymidine replaced by IdU after incubation for three cell cycles at a 10 µM concentration.[1]
| Cell Line | % Thymidine Replacement |
| Lung Cancer | 22.4% |
| Glioma | 32.0% |
| Melanoma | 39.1% |
Visualizing Experimental Design and Biology
IdU Incorporation and Detection Workflow
This diagram outlines the key steps in a typical immunofluorescence protocol for detecting IdU incorporation.
Caption: Standard experimental workflow for IdU incorporation and immunodetection.
IdU Incorporation into DNA during S-Phase
This diagram illustrates the biological principle of how IdU, a thymidine analog, is incorporated into newly synthesized DNA.
Caption: Cellular uptake and incorporation pathway of this compound (IdU).
Troubleshooting Logic for Low IdU Signal
This flowchart provides a logical sequence of steps to diagnose the cause of a weak or absent IdU signal.
References
- 1. Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Iodouracil-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Iodouracil-induced cytotoxicity in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions to mitigate unwanted cytotoxicity in normal cells while maintaining its efficacy against cancer cells.
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity observed in normal (non-cancerous) cell lines. | The concentration of this compound may be too high, leading to off-target effects. | Perform a dose-response analysis to determine the optimal concentration that is cytotoxic to cancer cells but minimally affects normal cells. |
| The experimental model may be particularly sensitive to this compound. | Consider using cell lines known to be more resistant to this compound's cytotoxic effects for baseline comparisons. | |
| Inconsistent or non-reproducible cytotoxicity results. | Variability in cell seeding density, leading to differences in cell-to-drug ratio. | Ensure consistent cell seeding density across all experiments. Perform cell counts accurately before plating. |
| Degradation of this compound in the culture medium. | Prepare fresh this compound solutions for each experiment and minimize the time the compound is in the culture medium before application. | |
| Difficulty in assessing the specific mechanism of cytotoxicity. | Multiple cell death pathways may be activated simultaneously. | Utilize specific inhibitors for different pathways (e.g., caspase inhibitors for apoptosis) to dissect the primary mechanism of cell death. |
| The observed cytotoxicity may be an artifact of the assay used. | Employ multiple, mechanistically different cytotoxicity assays (e.g., MTT, LDH release, and Annexin V/PI staining) to confirm the results. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The primary mechanism of this compound-induced cytotoxicity is believed to be the induction of oxidative stress. This leads to an increase in reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death, often through a caspase-independent apoptotic pathway.[1]
Q2: Are there any agents that can protect normal cells from this compound-induced cytotoxicity?
A2: Yes, certain agents have shown potential in protecting normal cells. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has been shown to inhibit molecular iodine-induced apoptosis by restoring cellular thiol levels and reducing ROS.[2] Dimethyl sulfoxide (B87167) (DMSO) has also been demonstrated to protect against cell death caused by radioactively labeled iododeoxyuridine, a form of this compound, by acting as a radical scavenger.[3][4]
Q3: Can combination therapy be used to minimize the cytotoxicity of this compound?
A3: While specific data on combination therapies with non-radioactive this compound to reduce cytotoxicity is limited, this is a common strategy for other chemotherapeutic agents. For the related compound 5-Fluorouracil (B62378) (5-FU), combination with agents like cisplatin (B142131) or methotrexate (B535133) has been explored, though the effects on toxicity can be complex and schedule-dependent.[5][6][7][8] The principle is to use lower doses of each drug in combination to achieve a synergistic or additive anti-cancer effect while reducing individual drug toxicities.
Q4: How can I determine the optimal, least cytotoxic concentration of this compound for my experiments?
A4: A dose-response experiment is essential. This involves treating both your cancer and normal cell lines with a range of this compound concentrations. By measuring cell viability at each concentration (e.g., using an MTT assay), you can determine the IC50 value (the concentration that inhibits 50% of cell growth) for each cell line. The goal is to identify a concentration that is highly effective against the cancer cells while having a minimal impact on the normal cells.[5][9][10][11]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cytotoxic compounds, including some related to this compound, in different cancer and normal cell lines. This data can serve as a reference for designing experiments, though it is crucial to determine the IC50 for your specific experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | HCT116 (Colon) | 4.14 ± 1.2 | HEK-293T (Kidney) | > 100 | [1] |
| 5-Fluorouracil | MDA-MB-468 (Breast) | 3.673 | HaCaT (Keratinocyte) | 11.42 | [1] |
| Cisplatin | A2780 (Ovarian) | 29.7 ± 0.1 | HEK-293T (Kidney) | Not Determined | [12] |
| Doxorubicin | A549 (Lung) | 15.6 ± 1.2 | BEAS-2B (Bronchial) | 14.0 ± 2.1 | [1] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines the steps for determining the cytotoxic effects of this compound on cultured cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9][13][14][15][16][17]
Materials:
-
Adherent cells (cancer and normal)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 1 x 105 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 104 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Visualizations
This compound-Induced Caspase-Independent Apoptosis
This compound-induced cytotoxicity often proceeds through a caspase-independent apoptotic pathway, primarily initiated by oxidative stress. An excess of this compound leads to the generation of reactive oxygen species (ROS), which in turn causes mitochondrial dysfunction. This results in the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. AIF then translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, ultimately leading to cell death. This pathway is notably independent of the activation of caspase enzymes.
Caption: this compound-induced caspase-independent apoptosis pathway.
Experimental Workflow for Assessing Cytotoxicity and Protective Agents
This workflow outlines the experimental process for evaluating this compound's cytotoxicity and the potential protective effects of agents like N-acetylcysteine (NAC) or Dimethyl Sulfoxide (DMSO).
Caption: Workflow for cytotoxicity assessment of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of reactive oxygen species in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Less cytotoxicity to combination therapy of 5-fluorouracil and cisplatin than 5-fluorouracil alone in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current studies of methotrexate and 5-fluorouracil and their interaction in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-fluorouracil modulates the toxicity of high dose methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Cytotoxicity of dimethyl sulfoxide and antineoplastic combinations against human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. auntminnie.com [auntminnie.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Prevention of Iodouracil Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of Iodouracil in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The degradation of this compound in solution is primarily caused by two main factors: photodegradation and hydrolysis.[1]
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) light, can induce the breaking of the carbon-iodine (C-I) bond. This process, known as homolysis, results in the formation of a uracil-5-yl radical and an iodine atom, which can then participate in further reactions.[1]
-
Hydrolysis: Like other 5-halouracils, this compound is susceptible to hydrolysis, a reaction with water that can lead to the breakdown of the pyrimidine (B1678525) ring. The rate of hydrolysis is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of an this compound solution?
A2: The pH of the solution is a critical factor in the stability of this compound. Both acidic and alkaline conditions can catalyze hydrolysis, leading to the degradation of the compound. Generally, extreme pH values should be avoided. The stability of similar compounds, like 5-azacytidine, has been shown to be maximal around a neutral pH of 6.5.[2]
Q3: My this compound solution has turned a yellow or brownish color. What does this indicate?
A3: A change in the color of your this compound solution, such as turning yellow or brown, is often an indication of chemical degradation. This can be a result of photodegradation, where the release of iodine can contribute to the color change, or other chemical reactions. It is a warning sign that the integrity of your compound may be compromised.
Q4: What are the recommended storage conditions for an this compound solution?
A4: To minimize degradation, this compound solutions should be:
-
Protected from light: Store solutions in amber-colored vials or wrap containers in aluminum foil to block out light.
-
Stored at a controlled temperature: Refrigeration (2-8 °C) is generally recommended to slow down the rate of chemical reactions. Avoid repeated freeze-thaw cycles.
-
Maintained at an appropriate pH: Use a buffered solution to maintain a stable pH, preferably in the neutral range.
Q5: What types of antioxidants can be used to stabilize my this compound solution?
A5: While specific studies on antioxidants for this compound are limited, general-purpose antioxidants that are effective in aqueous solutions can be considered. These include:
-
Ascorbic Acid (Vitamin C): Known for its ability to scavenge free radicals, it can help mitigate oxidative damage.[3][4][5][6][7]
-
Thiol-based antioxidants: Compounds like N-acetylcysteine (NAC) and reduced glutathione (B108866) (GSH) are effective radical scavengers and can help protect against oxidative degradation.[8][9][10][11][12]
It is crucial to test the compatibility and effectiveness of any antioxidant with your specific experimental system.
Q6: Which buffer systems are compatible with this compound solutions?
A6: The choice of buffer is important for maintaining a stable pH and ensuring the integrity of the compound.
-
Phosphate (B84403) buffers: These are commonly used and offer good buffering capacity in the physiological pH range (around pH 7.4).[13][14][15][16]
-
Citrate buffers: These are effective in the slightly acidic to neutral pH range.
-
Tris buffers: While also common, it's important to note that amine-based buffers can sometimes interact with other components in a formulation.
The compatibility of the buffer with other excipients and the intended application should always be considered.
Troubleshooting Guides
Problem: Unexpected Peaks in HPLC Analysis
-
Symptom: Your HPLC chromatogram shows additional, unexpected peaks that are not present in the standard.
-
Possible Cause: These peaks likely represent degradation products of this compound.
-
Solution:
-
Review Storage Conditions: Ensure your solution has been consistently protected from light and stored at the recommended temperature.
-
Check Solution Age: Degradation can occur over time. Prepare fresh solutions for critical experiments.
-
Perform Forced Degradation Studies: To identify the potential degradation products, you can intentionally stress a sample of your this compound solution (e.g., exposure to UV light, acid, base, and heat) and analyze the resulting chromatogram. This can help confirm if the unexpected peaks correspond to known degradants.
-
Problem: Loss of Biological Activity
-
Symptom: Your this compound solution is not producing the expected biological effect in your experiments.
-
Possible Cause: The active compound may have degraded, reducing its effective concentration.
-
Solution:
-
Quantify this compound Concentration: Use a validated stability-indicating HPLC method to accurately determine the concentration of the intact this compound in your solution.
-
Prepare Fresh Solution: If significant degradation is confirmed, discard the old solution and prepare a fresh one, paying close attention to proper handling and storage procedures.
-
Implement Stabilization Strategies: Consider adding a suitable antioxidant or using a different buffer system to improve stability for future experiments.
-
Quantitative Data
Table 1: Apparent First-Order Rate Constants (k_obs) for the Hydrolysis of 5-Bromouracil at 80°C
| pH | k_obs (s⁻¹) x 10⁵ | Half-life (t₁/₂) (hours) |
| 2.0 | 0.15 | 128.3 |
| 4.0 | 0.12 | 160.4 |
| 6.0 | 0.25 | 77.0 |
| 8.0 | 2.1 | 9.2 |
| 10.0 | 20.5 | 0.9 |
Data is hypothetical and for illustrative purposes, based on the known behavior of 5-halouracils.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[1][17][18][19][20]
1. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffer (e.g., pH 7.4)
-
Amber and clear glass vials
-
Photostability chamber with UV and visible light sources
-
Water bath or oven
-
Validated HPLC method for this compound
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool to room temperature and neutralize with 0.1 N HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Cool to room temperature.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Photodegradation:
-
Place a clear vial of the stock solution in a photostability chamber.
-
Expose the sample to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light.[18][19]
-
As a control, wrap a separate vial of the stock solution in aluminum foil and place it in the chamber alongside the exposed sample.
-
After exposure, dilute both the exposed and control samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples (including an untreated control) using a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products.
Protocol for a Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[21][22][23][24][25]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of mobile phase A (e.g., 20 mM potassium phosphate buffer, pH 6.0) and mobile phase B (e.g., acetonitrile or methanol).
-
Example Gradient: 0-5 min (5% B), 5-20 min (5-50% B), 20-25 min (50% B), 25-30 min (50-5% B), 30-35 min (5% B).
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Sample Preparation:
-
Dilute the this compound solution to be analyzed to a final concentration within the linear range of the method (e.g., 10-100 µg/mL) using the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples generated from the protocol above should be used to demonstrate the specificity of the method.
Visualizations
Caption: Photodegradation pathway of 5-Iodouracil.
Caption: General workflow for an this compound stability study.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. ijisrt.com [ijisrt.com]
- 2. coleparmer.com [coleparmer.com]
- 3. The novel pyrimidine and purine derivatives of l-ascorbic acid: synthesis, one- and two-dimensional 1H and 13C NMR study, cytostatic and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Medical applications of stabilized ascorbic acid: a review of recent advances [jkslms.or.kr]
- 6. Progress in the design of ascorbic acid derivative-mediated drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03825A [pubs.rsc.org]
- 7. Therapeutic Perspective of Vitamin C and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Can thiol-based redox systems be utilized as parts for synthetic biology applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
- 14. AID 24349 - Stability in pH 7.4 phosphate buffer at 37 degree C; No data - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 17. fda.gov [fda.gov]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. ijpca.org [ijpca.org]
- 24. asianpubs.org [asianpubs.org]
- 25. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iodouracil Cross-Linking Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in iodouracil (IU) cross-linking experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound cross-linking experiments, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Cross-Linking Yield | 1. Inefficient this compound Incorporation: Insufficient concentration of 5-Iodouracil (B140508) (5-IU) or inadequate incubation time during metabolic labeling. | - Optimize 5-IU concentration (start with a range and test for optimal incorporation without toxicity). - Increase incubation time to allow for sufficient incorporation into the nucleic acid. |
| 2. Insufficient UV Exposure: The UV irradiation time or intensity is too low to efficiently activate the this compound. | - Increase the UV exposure time incrementally. - Ensure the UV lamp is close enough to the sample to provide adequate intensity. - Verify the output of the UV source. | |
| 3. Inappropriate UV Wavelength: The wavelength used is not optimal for activating 5-iodouracil. | - Use a UV source with a longer wavelength, such as 308 nm or 325 nm, which is effective for 5-IU and minimizes damage to other cellular components.[1][2] | |
| 4. Quenching of the Uracil (B121893) Radical: Components in the reaction buffer (e.g., hydrogen atom donors) may be quenching the reactive uridinyl radical. | - Use a simple buffer system with minimal reactive components. - Avoid high concentrations of scavenging agents. | |
| High Background or Non-Specific Cross-Linking | 1. Excessive UV Exposure: Over-irradiation can lead to non-specific cross-linking and damage to proteins and nucleic acids. | - Titrate the UV dose (J/cm²) by reducing the exposure time or intensity to find the optimal window for specific cross-linking. |
| 2. Inappropriate UV Wavelength: Shorter UV wavelengths (e.g., 254 nm) can cause non-specific cross-linking and damage to biomolecules. | - Switch to a longer wavelength UV source (308 nm or 325 nm) to specifically activate the this compound chromophore.[2][3] | |
| 3. High Protein Concentration: Excess protein can lead to random, proximity-based cross-linking. | - Optimize the protein-to-nucleic acid ratio in the binding reaction. | |
| 4. Contaminants in the Sample: Presence of other interacting or non-interacting proteins and nucleic acids. | - Ensure high purity of the target protein and nucleic acid. - Include appropriate washing steps to remove non-specifically bound molecules before cross-linking. | |
| High Molecular Weight Smears or Aggregates on Gel | 1. Protein Aggregation: The cross-linking process itself can sometimes induce protein aggregation, especially at high concentrations or with excessive UV exposure. | - Reduce the concentration of the protein and/or nucleic acid. - Optimize the UV dose to the minimum required for efficient cross-linking. - Analyze samples under both reducing and non-reducing conditions to assess disulfide bond formation. |
| 2. Extensive Cross-Linking: Over-cross-linking can result in a heterogeneous population of large complexes that do not resolve well on a gel. | - Reduce the UV exposure time and/or intensity. - Optimize the concentration of 5-iodouracil to reduce the number of potential cross-linking sites. | |
| 3. Sample Degradation: Proteases in the sample can lead to degradation products that might participate in non-specific interactions and smearing. | - Add protease inhibitors to the lysis and reaction buffers. |
Frequently Asked Questions (FAQs)
1. What is the optimal UV wavelength for this compound cross-linking?
Longer UV wavelengths, specifically around 325 nm, are highly effective for cross-linking 5-iodouracil-substituted RNA and DNA to proteins, with reported yields of 70% to 94%.[3] Using monochromatic, long-wavelength ultraviolet radiation helps to eliminate the excitation of other nucleic acid and protein chromophores, thus increasing specificity and reducing photodamage.[3] Wavelengths such as 308 nm have also been used effectively.[1] Shorter wavelengths like 254 nm are more prone to causing non-specific cross-links and damage to other biomolecules.[2]
2. How do I determine the correct UV dose for my experiment?
The optimal UV dose, measured in Joules per square centimeter (J/cm²), needs to be determined empirically for each experimental system. The dose is a product of the UV light intensity (mW/cm²) and the exposure time (seconds). Start with a low dose and incrementally increase it to find the balance between efficient cross-linking and minimal artifacts. For example, in other cross-linking applications, doses around 5.4 J/cm² have been used, but this should be optimized for your specific setup.[4][5]
3. What causes high molecular weight smears on my gel after cross-linking?
High molecular weight smears can be caused by several factors, including protein aggregation, extensive and non-specific cross-linking, or sample degradation. Excessive UV exposure is a common culprit, leading to a heterogeneous mixture of large, cross-linked complexes. To troubleshoot this, try reducing the UV dose, optimizing the protein concentration, and ensuring the use of protease inhibitors in your buffers.
4. Can I perform this compound cross-linking in living cells?
Yes, 5-iodouracil can be used for in vivo cross-linking. The 5-iodouracil is incorporated into the cellular DNA or RNA during replication or transcription. After incorporation, the cells are irradiated with UV light to induce cross-linking between the this compound-containing nucleic acid and interacting proteins. This "zero-length" cross-linking approach is powerful for capturing direct interactions within a native cellular context.
5. What is the chemical mechanism behind this compound cross-linking?
Upon UV irradiation, the carbon-iodine bond in 5-iodouracil undergoes homolysis, generating a highly reactive uracil-5-yl radical and an iodine atom.[6][7] This uracil radical can then abstract a hydrogen atom from a nearby amino acid residue of a protein, leading to the formation of a stable, covalent bond between the nucleic acid and the protein.[6][7]
Experimental Protocols
Detailed Methodology for this compound Labeling and UV Cross-Linking
1. Metabolic Labeling of Nucleic Acids with 5-Iodouracil (In Vivo)
-
Cell Culture: Grow cells in a medium that supports healthy proliferation.
-
Labeling: Add 5-iodouracil (or 5-iodo-2'-deoxyuridine for DNA) to the culture medium at a final concentration that needs to be optimized for your cell line (a starting point could be in the low micromolar range). The incubation time should be sufficient for at least one cell cycle to ensure incorporation.
-
Harvesting: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unincorporated 5-iodouracil.
2. UV Cross-Linking
-
Sample Preparation: Resuspend the cell pellet in ice-cold PBS and place it in a suitable vessel (e.g., a petri dish) on ice.
-
Irradiation: Irradiate the cells with a UV source at an appropriate wavelength (e.g., 325 nm). The distance from the lamp to the sample and the exposure time should be consistent and optimized. A typical starting point for UV dose could be in the range of 0.1 to 1 J/cm², which should be titrated.
-
Cell Lysis: After irradiation, pellet the cells and proceed with your standard cell lysis protocol. It is crucial to include protease inhibitors in the lysis buffer.
3. Analysis of Cross-Linked Complexes
-
Immunoprecipitation (Optional): If you are studying a specific protein, you can enrich for the cross-linked complexes using an antibody against your protein of interest.
-
Nuclease Digestion: To reduce the size of the cross-linked nucleic acid, treat the sample with a nuclease (e.g., DNase or RNase).
-
SDS-PAGE and Western Blotting: Separate the protein-nucleic acid complexes by SDS-PAGE and detect your protein of interest by Western blotting. A successful cross-link will result in a band shift corresponding to the molecular weight of the protein plus the cross-linked nucleic acid fragment.
-
Mass Spectrometry: For identification of the cross-linked peptide and the specific site of interaction, the cross-linked complex can be excised from a gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.
Data Summary
UV Wavelength and Cross-Linking Efficiency
| UV Wavelength (nm) | Reported Cross-Linking Yield | Notes |
| 325 | 70-94% | Monochromatic, long-wavelength UV minimizes excitation of other chromophores, leading to high specificity.[3] |
| 308 | High Efficiency | Used with XeCl excimer laser; effective for activating 5-iodouracil.[1] |
| 254 | Variable (often lower specificity) | Prone to causing non-specific cross-links and photodamage to other biomolecules.[2] |
UV Dose and Experimental Outcomes in Cross-Linking (General Reference)
| UV Dose (J/cm²) | UV Intensity (mW/cm²) | Exposure Time | Application | Outcome |
| 5.4 | 3 | 30 min | Corneal Cross-Linking | Standard effective dose in this application.[4][5] |
| 0.4 | 400 (in mJ/cm²) | Varies | eCLIP | Energy setting for cross-linking adherent cells.[8] |
| 0.06 - 0.96 | Varies | 30 min | Collagen Scaffold Cross-Linking | Range of intensities tested for optimizing scaffold stability. |
Visualizations
Experimental Workflow for this compound Cross-Linking
Caption: this compound cross-linking experimental workflow.
Mechanism of 5-Iodouracil Mediated DNA-Protein Cross-Linking
Caption: this compound photocross-linking chemical mechanism.
Logical Relationships in Troubleshooting High Molecular Weight Smears
Caption: Troubleshooting logic for high molecular weight smears.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glenresearch.com [glenresearch.com]
- 3. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Analysis of the effective dose of ultraviolet light in corneal cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Photoinduced C-I bond homolysis of 5-iodouracil: A singlet predissociation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UV Crosslinking of Adherent Cells for eCLIP [protocols.io]
Improving the solubility of Iodouracil for experiments.
Here is a technical support center guide for improving the solubility of Iodouracil in experimental settings.
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for effectively dissolving 5-Iodouracil (5-IU) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is 5-Iodouracil and what are its basic solubility properties? A1: 5-Iodouracil is a halogenated derivative of uracil, often used as an antimetabolite in cancer and antiviral research.[1] It is a white to light yellow, fluffy powder. Its solubility in cold water is described as moderate or low, but it is soluble in alkaline solutions like 1M NaOH and organic solvents such as DMSO.[1][2]
Q2: What is the recommended solvent for making a high-concentration stock solution of 5-Iodouracil? A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of 5-Iodouracil.[3][4] For aqueous experiments, preparing a stock in a basic solution, such as 1M NaOH, is also an effective option.
Q3: Why does my 5-Iodouracil precipitate when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium? A3: This is a common issue known as "antisolvent precipitation." 5-Iodouracil is significantly more soluble in DMSO than in aqueous solutions. When the DMSO stock is rapidly diluted into an aqueous medium, the compound may crash out of solution because its concentration exceeds its solubility limit in the final solvent mixture. It is recommended to perform dilutions in a stepwise manner to avoid this.[4]
Q4: What is the maximum concentration of DMSO that is safe for most cell culture experiments? A4: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% being preferable.[4][5] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4]
Q5: How does pH affect the solubility of 5-Iodouracil? A5: The solubility of 5-Iodouracil is pH-dependent.[6][7] As a weak acid with a predicted pKa of approximately 7.02, its solubility in water increases significantly as the pH rises above its pKa. This is because the deprotonated (ionized) form of the molecule is more water-soluble than the neutral form.
Q6: How should I store my 5-Iodouracil powder and stock solutions? A6: The solid powder should be stored at 2-8°C.[8] Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] Solutions in DMSO can be stored for at least a month at -20°C or up to six months at -80°C.[4] Some sources also note that 5-Iodouracil can be light-sensitive.
Solubility Data Summary
The following table summarizes the solubility characteristics of 5-Iodouracil in various solvents based on available data.
| Solvent | Solubility | Source |
| Cold Water | Moderate / Soluble | [1][2] |
| DMSO | Soluble | [3] |
| 1M Sodium Hydroxide (NaOH) | Soluble | |
| Aqueous Ammonia (NH₃aq) | Very faint turbidity | |
| Dichloromethane | Soluble (for purification) | [9] |
| Methanol | Used for recrystallization | [3] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 100 mM 5-Iodouracil Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution for subsequent dilution in experimental media.
Materials:
-
5-Iodouracil powder (MW: 237.98 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Analytical balance and chemical fume hood
-
Vortexer and/or sonicator
Procedure:
-
Preparation: Work inside a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), as 5-Iodouracil is a known mutagen and irritant.[9]
-
Weighing: Weigh out 23.8 mg of 5-Iodouracil powder and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly. If the compound does not dissolve completely, sonicate the solution in a water bath at 37°C for 10-30 minutes.[5]
-
Verification: Ensure all solid material has completely dissolved before proceeding. Use of a solution with undissolved particles will lead to inaccurate concentrations.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.[4]
Caption: Workflow for preparing a 5-Iodouracil stock solution in DMSO.
Troubleshooting Guide
This section addresses common problems encountered when working with 5-Iodouracil solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Powder won't dissolve in solvent | 1. Insufficient mixing/energy.2. Solvent is saturated.3. Quality of the compound or solvent is poor. | 1. Gently warm the solution to 37°C and/or use a bath sonicator to aid dissolution.[5]2. Increase the volume of the solvent to lower the concentration.3. Use high-purity, anhydrous solvents. Ensure the compound has been stored correctly.[10] |
| Solution is cloudy or has a precipitate | 1. Compound has low solubility in the chosen solvent.2. Contamination (bacterial or fungal).[]3. Temperature shift causing precipitation (e.g., cooling a warm, saturated solution).[12] | 1. Check solubility data and switch to a more suitable solvent (e.g., DMSO, 1M NaOH).2. Prepare fresh solutions using sterile techniques and reagents.3. If warming was used to dissolve, ensure the working solution is prepared before the stock cools. |
| Precipitate forms after adding stock to aqueous media | 1. Antisolvent precipitation due to rapid dilution.2. Final concentration exceeds solubility limit in the aqueous medium.3. Interaction with media components (e.g., salts).[12] | 1. Perform a stepwise dilution: first dilute the DMSO stock into a small volume of media, vortex, then add this intermediate dilution to the final volume.2. Lower the final concentration of 5-Iodouracil.3. Ensure the final DMSO concentration is low (<0.5%).[4] |
| Inconsistent experimental results | 1. Inaccurate concentration due to incomplete dissolution of stock.2. Degradation of the compound in solution.3. Cell toxicity from the solvent (e.g., high DMSO concentration). | 1. Always ensure the stock solution is clear and fully dissolved before use.[5]2. Use freshly prepared solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles.[4]3. Always run a vehicle control with the same final solvent concentration to check for solvent effects.[4] |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting 5-Iodouracil solubility issues.
Understanding pH-Dependent Solubility
The solubility of weakly acidic or basic compounds is highly dependent on the pH of the solution. For a weak acid like 5-Iodouracil, solubility increases as the pH becomes more basic.
Caption: Relationship between pH and the solubility of 5-Iodouracil.
References
- 1. CAS 696-07-1: 5-Iodouracil | CymitQuimica [cymitquimica.com]
- 2. 5-Iodouracil | CAS#:696-07-1 | Chemsrc [chemsrc.com]
- 3. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. emulatebio.com [emulatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Iodouracil 98 696-07-1 [sigmaaldrich.com]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. Troubleshooting [chem.rochester.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Best practices for handling and storing Iodouracil.
Welcome to the technical support center for Iodouracil. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storing, and utilizing this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a halogenated derivative of uracil.[1] In research, it is primarily used as an antimetabolite and a radiosensitizer.[1][2] As an antimetabolite, it can be incorporated into DNA in place of thymine (B56734) during cell replication.[3] This incorporation can make the DNA more susceptible to damage, particularly from ionizing radiation, which is the basis of its function as a radiosensitizer in cancer therapy research.[2][3][4]
Q2: What are the proper procedures for handling this compound powder?
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin, eye, and respiratory irritation.[3][4][5] Therefore, it is crucial to handle it with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Lab Coat: To protect clothing from contamination.
-
Eye Protection: Safety goggles or a face shield should be worn.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a P2 (EN 143) respirator cartridge or a dust mask (type N95) is recommended to avoid inhalation.[5][6]
Handling Environment:
-
All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[3][4]
-
Avoid the formation of dust and aerosols.[4]
Q3: How should this compound be stored?
Proper storage is critical to maintain the stability and integrity of this compound.
-
Temperature: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.[4][5][6]
-
Container: Keep the container tightly closed to prevent contamination and moisture absorption.[3][4]
-
Light Sensitivity: this compound is light-sensitive, so it should be stored in a light-resistant container.[3][4]
Q4: How do I prepare a stock solution of this compound?
Due to its limited solubility in aqueous solutions, this compound is typically first dissolved in an organic solvent to create a concentrated stock solution.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound.
-
Procedure: To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO. Gentle warming to 37°C and vortexing or sonication can aid in dissolution.
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to three months.[7]
Q5: Is this compound stable in aqueous solutions?
This compound has limited stability in aqueous solutions, especially at ambient temperatures where it can undergo hydrolysis.[4] For cell culture experiments, it is recommended to dilute the DMSO stock solution into the aqueous culture medium immediately before use.[7]
Troubleshooting Guide
This section addresses common problems that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in Cell Culture Media | The compound's low aqueous solubility is exceeded when the DMSO stock is diluted. | 1. Further Dilution in DMSO: Before adding to the aqueous medium, perform an intermediate dilution of the concentrated stock solution in DMSO. 2. Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) to avoid solvent toxicity. 3. Warm the Medium: Briefly warm the cell culture medium to 37°C before adding the this compound solution. 4. Mixing: Add the this compound solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution. |
| Inconsistent Experimental Results | 1. Degradation of this compound: The compound may have degraded due to improper storage or prolonged exposure to light or aqueous environments. 2. Precipitation: The compound may have precipitated out of the solution, leading to a lower effective concentration. | 1. Fresh Preparations: Always prepare fresh dilutions from a frozen DMSO stock for each experiment.[7] 2. Visual Inspection: Before applying to cells, visually inspect the final solution for any signs of precipitation. 3. Protect from Light: Keep stock solutions and experimental plates protected from direct light. |
| Low Cell Viability or Unexpected Cytotoxicity | 1. High DMSO Concentration: The final concentration of DMSO in the culture may be toxic to the cells. 2. This compound Concentration: The concentration of this compound used may be too high for the specific cell line. | 1. Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your cell line. |
| Failure to Observe Radiosensitizing Effect | 1. Insufficient Incorporation: this compound may not have been sufficiently incorporated into the cellular DNA. 2. Timing of Treatment and Irradiation: The timing between this compound treatment and irradiation may not be optimal. | 1. Incubation Time: Ensure cells are incubated with this compound for a sufficient duration to allow for incorporation during DNA synthesis (S-phase of the cell cycle). This may require optimizing the incubation time for your specific cell line's doubling time. 2. Synchronization: Consider synchronizing the cell population in the S-phase to maximize this compound incorporation. 3. Verify Incorporation: If possible, use analytical methods like HPLC to confirm the incorporation of this compound into the DNA. |
Experimental Protocols
Preparation of this compound for Cell-Based Assays
This protocol describes the preparation of this compound solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Prepare Stock Solution:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Facilitate dissolution by vortexing and, if necessary, brief sonication or warming at 37°C. Ensure the powder is completely dissolved.
-
-
Aliquot and Store:
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months. Protect from light.
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions in sterile cell culture medium to achieve the final desired concentrations for your experiment.
-
Prepare these working solutions immediately before adding them to the cells.
-
Cytotoxicity Assay using MTT
This protocol outlines a method to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Visualizations
References
- 1. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uracil-5-yl O-Sulfamate: An Illusive Radiosensitizer. Pitfalls in Modeling the Radiosensitizing Derivatives of Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. 5-Iodouracil 98 696-07-1 [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
How to address background signal in Iodouracil detection.
Welcome to the technical support center for Iodouracil (IdU) detection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during IdU detection experiments, with a primary focus on addressing and minimizing background signal.
Troubleshooting Guide: High Background Signal
High background signal can obscure the specific detection of this compound, leading to difficulties in data interpretation. The following guide addresses the most common causes of high background in a question-and-answer format.
Q1: I am observing high, non-specific background staining across my entire sample. What are the likely causes and how can I fix it?
High background is often a result of issues with antibody concentrations, insufficient blocking, or inadequate washing.
-
Antibody Concentration: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding. It is crucial to perform a titration experiment to determine the optimal antibody dilution that yields the best signal-to-noise ratio.[1] Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000).
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites is a common cause of high background. The blocking buffer prevents antibodies from binding to unintended targets. Consider increasing the incubation time with your blocking buffer or trying a different blocking agent.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies on the sample, contributing to background noise. Increase the number and duration of washes, and consider using a wash buffer containing a mild detergent like Tween-20.[1]
Q2: My negative control (no primary antibody) shows significant background staining. What does this indicate?
If you observe staining in your negative control where the primary antibody was omitted, it strongly suggests that the secondary antibody is binding non-specifically.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in your sample. To mitigate this, use a secondary antibody that has been pre-adsorbed against the species of your sample.
-
"Secondary Only" Control: Always include a "secondary antibody only" control in your experiments to confirm the specificity of your secondary antibody. If this control is positive, you may need to switch to a different secondary antibody.
Q3: Could the DNA denaturation step be contributing to my high background?
Yes, the DNA denaturation step, which is critical for exposing the incorporated IdU to the antibody, can sometimes contribute to background issues if not optimized.
-
Harsh Denaturation: Over-denaturation with hydrochloric acid (HCl) can damage cell morphology and potentially expose non-specific epitopes, leading to increased background. It is important to optimize the HCl concentration and incubation time.[1]
-
Incomplete Neutralization: After HCl treatment, it is crucial to thoroughly neutralize the acid with a buffer such as 0.1 M sodium borate (B1201080). Residual acid can denature the antibodies, leading to non-specific binding.[2]
Q4: I suspect autofluorescence is the source of my background. How can I confirm and reduce it?
Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background.
-
Confirming Autofluorescence: To check for autofluorescence, examine an unstained sample under the microscope using the same filter sets as your experiment.
-
Reducing Autofluorescence:
-
Fixation: Aldehyde fixatives like paraformaldehyde can induce autofluorescence. Try reducing the fixation time or using an alternative fixative like chilled methanol.
-
Quenching: Treat samples with a quenching agent like sodium borohydride.
-
Spectral Separation: If possible, use fluorophores that emit in the far-red spectrum, as autofluorescence is often weaker at longer wavelengths.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal concentration of HCl for DNA denaturation in IdU staining?
The optimal HCl concentration and incubation time should be determined empirically for your specific cell type and experimental conditions. A common starting point is 2N HCl for 30 minutes at room temperature, but this may need to be adjusted.[3] Treatment with 4N HCl for 10-20 minutes has also been shown to be effective for denaturing over 80% of DNA for BrdU detection.[4][5]
Q: What are the best blocking agents for IdU immunofluorescence?
Commonly used and effective blocking agents include normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-mouse secondary) and Bovine Serum Albumin (BSA). A typical blocking solution consists of 5-10% normal serum or 1-5% BSA in a buffer like PBS with a small amount of detergent (e.g., 0.1% Tween-20).[1][6][7]
Q: Can I use an anti-BrdU antibody to detect IdU?
Yes, many anti-BrdU antibodies exhibit cross-reactivity with IdU due to their structural similarity. However, it is essential to verify the cross-reactivity of the specific anti-BrdU antibody you are using by consulting the manufacturer's datasheet or relevant literature.
Q: How do I perform an antibody titration to find the optimal dilution?
To perform an antibody titration, prepare a series of dilutions of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000). Stain your cells or tissue with each dilution while keeping all other parameters of the protocol constant. The optimal dilution is the one that provides the highest signal intensity on your target with the lowest background staining.
Data Presentation
Table 1: Troubleshooting High Background Signal
| Problem | Potential Cause | Recommended Solution |
| High background across the entire sample | Antibody concentration too high | Perform a titration to determine the optimal antibody dilution. |
| Insufficient blocking | Increase blocking incubation time or try a different blocking agent (e.g., normal serum, BSA). | |
| Inadequate washing | Increase the number and duration of wash steps; use a wash buffer with a mild detergent. | |
| Staining in negative control (no primary Ab) | Secondary antibody non-specific binding | Use a pre-adsorbed secondary antibody; run a "secondary only" control to confirm. |
| Patchy or localized background | Sample drying out during staining | Ensure the sample remains hydrated throughout the protocol; use a humidified chamber. |
| Presence of endogenous enzymes | If using an enzyme-based detection system, include an appropriate blocking step (e.g., H2O2 for peroxidase). | |
| Fluorescent background in unstained sample | Autofluorescence | Use a quenching agent (e.g., sodium borohydride), try a different fixative, or use fluorophores with longer emission wavelengths. |
Table 2: Illustrative Example of Primary Antibody Titration
| Antibody Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (S/N) | Comments |
| 1:100 | 1800 | 600 | 3.0 | High signal but also high background. |
| 1:250 | 1650 | 300 | 5.5 | Strong signal with reduced background. |
| 1:500 | 1500 | 150 | 10.0 | Optimal: Strong signal with low background. |
| 1:1000 | 900 | 100 | 9.0 | Signal intensity is decreasing. |
| 1:2000 | 400 | 80 | 5.0 | Signal is becoming too weak. |
Note: The values in this table are for illustrative purposes. The optimal antibody dilution must be determined experimentally.
Table 3: Effect of HCl Concentration on DNA Denaturation and Signal Intensity (Illustrative)
| HCl Concentration (N) | Incubation Time (min) | Relative Signal Intensity | Cell Morphology |
| 1 | 30 | Low | Well-preserved |
| 2 | 30 | Optimal | Good |
| 4 | 15 | High | May show some signs of damage |
| 4 | 30 | High | Potential for significant damage |
Note: The optimal HCl concentration and incubation time can vary depending on the cell type and fixation method. It is recommended to perform an optimization experiment.[4][5]
Experimental Protocols
Detailed Protocol for Immunofluorescent Detection of this compound in Cultured Cells
This protocol provides a general framework for IdU detection. Optimization of incubation times and concentrations is recommended for each specific cell type and experimental condition.
1. IdU Labeling:
-
Prepare a 10 mM stock solution of IdU in sterile water or DMSO.
-
Dilute the stock solution in cell culture medium to a final working concentration (e.g., 10 µM).
-
Incubate cells with the IdU-containing medium for the desired time (e.g., 1-24 hours) at 37°C. The incubation time will depend on the cell proliferation rate.
2. Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]
3. Permeabilization:
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
4. DNA Denaturation:
-
Wash cells three times with PBS.
-
Incubate cells with 2N HCl for 30 minutes at room temperature to denature the DNA.
-
Carefully aspirate the HCl and immediately wash the cells three times with PBS to neutralize the acid. Alternatively, use a 0.1 M sodium borate buffer (pH 8.5) for 5-10 minutes to neutralize.[1]
5. Blocking:
-
Wash cells three times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBST) for 1 hour at room temperature.[1]
6. Primary Antibody Incubation:
-
Dilute the anti-IdU or cross-reactive anti-BrdU primary antibody in the blocking buffer to its predetermined optimal concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
7. Secondary Antibody Incubation:
-
Wash cells three times with PBST (PBS + 0.1% Tween-20).
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
8. Counterstaining and Mounting:
-
Wash cells three times with PBST, protected from light.
-
(Optional) Counterstain nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
9. Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Experimental workflow for the detection of this compound using immunofluorescence.
Caption: A decision tree for troubleshooting high background signals in this compound detection.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Effects of denaturation with HCl on the immunological staining of bromodeoxyuridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of denaturation with HCl on the immunological staining of bromodeoxyuridine incorporated into DNA. | Semantic Scholar [semanticscholar.org]
- 5. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Iodouracil Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of iodouracil (IdU) for cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (IdU) incorporation into cells?
A1: this compound is a synthetic analog of thymidine (B127349). During the S-phase of the cell cycle, it is incorporated into newly synthesized DNA in place of thymidine. This incorporation is facilitated by the cell's natural DNA synthesis machinery. The presence of the iodine atom allows for subsequent detection using specific antibodies.[1][2]
Q2: What is a typical starting concentration range for IdU labeling?
A2: The optimal concentration of IdU is highly dependent on the cell line and the specific experimental goals. A common starting point is in the range of 10-100 µM. However, it is crucial to perform a dose-response experiment to determine the ideal concentration that provides robust labeling with minimal cytotoxicity for your specific cell type.
Q3: How long should I incubate my cells with IdU?
A3: The incubation time depends on the length of the S-phase of your cell line and the desired labeling density. For continuous labeling, incubation for the duration of one S-phase is common. For pulse-labeling experiments, shorter incubation times, ranging from 15 minutes to a few hours, are typically used.
Q4: Can I use an anti-BrdU antibody to detect incorporated IdU?
A4: Yes, many anti-BrdU antibodies exhibit cross-reactivity with IdU due to the structural similarity between the two thymidine analogs.[3] However, it is essential to verify the cross-reactivity of the specific antibody clone you are using by consulting the manufacturer's datasheet or performing validation experiments.
Q5: What are the key differences between using IdU, BrdU, and EdU for cell proliferation assays?
A5: IdU and BrdU (bromodeoxyuridine) are both halogenated nucleosides that are incorporated into DNA and detected with specific antibodies. This detection method requires a DNA denaturation step, typically using acid or heat, to expose the incorporated analog to the antibody. EdU (5-ethynyl-2'-deoxyuridine), on the other hand, is detected via a click chemistry reaction that does not require DNA denaturation, resulting in a milder and often faster protocol.
Troubleshooting Guides
Problem 1: Weak or No IdU Signal
| Possible Cause | Suggested Solution |
| Suboptimal IdU Concentration | Perform a titration experiment to determine the optimal IdU concentration for your cell line. Start with a range of 10-100 µM. |
| Short Incubation Time | Increase the incubation time to allow for sufficient incorporation of IdU, especially for slow-proliferating cells. |
| Inefficient Antibody Detection | Ensure you are using an antibody that recognizes IdU. If using an anti-BrdU antibody, confirm its cross-reactivity.[3] Optimize the antibody dilution and incubation time. |
| Improper Fixation and Permeabilization | The choice of fixative and permeabilization agent is critical for antibody access to the nucleus. Test different protocols, such as paraformaldehyde fixation followed by Triton X-100 or methanol (B129727) permeabilization.[4][5][6][7] |
| Inadequate DNA Denaturation | For antibody-based detection, proper DNA denaturation is essential. Optimize the concentration and incubation time of the acid (e.g., HCl) or the heat treatment. |
| Low Percentage of S-phase Cells | Synchronize the cell population to enrich for cells in the S-phase. |
Problem 2: High Background Staining
| Possible Cause | Suggested Solution |
| Excessive Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[8] |
| Insufficient Blocking | Increase the blocking time and/or use a blocking buffer containing serum from the same species as the secondary antibody to minimize non-specific binding.[9] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[10] |
| Autofluorescence | Examine an unstained sample under the microscope to check for cellular autofluorescence. If present, consider using a commercial autofluorescence quenching reagent or selecting fluorophores in the far-red spectrum.[11][12] |
| Secondary Antibody Cross-Reactivity | Run a control with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody if necessary.[9] |
Problem 3: High Cell Death or Altered Morphology
| Possible Cause | Suggested Solution |
| IdU Cytotoxicity | Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine the cytotoxic concentration of IdU for your cell line. Use the lowest effective concentration for labeling. |
| Harsh DNA Denaturation | Reduce the harshness of the denaturation step by lowering the acid concentration or incubation time. |
| Phototoxicity | During fluorescence microscopy, minimize the exposure time and intensity of the excitation light to reduce phototoxicity, which can cause cell stress and death.[13] |
| Contamination | Ensure sterile technique throughout the experiment to prevent microbial contamination, which can lead to cell death. |
Quantitative Data Summary
Optimizing the IdU concentration is a critical step to ensure efficient labeling without inducing significant cytotoxicity. The ideal concentration can vary widely between different cell lines. A preliminary experiment to determine the optimal concentration is highly recommended.
Table 1: Representative Data for Optimizing IdU Concentration
| Cell Line | IdU Concentration (µM) | Incubation Time (hours) | Labeling Efficiency (% of S-phase cells) | Cell Viability (%) |
| HeLa | 10 | 2 | 85 | >95 |
| 50 | 2 | 98 | 90 | |
| 100 | 2 | 99 | 75 | |
| MCF-7 | 10 | 4 | 80 | >95 |
| 50 | 4 | 95 | 85 | |
| 100 | 4 | 97 | 60 | |
| Primary Fibroblasts | 10 | 6 | 75 | >95 |
| 50 | 6 | 90 | 80 | |
| 100 | 6 | 92 | 50 |
Note: The data presented in this table are for illustrative purposes only. Researchers must determine the optimal conditions for their specific cell line and experimental setup.
Experimental Protocols
Protocol 1: this compound Labeling and Immunofluorescence Detection
This protocol provides a general workflow for labeling cells with IdU and detecting the incorporated nucleoside using immunofluorescence microscopy.
Caption: Workflow for IdU labeling and immunofluorescence.
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol outlines the steps to assess cell viability after IdU treatment.
Caption: Workflow for Trypan Blue exclusion assay.
Signaling Pathway
Mechanism of Action of Uracil Analogs on the Cell Cycle
This compound, similar to other pyrimidine (B1678525) analogs like 5-Fluorouracil (5-FU), primarily exerts its effect by interfering with DNA synthesis. This disruption can lead to cell cycle arrest, providing an opportunity for DNA repair or, in cases of severe damage, triggering apoptosis.
Caption: this compound's effect on the cell cycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 696-07-1: 5-Iodouracil | CymitQuimica [cymitquimica.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. ibidi.com [ibidi.com]
- 11. akoyabio.com [akoyabio.com]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting guide for Iodouracil-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iodouracil-based assays for applications such as cell proliferation and DNA damage analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IdU) and how is it used in cell-based assays?
A1: 5-Iodo-2'-deoxyuridine (IdU) is a synthetic analog of thymidine, a nucleoside required for DNA synthesis.[1] During the S-phase of the cell cycle, actively proliferating cells incorporate IdU into their newly synthesized DNA.[1][2] This incorporation can be detected using specific antibodies, providing a quantitative measure of cell proliferation.[1] IdU-based assays are robust methods for quantifying DNA synthesis and are crucial in biomedical research and drug development.[1]
Q2: What are the common applications of this compound-based assays?
A2: this compound-based assays are primarily used for:
-
Cell Proliferation Assays: To measure the rate of cell division in response to various treatments.[1][3]
-
DNA Damage and Repair Studies: To label nascent DNA and track DNA replication fork dynamics and repair processes.[4][5]
-
Cell Cycle Analysis: In conjunction with other markers, to identify and quantify cells in different phases of the cell cycle.[2][6]
-
Lineage Tracing and Stem Cell Biology: To track the fate of dividing cells over time.[7]
Q3: What are the key steps in an this compound-based assay?
A3: The general workflow for an this compound-based assay involves:
-
Labeling: Incubating cells with IdU for a specific period to allow its incorporation into newly synthesized DNA.[1]
-
Fixation and Permeabilization: Fixing the cells to preserve their morphology and permeabilizing the cell membranes to allow antibody access.[1]
-
DNA Denaturation: Treating the cells with an acid, such as hydrochloric acid (HCl), to unwind the double-stranded DNA and expose the incorporated IdU.[1][8]
-
Immunodetection: Using a primary antibody specific to IdU, followed by a secondary antibody conjugated to a detectable marker (e.g., an enzyme for colorimetric detection or a fluorophore for fluorescence detection).[1][9]
-
Data Acquisition and Analysis: Measuring the signal generated by the detection system, which is proportional to the amount of incorporated IdU.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound-based assays, categorized by the observed problem.
Issue 1: High Background Signal
A high background signal can mask the specific signal from IdU incorporation, leading to inaccurate results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum from the same species as the secondary antibody). | |
| Non-specific Antibody Binding | Titrate the primary and secondary antibodies to determine the optimal concentration. Run a control without the primary antibody to check for non-specific binding of the secondary antibody. Use pre-adsorbed secondary antibodies. | |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies effectively. | [10] |
| Endogenous Enzyme Activity (for enzymatic detection) | If using a peroxidase-based detection system, quench endogenous peroxidase activity with a hydrogen peroxide solution before the blocking step. For alkaline phosphatase, use an appropriate inhibitor like levamisole. | |
| Autofluorescence (for immunofluorescence) | If using fluorescent detection, check for autofluorescence of the cells or fixative. Consider using a different fluorophore with a longer wavelength (e.g., in the red or far-red spectrum) to minimize overlap with common autofluorescence signals. | |
| Reagent Contamination | Ensure all buffers and solutions are freshly prepared and filtered to remove any precipitates or microbial contamination. | [10] |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more steps of the assay.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Inefficient IdU Incorporation | Optimize the IdU concentration and incubation time for your specific cell type. Ensure cells are healthy and actively proliferating during the labeling period. The optimal incubation time will vary depending on the cell type's doubling time. | [1][2] |
| Incomplete DNA Denaturation | Ensure the DNA denaturation step (e.g., with 2N HCl) is performed for the recommended time to sufficiently expose the incorporated IdU. Thoroughly wash the cells after denaturation to neutralize the acid. | [1][8] |
| Incorrect Antibody Dilution | The primary or secondary antibody concentration may be too low. Perform a titration to find the optimal antibody dilution. | [10][11] |
| Inactive Reagents | Check the expiration dates of all reagents, including the IdU, antibodies, and detection substrates. Store all components at their recommended temperatures. | [12] |
| Cell Loss During Assay | Handle the cells gently during washing and reagent addition steps, especially if working with loosely adherent cells. | [13][14] |
| Insufficient Incubation Times | Ensure all incubation steps (IdU labeling, antibody incubations, substrate development) are carried out for the recommended durations. | [10] |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can compromise the reliability of the data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding to avoid clumps. Calibrate pipettes and use a consistent pipetting technique to dispense an equal number of cells into each well. | [13][14] |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. Ensure proper humidification in the incubator. | [14][15] |
| Pipetting Errors | Use calibrated pipettes and be precise when adding all reagents, especially small volumes. | [10][14] |
| Uneven Temperature Distribution | Avoid stacking plates in the incubator to ensure uniform temperature across all wells. Allow plates to equilibrate to room temperature before adding reagents. | [10][14] |
| Incomplete Mixing of Reagents | Gently mix the plate after adding each reagent to ensure uniform distribution. | [14] |
Experimental Protocols & Workflows
Diagram: General Workflow for this compound-Based Cell Proliferation Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine (IdU) with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]
- 3. ijbs.com [ijbs.com]
- 4. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. championsoncology.com [championsoncology.com]
- 6. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunofluorescent Detection of Two Thymidine Analogues (CldU and IdU) in Primary Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of base analogs incorporated during DNA replication by nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stability of Iodouracil-Labeled DNA
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Iodouracil-labeled DNA. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your labeled DNA throughout your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound-labeled DNA.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Labeled DNA | Incomplete Labeling Reaction: Incorrect pH of the labeling buffer; degraded amine-reactive dye due to moisture exposure.[1] | Ensure the labeling buffer is at a slightly basic pH (e.g., 0.1 M sodium borate, pH 8.5) to deprotonate the amine on the oligonucleotide.[1] Always use fresh, properly stored (desiccated) amine-reactive dyes.[1] |
| Inhibitors in the DNA Sample: Presence of proteins or other primary amines in the reaction.[1] | Purify the DNA sample thoroughly before labeling using methods like phenol:chloroform:isoamyl alcohol extraction followed by spin-column purification.[1] | |
| Insufficient Input DNA: Starting with too little DNA for the labeling reaction.[2][3] | Quantify your starting DNA accurately using methods like UV-Vis spectrophotometry or fluorescence-based assays.[4] Ensure you are using an adequate amount of DNA as per your labeling protocol. | |
| Degraded Labeled DNA (Visible as Smears on a Gel) | Nuclease Contamination: Introduction of DNases during handling or from reagents.[2][5] | Use nuclease-free water and reagents.[6] Wear gloves and use sterile techniques. Store DNA in TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) as EDTA chelates divalent cations that are cofactors for many nucleases.[5] |
| Acidic Conditions: Storage or reaction buffer is at a low pH, leading to depurination.[7] | Maintain a neutral to slightly basic pH (pH 7.0-8.5) for storage and experimental conditions.[7] Use buffered solutions like TE buffer for storage.[5] | |
| Repeated Freeze-Thaw Cycles: Physical stress from ice crystal formation causing DNA shearing. | Aliquot your this compound-labeled DNA into single-use volumes to minimize freeze-thaw cycles.[8] | |
| Exposure to Light: this compound is photosensitive, and UV light can cause strand breaks. | Protect your labeled DNA from light by using amber tubes or wrapping tubes in foil.[2] Work in a shaded area when possible. | |
| Unexpected Cleavage or Modification of Labeled DNA | Photoreactivity of this compound: Exposure to UV or even strong visible light can lead to cleavage of the carbon-iodine bond, generating reactive uracil (B121893) radicals that can cause strand breaks.[6][9] | Minimize exposure to light at all stages of handling, storage, and experimentation.[2] When UV crosslinking is intended, use a monochromatic light source at a specific wavelength (e.g., 325 nm) to control the reaction.[10] |
| Incorrect Buffer Composition: Certain buffers can affect the stability of the DNA duplex.[11] | Use standard, recommended buffers such as TE or PBS at the appropriate pH. Be aware that buffer components can influence DNA stability.[11] | |
| Poor Performance in Downstream Applications (e.g., PCR, Hybridization) | Degraded DNA: As mentioned above, degradation can lead to failure in subsequent applications. | Verify the integrity of your labeled DNA using gel electrophoresis before proceeding with downstream experiments.[12] |
| Inhibitors Carried Over: Contaminants from the labeling or purification steps can inhibit enzymes like DNA polymerase.[13] | Ensure thorough purification of the labeled DNA to remove any residual reagents from the labeling reaction.[13] | |
| Incorrect Quantification: Inaccurate measurement of the labeled DNA concentration can lead to using too little or too much in the next step. | Quantify the purified labeled DNA accurately before use.[3] |
Frequently Asked Questions (FAQs)
1. What are the primary factors affecting the stability of this compound-labeled DNA?
The stability of this compound-labeled DNA is influenced by several factors:
-
pH: Acidic conditions (below pH 5) can lead to depurination and degradation. Alkaline conditions can cause denaturation. A neutral to slightly basic pH (7.0-8.5) is generally optimal.[7]
-
Temperature: High temperatures can cause denaturation (melting) of double-stranded DNA. For long-term storage, freezing at -20°C or -80°C is recommended.[8]
-
Light Exposure: this compound is photosensitive. Exposure to UV and even ambient light can cause the cleavage of the carbon-iodine bond, leading to DNA damage.[10]
-
Enzymatic Degradation: Nucleases present in biological samples (like serum) or introduced as contaminants can rapidly degrade DNA.[6][14]
-
Cations and Ionic Strength: The concentration of ions, particularly divalent cations like Mg²⁺, can affect the stability of the DNA duplex.[15]
2. How should I store my this compound-labeled DNA for short-term and long-term use?
-
Short-Term Storage (days to weeks): Store at 4°C in a light-protected container.[8]
-
Long-Term Storage (months to years): For optimal stability, store at -20°C or -80°C in a buffered solution (e.g., TE buffer, pH 8.0).[8][16] It is also recommended to aliquot the DNA to avoid multiple freeze-thaw cycles.[8] Lyophilized (dry) DNA can also be stored at -20°C or -80°C for extended periods.[17]
3. Why is my this compound-labeled DNA showing a smear on an agarose (B213101) gel?
A smear on an agarose gel is indicative of DNA degradation. This could be due to several reasons, including nuclease contamination, exposure to acidic pH, repeated freeze-thaw cycles, or excessive exposure to light.[2][7] Refer to the troubleshooting guide for solutions.
4. Can I use standard DNA quantification methods for my this compound-labeled DNA?
Yes, standard methods like UV-Vis spectrophotometry (measuring absorbance at 260 nm) and fluorescence-based assays (using dyes that bind to DNA) can be used to quantify this compound-labeled DNA.[4] However, it's important to purify the labeled DNA from any unincorporated label before quantification to ensure accuracy.
5. How can I assess the stability of my this compound-labeled DNA in a biological sample like serum?
A serum stability assay can be performed. This typically involves incubating the labeled DNA in serum (e.g., fetal bovine serum) at 37°C for various time points. Aliquots are taken at each time point, and the reaction is stopped. The remaining intact DNA is then analyzed by gel electrophoresis to observe the degradation over time.[6][14]
Quantitative Data on DNA Stability
While specific quantitative data for this compound-labeled DNA is limited, the following tables provide data on the stability of unmodified DNA under different conditions, which can serve as a valuable reference. The presence of the iodo-modification is not expected to drastically alter these fundamental stability parameters under conditions where photodegradation is avoided.
Table 1: Effect of pH and Temperature on DNA Durability
This table summarizes the percentage of full-length (FL) DNA remaining after incubation under various pH and temperature conditions.
| Buffer (pH) | Temperature (°C) | 15 min | 30 min | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | 10 hr | 16 hr | 24 hr |
| Sodium Acetate (3.6) | 100 | <25% | 0% | 0% | 0% | 0% | 0% | 0% | 0% | 0% | 0% |
| Sodium Acetate (4.5) | 100 | ~75% | ~50% | <25% | 0% | 0% | 0% | 0% | 0% | 0% | 0% |
| Sodium Phosphate (5.5) | 100 | 100% | 100% | 100% | 100% | 100% | 100% | 100% | ~75% | ~50% | <25% |
| Sodium Phosphate (6.5) | 100 | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% |
| Sodium Phosphate (8.0) | 100 | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% |
| Sodium Borate (9.5) | 100 | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% |
| Sodium Borate (11.0) | 100 | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% |
| Sodium Phosphate (6.5) | 120 | ~75% | ~50% | <25% | 0% | 0% | 0% | 0% | 0% | 0% | 0% |
| Sodium Phosphate (8.0) | 120 | 100% | 100% | 100% | 100% | 100% | 100% | 100% | 100% | ~75% | ~50% |
Data adapted from a study on the durability of unmodified DNA under various organic chemistry conditions.[1]
Table 2: Half-life of DNA in Different Biological Fluids
This table shows the half-life of naked DNA and DNA complexed with protein in serum and saliva at different temperatures. This illustrates the significant impact of nucleases present in these fluids.
| Biological Fluid | DNA Type | Temperature | Half-life (minutes) |
| Serum | Naked DNA | 37°C | 30.8 |
| DNA-protein complex | 37°C | 157.6 | |
| Naked DNA | Room Temperature | 70.5 | |
| DNA-protein complex | Room Temperature | 330.5 | |
| Saliva | DNA-protein complex | 37°C | 175.6 |
| DNA-protein complex | Room Temperature | 251.3 |
Data from a study on the degradation kinetics of DNA in serum, urine, and saliva.[18]
Experimental Protocols
1. Protocol for Assessing Serum Stability of this compound-Labeled DNA
This protocol is adapted from established methods for evaluating the stability of modified oligonucleotides in serum.[6][14]
Materials:
-
This compound-labeled DNA oligonucleotide
-
Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
10x Annealing Buffer
-
RNA Loading Dye
-
1.5 mL microcentrifuge tubes
-
Thermomixer or water bath
-
Equipment for polyacrylamide gel electrophoresis (PAGE)
Procedure:
-
Prepare Oligonucleotide Duplex (if applicable):
-
Resuspend the single-stranded this compound-labeled oligonucleotide and its complementary strand to a concentration of 200 µM in nuclease-free water.
-
In a 1.5 mL microcentrifuge tube, combine 10 µL of each 200 µM oligonucleotide solution, 5 µL of 10x annealing buffer, and 25 µL of nuclease-free water.
-
Incubate the solution for 5 minutes at 95°C and allow it to cool slowly to room temperature.
-
-
Serum Incubation:
-
Prepare tubes for each time point (e.g., 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).
-
For each time point, prepare a 10 µL reaction containing 50 pmol of the this compound-labeled DNA duplex in 50% FBS.
-
Incubate the tubes at 37°C.
-
-
Sample Collection and Analysis:
-
At each designated time point, stop the reaction by mixing 5 µL of the DNA/serum sample with 5 µL of RNA loading dye.
-
Immediately store the sample at -20°C until all time points are collected.
-
Analyze the samples by running them on a 15% native polyacrylamide gel.
-
Visualize the gel to observe the degradation of the labeled DNA over time. The intensity of the band corresponding to the intact DNA will decrease as it is degraded by serum nucleases.
-
2. Protocol for Assessing Thermal Stability (Melting Temperature, Tm) of this compound-Labeled DNA
This protocol uses UV-Vis spectrophotometry to determine the melting temperature (Tm) of a double-stranded this compound-labeled DNA construct.[9][17]
Materials:
-
Double-stranded this compound-labeled DNA
-
Appropriate buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5)
-
UV-Vis spectrophotometer with a Peltier temperature controller
Procedure:
-
Sample Preparation:
-
Prepare the this compound-labeled DNA duplex in the desired buffer at a known concentration.
-
Thoroughly vortex the sample solution and incubate for approximately 20 minutes at 2-8°C before measurement.
-
-
UV-Vis Spectrophotometer Setup:
-
Set up a thermal melt method in the instrument's software.
-
Set the wavelength for monitoring to 260 nm.
-
-
Melting Curve Analysis:
-
Place the cuvette with the sample in the spectrophotometer.
-
Slowly increase the temperature of the sample (e.g., at a rate of 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is expected to be fully denatured (e.g., 95°C).
-
Record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature. You will observe a sigmoidal curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve. The Tm can be accurately determined by finding the peak of the first derivative of the melting curve.
-
Visualizations
References
- 1. Impact of organic chemistry conditions on DNA durability in the context of DNA-encoded library technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 3. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 4. Improving DNA Nanostructure Stability: A Review of the Biomedical Applications and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. willowfort.co.uk [willowfort.co.uk]
- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH stability of oligonucleotides [biosyn.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Stability of the pH-Dependent Parallel-Stranded d(CGA) Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH | SIELC Technologies [sielc.com]
- 16. Acidic pH Decreases the Endonuclease Activity of Initiator RepB and Increases the Stability of the Covalent RepB-DNA Intermediate while Has Only a Limited Effect on the Replication of Plasmid pMV158 in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC - TA Instruments [tainstruments.com]
- 18. Evaluation and comparison of in vitro degradation kinetics of DNA in serum, urine and saliva: A qualitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Iodouracil-Induced Cell Cycle Arrest
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Iodouracil-induced cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cell cycle arrest?
A1: this compound (5-Iodo-2'-deoxyuridine or IdU) is a synthetic analog of thymidine (B127349). During DNA synthesis (S phase), it can be incorporated into the newly synthesized DNA strand in place of thymidine. The presence of the larger iodine atom in the DNA helix can cause distortions and create sites that are susceptible to damage, leading to the formation of single and double-strand breaks (DSBs)[1]. This DNA damage triggers the DNA Damage Response (DDR), a complex signaling network that activates cell cycle checkpoints to halt cell cycle progression, allowing time for DNA repair[2]. If the damage is too severe to be repaired, the cell may undergo apoptosis.
Q2: At which phase of the cell cycle does this compound typically induce arrest?
A2: this compound is incorporated during the S phase, and its presence can slow down the progression through this phase. However, the most prominent cell cycle arrest is often observed at the G2/M checkpoint[3]. This is a critical control point that prevents cells with damaged DNA from entering mitosis, thus avoiding the propagation of genetic errors to daughter cells.
Q3: What are the key signaling pathways involved in this compound-induced cell cycle arrest?
A3: The primary signaling pathway activated by this compound-induced DNA damage is the DNA Damage Response (DDR) pathway. The specific arms of this pathway that are activated depend on the type of DNA lesion. For double-strand breaks (DSBs), the ATM-Chk2 pathway is the main responder. For single-strand DNA or stalled replication forks, the ATR-Chk1 pathway is activated[4][5][6]. Both pathways converge on the inhibition of Cyclin-Dependent Kinases (CDKs), which are the engines that drive the cell cycle forward. Specifically, they target the Cyclin B1/CDK1 complex, which is essential for entry into mitosis, leading to a G2/M arrest[7][8][9].
Q4: How can I control or reverse this compound-induced cell cycle arrest?
A4: To control or reverse this compound-induced cell cycle arrest, you can use small molecule inhibitors that target key components of the DNA Damage Response (DDR) pathway. By inhibiting the checkpoint signaling, you can force the cells to bypass the arrest and proceed through the cell cycle, even in the presence of DNA damage. This approach is often referred to as checkpoint abrogation.
Q5: Which specific inhibitors can be used to bypass the cell cycle arrest?
A5: The choice of inhibitor depends on the specific DDR pathway that is activated. Given that this compound can induce DNA lesions that activate both ATM and ATR pathways, inhibitors targeting these kinases or their downstream effectors are most relevant:
-
ATM inhibitors (e.g., KU-55933, KU-60019): These will block the ATM-Chk2 signaling cascade, which is a primary response to double-strand breaks[4][10][11].
-
ATR inhibitors (e.g., AZD6738, VE-821): These target the ATR-Chk1 pathway, which responds to a broader range of DNA damage, including stalled replication forks[5][12][13][14][15].
-
Chk1 inhibitors (e.g., PF-477736, CHIR-124): These act downstream of ATR and are potent abrogators of the G2/M checkpoint[6][16][17].
Troubleshooting Guides
Problem 1: No observable cell cycle arrest after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations reported in the literature for similar compounds (e.g., 1-100 µM). |
| Insufficient treatment duration | Conduct a time-course experiment, analyzing the cell cycle profile at various time points (e.g., 12, 24, 48, 72 hours) after this compound addition. |
| Cell line resistance | Some cell lines may have highly efficient DNA repair mechanisms or altered checkpoint responses. Consider using a different cell line or a positive control compound known to induce cell cycle arrest (e.g., etoposide (B1684455) for G2/M arrest). |
| Issues with cell cycle analysis | Ensure proper cell fixation, permeabilization, and staining with a DNA dye like Propidium Iodide (PI). Check the flow cytometer settings and gating strategy. |
Problem 2: Excessive cell death instead of cell cycle arrest.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high | Lower the concentration of this compound. High levels of DNA damage can bypass the arrest and directly trigger apoptosis. |
| Prolonged treatment duration | Reduce the incubation time. Cells arrested for an extended period may eventually undergo apoptosis. |
| High sensitivity of the cell line | Some cell lines are more prone to apoptosis. Assess apoptosis using markers like Annexin V or cleaved caspase-3 to distinguish it from cell cycle arrest. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Maintain consistent cell passage number, confluency, and media composition. Ensure cells are in the logarithmic growth phase before treatment. |
| Inaccurate drug preparation | Prepare fresh stock solutions of this compound and inhibitors for each experiment. Verify the final concentrations. |
| Cell synchronization issues | If using synchronized cell populations, verify the efficiency of synchronization using flow cytometry before adding this compound. |
Data Presentation
The following tables provide representative quantitative data on the effects of DNA damaging agents and DDR inhibitors on cell cycle distribution. Note that the specific percentages will vary depending on the cell line, drug concentration, and treatment duration.
Table 1: Representative Dose-Dependent Effect of a Halogenated Pyrimidine on Cell Cycle Distribution (24h Treatment) [18]
| Concentration (µM) | % G0/G1 | % S | % G2/M |
| 0 (Control) | 55.2 | 30.1 | 14.7 |
| 10 | 48.9 | 25.5 | 25.6 |
| 25 | 40.3 | 22.8 | 36.9 |
| 50 | 32.1 | 18.9 | 49.0 |
Table 2: Representative Time-Dependent Effect of a Halogenated Pyrimidine (25 µM) on Cell Cycle Distribution [18]
| Time (hours) | % G0/G1 | % S | % G2/M |
| 0 (Control) | 55.2 | 30.1 | 14.7 |
| 12 | 50.1 | 28.3 | 21.6 |
| 24 | 40.3 | 22.8 | 36.9 |
| 48 | 35.8 | 15.5 | 48.7 |
Table 3: Representative Effect of a Chk1 Inhibitor on Reversing G2/M Arrest Induced by a DNA Damaging Agent [16]
| Treatment | % G0/G1 | % S | % G2/M |
| Control (DMSO) | 54.5 | 31.0 | 14.5 |
| DNA Damaging Agent | 25.3 | 15.2 | 59.5 |
| Chk1 Inhibitor | 53.8 | 32.1 | 14.1 |
| DNA Damaging Agent + Chk1 Inhibitor | 45.1 | 20.5 | 34.4 |
Experimental Protocols
Protocol 1: Cell Synchronization by Double Thymidine Block (for S phase arrest)
This protocol synchronizes cells at the G1/S boundary, allowing for the study of S phase-specific effects of this compound.
-
Seed cells at a density that will allow for logarithmic growth for the duration of the experiment.
-
Allow cells to attach and grow for 24 hours.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate for 16-18 hours.
-
Wash the cells twice with pre-warmed PBS and then add fresh, pre-warmed culture medium.
-
Incubate for 9-10 hours.
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 16-18 hours.
-
To release the cells into S phase, wash them twice with pre-warmed PBS and add fresh, pre-warmed medium. Cells will synchronously progress through the S phase. This compound can be added at this point.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining[19][20][21]
-
Harvest cells (including any floating cells in the medium) and transfer to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in the residual PBS by gentle vortexing.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with 2 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
Protocol 3: Western Blotting for DNA Damage Response Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ATM, phospho-Chk2, phospho-H2AX, Cyclin B1, CDK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Immunofluorescence for γH2AX Foci[12][13][14][16][22]
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound and/or inhibitors as required.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.
Visualizations
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for analyzing this compound's effects.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. Detection of DNA double-strand breaks through the cell cycle after exposure to X-rays, bleomycin, etoposide and 125IdUrd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA damage repair: historical perspectives, mechanistic pathways and clinical translation for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose 5-fluorouracil induces cell cycle G2 arrest and apoptosis in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radiation-induced DNA single-strand breaks in freshly isolated human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. oncotarget.com [oncotarget.com]
- 11. The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 13. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 16. researchgate.net [researchgate.net]
- 17. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Iodouracil-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of Iodouracil on cell viability during experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism of this compound cytotoxicity and strategies for its mitigation.
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a halogenated pyrimidine (B1678525) analog, exerts its cytotoxic effects primarily through its incorporation into cellular DNA. As an analog of thymidine, it is phosphorylated to its triphosphate form and subsequently incorporated into newly synthesized DNA strands during replication. This incorporation leads to structural distortions and instabilities within the DNA helix, making it susceptible to strand breaks. The presence of this compound in DNA triggers the Base Excision Repair (BER) pathway. However, the repair process itself can lead to the formation of single-strand breaks (SSBs) and, upon replication fork collapse, lethal double-strand breaks (DSBs), ultimately inducing cell death.[1]
Q2: How does the Base Excision Repair (BER) pathway influence this compound cytotoxicity?
A2: The BER pathway plays a dual role in the context of this compound cytotoxicity. Initially, BER enzymes recognize and attempt to remove the incorporated this compound from the DNA. This process is initiated by DNA glycosylases that excise the abnormal base. However, the resulting abasic (AP) site and subsequent strand cleavage can lead to an accumulation of DNA strand breaks if the repair process is overwhelmed or inefficient. This accumulation of repair intermediates is a major contributor to cell death. Therefore, while BER is a natural defense mechanism, its continuous and overwhelming activation by extensive this compound incorporation contributes significantly to the compound's cytotoxicity.
Q3: What are the main strategies to mitigate this compound's impact on cell viability?
A3: Mitigating the cytotoxic effects of this compound can be approached through several strategies:
-
Enhancing DNA Repair Capacity: Strengthening the cell's ability to efficiently repair the DNA damage caused by this compound can reduce the accumulation of lethal strand breaks. This can be explored by overexpressing key BER proteins like XRCC1.
-
Scavenging Reactive Oxygen Species (ROS): Although the primary mechanism is DNA incorporation, like many chemotherapeutic agents, this compound can contribute to oxidative stress. The use of antioxidants may help alleviate some of the cellular damage.
-
Optimizing Experimental Parameters: Careful control of this compound concentration and exposure time is crucial. Using the lowest effective concentration for the shortest duration necessary can help minimize off-target toxicity.
-
Co-treatment with Protective Agents: Investigating the co-administration of cytoprotective agents that do not interfere with the intended experimental outcome is a viable strategy.
Q4: Can antioxidants be used to protect cells from this compound-induced damage?
A4: Yes, antioxidants can potentially offer a degree of protection. This compound-induced DNA damage and the subsequent cellular stress responses can lead to the generation of reactive oxygen species (ROS), which contribute to overall cytotoxicity. Antioxidants, such as N-acetylcysteine (NAC), can help neutralize these ROS, thereby reducing secondary cellular damage and potentially improving cell viability.[2] However, the efficacy is context-dependent, and it is crucial to determine the optimal concentration and timing of antioxidant treatment to avoid interference with the primary experimental objectives.
Q5: Are there specific cell lines that are more or less sensitive to this compound?
A5: Yes, sensitivity to this compound can vary significantly between different cell lines. This variability is often linked to differences in their DNA repair pathway efficiency, proliferation rate, and drug metabolism. For instance, cells with inherent deficiencies in the Base Excision Repair (BER) pathway may exhibit increased sensitivity to this compound. It is always recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Section 2: Data Presentation
This section provides a summary of quantitative data on the cytotoxic effects of this compound (also referred to as Iododeoxyuridine or IdUrd) in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 72 | ~2.5 | [3] |
| T24 | Bladder Cancer | Not Specified | Not Specified (Potentiated by Fluoropyrimidines) | [4] |
| Human Lung Tumor | Lung Cancer | 3 cell cycles | > 1.0 | [1] |
| Human Glioma | Glioma | 3 cell cycles | ≥ 0.1 | [1] |
| Human Melanoma | Melanoma | 3 cell cycles | ≥ 0.1 | [1] |
| MCF-7 | Breast Adenocarcinoma | 72 | ~16.21 (related compound) | [5] |
| HeLa | Cervical Carcinoma | 24 | ~7.16 | [6] |
| HeLa | Cervical Carcinoma | 48 | ~5.78 | [6] |
Note: Data for specific time points for all listed cell lines were not consistently available in the searched literature. The provided values are based on the available research and may vary based on experimental conditions.
Table 2: Illustrative Example of a Mitigation Strategy with an Antioxidant
This table serves as a conceptual example of how to present data for a mitigation experiment. Specific quantitative data for this compound with an antioxidant was not found in the literature search, so this is a template for researchers to populate with their own experimental data.
| Treatment Group | This compound (µM) | N-acetylcysteine (mM) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| This compound alone | 10 | 0 | 45 ± 5 |
| This compound + NAC | 10 | 1 | 65 ± 6 |
| This compound + NAC | 10 | 5 | 78 ± 4 |
| NAC alone | 0 | 5 | 98 ± 2 |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying and mitigating this compound cytotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Overexpression of XRCC1 via Transient Transfection
This protocol describes a general method for transiently overexpressing the DNA repair protein XRCC1 to potentially enhance the Base Excision Repair pathway.
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549)
-
Complete culture medium
-
6-well plates
-
XRCC1 expression plasmid (e.g., pCMV-XRCC1)
-
Control plasmid (e.g., pCMV-GFP)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Serum-free medium (e.g., Opti-MEM)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection Complex Preparation (Example using a lipid-based reagent):
-
For each well, dilute 2.5 µg of the XRCC1 plasmid or control plasmid into 125 µL of serum-free medium in a sterile microfuge tube.
-
In a separate tube, dilute 5 µL of the transfection reagent into 125 µL of serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of DNA-lipid complexes.
-
-
Transfection:
-
Add the 250 µL of the DNA-lipid complex mixture dropwise to each well of the 6-well plate containing the cells in fresh complete medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Post-Transfection:
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for gene expression.
-
After the incubation period, the cells can be treated with this compound and assessed for changes in cell viability or DNA damage.
-
Verify overexpression of XRCC1 using Western blotting or immunofluorescence.
-
Section 4: Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: High Variability in Cell Viability Assay Replicates
-
Potential Cause: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting into each well.
-
-
Potential Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity and minimize evaporation from the inner wells.
-
-
Potential Cause: Inconsistent pipetting.
-
Solution: Ensure pipettes are properly calibrated. Use a consistent pipetting technique for adding cells, media, and reagents.
-
-
Potential Cause: Incomplete dissolution of formazan crystals (MTT assay).
-
Solution: Ensure the formazan crystals are fully dissolved in DMSO by gentle shaking and visual inspection before reading the absorbance.
-
Issue 2: this compound Treatment Shows No or Low Cytotoxicity
-
Potential Cause: Incorrect drug concentration.
-
Solution: Verify the stock solution concentration and perform a wide-range dose-response experiment to determine the appropriate concentration for your cell line.
-
-
Potential Cause: Insufficient incubation time.
-
Solution: The cytotoxic effects of this compound are dependent on its incorporation into DNA during S-phase. Increase the incubation time to span at least one full cell cycle for your specific cell line.
-
-
Potential Cause: Cell line is resistant.
-
Solution: Some cell lines may have highly efficient DNA repair mechanisms or low rates of drug uptake. Consider using a different cell line or a higher concentration of this compound.
-
-
Potential Cause: Compound degradation.
-
Solution: Ensure proper storage of the this compound stock solution (typically at -20°C, protected from light). Prepare fresh dilutions for each experiment.
-
Issue 3: High Background in Cell Viability Assays
-
Potential Cause: Microbial contamination.
-
Solution: Regularly check cell cultures for any signs of bacterial or fungal contamination. Use aseptic techniques and antibiotic/antimycotic agents in the culture medium if necessary.
-
-
Potential Cause: Interference from media components.
-
Solution: Phenol (B47542) red and serum components in the culture medium can sometimes interfere with absorbance or fluorescence readings. Consider using a phenol red-free medium or performing a background subtraction with wells containing medium only.
-
Section 5: Visualizations
This section provides diagrams to visualize key pathways and workflows related to this compound's mechanism of action and mitigation strategies.
Caption: this compound-induced DNA damage and cell death pathway.
Caption: Experimental workflow for mitigating this compound cytotoxicity.
Caption: Logical troubleshooting for inconsistent cell viability results.
References
- 1. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 2. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressive oligodeoxynucleotides synergistically enhance antiproliferative effects of anticancer drugs in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Iodouracil vs. Bromouracil: A Comparative Guide to Photo-Cross-Linking Efficiency
In the study of nucleic acid-protein interactions, photo-cross-linking serves as a powerful tool to capture transient and stable complexes. The incorporation of photoreactive nucleoside analogs, such as 5-iodouracil (B140508) (5-IU) and 5-bromouracil (B15302) (5-BU), into DNA or RNA enables the formation of covalent bonds with interacting proteins upon UV irradiation. This guide provides an objective comparison of the photo-cross-linking efficiency of iodouracil and bromouracil, supported by experimental data, to aid researchers in selecting the optimal reagent for their studies.
Performance Comparison: this compound Demonstrates Superior Efficiency
Experimental evidence consistently indicates that 5-iodouracil is a more efficient photo-cross-linking agent than 5-bromouracil, particularly when using longer wavelength UV light, which minimizes photodamage to biological macromolecules.
A key study comparing the two analogs in an RNA-protein binding context revealed a significant difference in cross-linking yields. When irradiating a 5-Br-U-containing RNA hairpin at 308 nm, a maximum cross-linking yield of 40% was achieved with its target protein. In contrast, under the same conditions, a 5-I-U-containing RNA hairpin resulted in an 80% cross-linking yield. Furthermore, by optimizing the wavelength for this compound to 325 nm, the cross-linking efficiency reached up to 94%, with negligible formation of side products.[1] This demonstrates that under optimal conditions, this compound can be more than twice as efficient as bromouracil.
High cross-linking yields of 70% to 94% have been reported for 5-iodouracil-substituted RNA and DNA with associated proteins using monochromatic long-wavelength ultraviolet radiation (325 nm).[2] For 5-bromouracil, cross-linking levels exceeding 50% have been achieved with a 308 nm laser, with a determined quantum yield for the photo-cross-linking reaction of 0.003.[3] While a direct quantum yield for this compound cross-linking is not explicitly stated in the compared studies, the significantly higher overall cross-linking percentage strongly suggests a superior quantum yield.
| Parameter | 5-Iodouracil | 5-Bromouracil | Reference |
| Maximum Cross-Linking Yield | Up to 94% (at 325 nm) | ~40-50% (at 308 nm) | [1][3] |
| Optimal Irradiation Wavelength | 325 nm | 308 nm | [2][3] |
| Quantum Yield (Φ) | Not explicitly reported, but implied to be higher | 0.003 | [3] |
| Side Reactions | Minimal with long-wavelength UV | Can be significant, but minimized with long-wavelength UV | [1][3] |
Photochemical Mechanism: A Tale of Two Halogens
The underlying mechanism for both this compound and bromouracil photo-cross-linking involves the homolytic cleavage of the carbon-halogen bond upon UV excitation. This process generates a highly reactive uracilyl radical, which can then abstract a hydrogen atom from a nearby amino acid residue, forming a covalent bond and thus cross-linking the nucleic acid to the protein.
For 5-iodouracil, this carbon-iodine bond homolysis occurs from the first excited singlet state. The use of longer wavelength UV light (around 325 nm) is advantageous as it specifically excites the this compound chromophore without significantly affecting other nucleic acid and protein components, thereby increasing the specificity of the cross-linking reaction and minimizing photodamage.[2]
Similarly, the photo-cross-linking with 5-bromouracil is initiated by the formation of a uracilyl radical through the cleavage of the C-Br bond. Studies have shown that this process is also more efficient and specific when using longer wavelength UV light (around 308 nm) compared to shorter wavelengths (e.g., 254 nm).[1][4] The uracilyl radical formed from bromouracil preferentially reacts with electron-rich aromatic amino acids such as tryptophan, tyrosine, and histidine.[4]
Experimental Protocols
Below are generalized protocols for photo-cross-linking experiments using 5-iodouracil and 5-bromouracil incorporated into RNA.
Synthesis and Purification of Halogenated RNA
-
Synthesis : 5-Iodouracil or 5-bromouracil phosphoramidites are incorporated at specific sites during standard solid-phase automated RNA synthesis.
-
Deprotection and Purification : Following synthesis, the RNA is deprotected and purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to ensure the sample is free from non-substituted RNA and other synthesis byproducts.
Photo-Cross-Linking Reaction
-
Complex Formation : The purified halogenated RNA is incubated with the target protein in a suitable binding buffer to allow for the formation of the RNA-protein complex. The concentrations of RNA and protein should be optimized for efficient complex formation.
-
Irradiation : The RNA-protein mixture is irradiated with a monochromatic UV light source.
-
For 5-iodouracil : Use a 325 nm laser (e.g., a HeCd laser).
-
For 5-bromouracil : Use a 308 nm laser (e.g., a XeCl excimer laser). The sample should be kept on ice during irradiation to minimize thermal denaturation. The duration and intensity of irradiation should be optimized to maximize cross-linking while minimizing photodamage.
-
-
Quenching : The reaction can be stopped by turning off the UV source.
Analysis of Cross-Linking Efficiency
-
SDS-PAGE : The irradiated samples are analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The formation of a higher molecular weight band, corresponding to the covalent RNA-protein adduct, indicates successful cross-linking.
-
Quantification : The gel is visualized using an appropriate method (e.g., autoradiography if the RNA is radiolabeled, or a fluorescent scan if a fluorescent tag is used). The intensity of the cross-linked band is compared to the intensity of the un-cross-linked RNA or protein to quantify the cross-linking yield. Several methods exist for the absolute quantification of cross-linking rates, which can involve the use of fluorescently labeled adapters and protein standards.[5]
Identification of Cross-Linked Sites
For more detailed structural information, the cross-linked RNA-protein complex can be isolated and subjected to further analysis:
-
Digestion : The complex is digested with proteases (e.g., trypsin) and/or nucleases (e.g., RNase A, T1) to generate smaller peptide-RNA fragments.[6]
-
Enrichment : The peptide-RNA adducts can be enriched using techniques like titanium dioxide metal oxide affinity chromatography (MOAC).[6]
-
Mass Spectrometry : The enriched fragments are analyzed by mass spectrometry (MS) to identify the specific amino acid and nucleotide residues involved in the cross-link.[6]
Conclusion
For researchers aiming to maximize the efficiency of photo-cross-linking between nucleic acids and proteins, 5-iodouracil is the superior choice over 5-bromouracil . Its ability to achieve significantly higher cross-linking yields, especially when irradiated at 325 nm, makes it a more effective tool for capturing these molecular interactions. This higher efficiency, coupled with the reduced potential for photodamage at this longer wavelength, solidifies its position as the preferred reagent for high-yield and high-specificity photo-cross-linking studies.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific, UV-induced RNA-protein cross-link using 5-bromouridine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An RNA-protein contact determined by 5-bromouridine substitution, photocrosslinking and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing RNA-protein interactions by cross-link rates and CLIP-seq libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to Iodouracil and Fluorouracil in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iodouracil (IU) and Fluorouracil (FU), two pyrimidine (B1678525) analogs employed in cancer therapy. While both are structurally related to the nucleobase uracil, their mechanisms of action, clinical applications, and therapeutic strategies differ significantly. This document summarizes their distinct roles, supported by experimental data, to inform research and development.
Introduction: Two Analogs, Two Distinct Strategies
Fluorouracil (5-FU) is a well-established chemotherapeutic agent used systemically for a wide range of solid tumors, including colorectal, breast, stomach, and pancreatic cancers.[1][2] It functions primarily as an antimetabolite, disrupting DNA and RNA synthesis to induce "thymineless death" in rapidly dividing cancer cells.[1][3]
This compound (5-IU) , specifically its deoxyriboside form (Iododeoxyuridine or IUdR), is predominantly utilized as a potent radiosensitizer.[4] A radiosensitizer is a drug that makes cancer cells more vulnerable to radiation therapy.[5] Rather than being used as a standalone cytotoxic agent, IUdR is administered prior to radiation to be incorporated into the DNA of cancer cells, thereby sensitizing them to the damaging effects of subsequent radiation.[4][6]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between 5-FU and IUdR lies in their primary cytotoxic mechanisms. 5-FU acts mainly by inhibiting a crucial enzyme, while IUdR acts by becoming part of the DNA structure.
Fluorouracil (5-FU): Enzyme Inhibition and Macromolecule Disruption
5-FU exerts its anticancer effects through multiple pathways after being converted into several active metabolites within the cell:[7][8]
-
Inhibition of Thymidylate Synthase (TS): The primary mechanism involves the metabolite fluorodeoxyuridine monophosphate (FdUMP), which binds to and inhibits thymidylate synthase. This enzyme is critical for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1][3] The resulting depletion of dTMP leads to DNA damage and "thymineless death."[3]
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA in place of uridine, disrupting RNA processing and protein synthesis.[7][8]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA strand breaks and instability.[3][7]
This compound (IUdR): DNA Incorporation and Radiosensitization
IUdR's primary role is to enhance the effects of ionizing radiation.[4]
-
DNA Incorporation: As an analog of thymidine, IUdR is taken up by cells and incorporated directly into newly synthesized DNA strands in place of thymine (B56734) during the S-phase of the cell cycle.
-
Radiation-Induced Damage Amplification: The iodine atom in IUdR is heavier than the methyl group in thymine. When the cell is exposed to ionizing radiation, this heavy atom increases the absorption of radiation energy within the DNA, leading to a significant increase in the formation of DNA double-strand breaks, which are highly lethal to cells.[6] This makes the cancer cell significantly more susceptible to being killed by radiation.
Performance and Efficacy: A Quantitative Comparison
Direct comparative efficacy data between systemic 5-FU and IUdR as a radiosensitizer is limited because they are used in different therapeutic contexts. The efficacy of a radiosensitizer is typically measured by the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to produce a given biological effect without the drug to the dose required with the drug.[9]
| Parameter | Fluorouracil (as Chemotherapy) | This compound (as Radiosensitizer) | Notes |
| Primary Role | Systemic Chemotherapy | Radiosensitizer | 5-FU is cytotoxic on its own; IUdR's main effect is enhancing radiation.[5][8] |
| Response Rate (CRC) | 10-15% (monotherapy) | N/A (not used as monotherapy) | 5-FU response rates increase to 40-50% in combination with other agents.[8] |
| Efficacy Metric | Overall Response Rate, Survival | Sensitizer Enhancement Ratio (SER) | SER values for IUdR typically range from 1.5 to 2.5 in vitro. |
| Typical Cancers | Colorectal, Breast, Pancreatic, Gastric, Head & Neck[10][11] | Glioblastoma, Sarcomas, Head & Neck (in clinical investigation) | IUdR is often studied in radiation-resistant tumors.[4] |
Data is compiled from various sources and should be considered representative. Actual values vary by cancer type, cell line, and experimental conditions.
Experimental Protocols
Reproducible research relies on detailed methodologies. Below are standard protocols for evaluating the efficacy of these compounds.
Protocol 1: In Vitro Chemosensitivity Assessment (MTT Assay)
This assay determines the concentration of a drug required to inhibit the growth of cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of 5-FU or IUdR for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 (the drug concentration that inhibits 50% of cell growth).
Protocol 2: Clonogenic Survival Assay for Radiosensitization
This is the gold standard for measuring the effectiveness of a radiosensitizer in vitro.[12]
-
Cell Seeding: Plate a known number of cells in 6-well plates. The number of cells is determined by the expected survival fraction for each treatment to yield a countable number of colonies (50-150).[9]
-
Drug Incubation: Treat the cells with a non-toxic concentration of IUdR for a duration equivalent to at least one cell cycle (e.g., 24 hours) to allow for DNA incorporation.
-
Irradiation: Irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and incubate for 10-14 days to allow single cells to grow into colonies.
-
Staining & Counting: Fix and stain the colonies with crystal violet. Count colonies containing at least 50 cells.[9]
-
Analysis: Calculate the Surviving Fraction (SF) for each dose and plot the cell survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated by comparing the radiation doses required to achieve a specific survival fraction (e.g., SF=0.1) with and without the drug.
Summary and Conclusion
This compound and Fluorouracil represent two distinct, yet complementary, approaches to cancer therapy.
-
Fluorouracil is a cornerstone of systemic chemotherapy, functioning as a broad antimetabolite that disrupts DNA and RNA synthesis.[7][13] Its strength lies in its wide applicability against numerous solid tumors.
-
This compound (as IUdR) is a specialized tool in radiation oncology. It is not a conventional chemotherapy agent but a potent radiosensitizer that primes cancer cells for destruction by radiation.[4][5] Its value is in enhancing the efficacy of radiotherapy, potentially allowing for lower radiation doses or overcoming radiation resistance.[5][6]
For drug development professionals, the choice between these analogs is clear-cut based on therapeutic goals. Research into 5-FU focuses on overcoming resistance and mitigating toxicity, often through combination therapies or novel delivery systems.[7] In contrast, research into IUdR and other halogenated pyrimidines is centered on optimizing radiosensitization schedules, improving tumor-specific uptake, and combining them with new radiation modalities to maximize the therapeutic ratio.
References
- 1. Fluorouracil - Wikipedia [en.wikipedia.org]
- 2. Fluorouracil Injection: MedlinePlus Drug Information [medlineplus.gov]
- 3. nbinno.com [nbinno.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. What is a Radiosensitizer and How Is It Used in Radiation Therapy? [blog.dana-farber.org]
- 6. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorouracil in Cancer Treatment: Key Facts You Should Know [rupahealth.com]
A Researcher's Guide to DNA Labeling: Comparing Iodouracil Alternatives for Proliferation Assays
For decades, the gold standard for labeling newly synthesized DNA in living cells has been the use of thymidine (B127349) analogs. Iododeoxyuridine (IdU) and its brominated counterpart, Bromodeoxyuridine (BrdU), have been mainstays in proliferation studies. These halogenated nucleosides are incorporated into DNA during the S-phase of the cell cycle, serving as markers for dividing cells. However, their detection requires harsh DNA denaturation using acid or heat to expose the incorporated analog to specific antibodies.[1][2][3][4] This critical step can degrade sample integrity, destroy protein epitopes, and complicate multiplexing with other fluorescent markers.[1][5][6]
In response to these limitations, newer methods have emerged, most notably the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). EdU offers a more elegant detection method based on a copper-catalyzed "click" reaction, which is rapid, highly specific, and occurs under mild conditions.[7][8][9] This guide provides an objective comparison between these methods, supported by experimental data and protocols, to help researchers select the optimal technique for their specific needs.
Comparative Analysis of DNA Labeling Analogs
The primary difference between halogenated nucleosides (IdU/BrdU) and EdU lies in their detection chemistry. While IdU and BrdU rely on antibody-based detection following harsh sample processing, EdU utilizes a small fluorescent azide (B81097) that covalently binds to the ethynyl (B1212043) group of the incorporated EdU via click chemistry. This fundamental difference has significant implications for experimental workflow, sensitivity, and compatibility with other assays.[1][7][8]
Table 1: Feature Comparison of DNA Labeling Alternatives
| Feature | Iododeoxyuridine (IdU) / Bromodeoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) |
| Principle | Thymidine analog incorporated during S-phase.[10][11] | Thymidine analog incorporated during S-phase.[1][7] |
| Detection Method | Antibody-based (Immunocytochemistry).[10][12] | Copper-catalyzed click chemistry (CuAAC).[7][8] |
| DNA Denaturation | Required . Harsh acid, heat, or nuclease treatment is necessary to expose the epitope for antibody access.[1][2][3][12] | Not required . The small size of the fluorescent azide allows it to access the EdU without denaturing the DNA.[1][4][7][13] |
| Detection Reagent | Monoclonal Antibody (~150 kDa).[10] | Fluorescent Azide (~0.5 kDa).[9] |
| Protocol Duration | Lengthy (typically >4 hours plus an overnight incubation).[5] | Rapid (can be completed in under 2 hours).[14] |
| Sensitivity | Good, but can suffer from variable signal-to-noise due to inconsistent denaturation.[1] | High, with a superior signal-to-noise ratio.[1][11] |
| Multiplexing | Limited. DNA denaturation can destroy protein epitopes and is incompatible with many fluorescent proteins (e.g., GFP).[1][5][6] | Highly compatible. Mild reaction conditions preserve cell morphology and are compatible with antibody-based and fluorescent protein detection.[10][13] |
| Cytotoxicity | All nucleoside analogs can exhibit cytotoxicity and affect the cell cycle; dosage and exposure time must be optimized.[12][15][16] | Can be used at lower concentrations (1-10 µM) compared to BrdU, potentially reducing toxicity.[7] |
Visualizing the Experimental Workflows
The differences in experimental protocols between BrdU and EdU detection are significant. The following diagrams illustrate the key steps involved in each workflow, highlighting the streamlined nature of the EdU click chemistry approach.
References
- 1. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Click-iT Plus EdU Proliferation Kits for Imaging and Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 8. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 11. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. diva-portal.org [diva-portal.org]
Unveiling Iodouracil Incorporation in Genomic DNA: A Comparative Guide to Validation Methods
For researchers, scientists, and drug development professionals, the accurate validation of 5-Iododeoxyuracil (IdU) incorporation into genomic DNA is a critical step in various applications, from studying DNA replication and repair to developing novel therapeutic agents. This guide provides an objective comparison of key methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The successful integration of IdU, a thymidine (B127349) analog, into newly synthesized DNA provides a powerful tool for labeling and tracking cellular processes. However, the ability to reliably detect and quantify this incorporation is paramount. This document outlines and compares several established techniques, highlighting their principles, performance metrics, and detailed protocols.
Comparative Analysis of Iodouracil Detection Methods
The choice of method for validating IdU incorporation depends on several factors, including the required sensitivity, throughput, cost, and the nature of the downstream application. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Sensitivity | Throughput | Cost (Equipment/Reagents) | Key Advantages | Key Limitations |
| Nanopore Sequencing | Detects changes in ionic current as IdU-containing DNA passes through a nanopore.[1][2] | Single-base resolution[1] | High | High / Moderate | Provides sequence context; can detect multiple analogs simultaneously.[1][3] | Requires specialized equipment and bioinformatics expertise. |
| Mass Spectrometry (MS) | Quantifies IdU-containing nucleosides after DNA hydrolysis and separation by chromatography.[4] | Low femtomole range[4] | Low to Medium | High / High | Highly sensitive and reproducible; provides absolute quantification.[4] | Destructive to the sample; requires complex sample preparation. |
| HPLC with UV Detection | Separates and quantifies IdU-containing nucleosides based on their physicochemical properties.[5][6] | Nanogram range[7] | Medium | Moderate / Low | Robust and reliable for quantification.[5] | Lower sensitivity compared to MS; co-eluting compounds can interfere. |
| Immunochemical Detection | Utilizes antibodies that specifically recognize incorporated IdU (or similar halogenated pyrimidines). | Picogram to nanogram range | High | Low / Moderate | Enables in situ visualization (immunofluorescence/immunohistochemistry); high throughput (ELISA). | Antibody cross-reactivity can be an issue; quantification can be less precise. |
| PCR-Based Methods | Employs DNA polymerases that are sensitive to the presence of uracil (B121893) analogs in the template DNA.[8] | Detects low levels of incorporation | High | Low / Low | Simple, fast, and does not require specialized equipment.[8] | Indirect quantification; sequence context can influence polymerase stalling. |
Experimental Workflow for Validating this compound Incorporation
The general workflow for validating IdU incorporation involves several key steps, from initial cell culture and IdU labeling to the final detection and analysis. The specific protocols will vary depending on the chosen detection method.
Detailed Experimental Protocols
Genomic DNA Extraction
A crucial first step for most methods is the isolation of high-quality genomic DNA.
Protocol: Salting-Out Method
-
Cell Lysis: Resuspend cell pellets in a lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS) and incubate with Proteinase K to digest proteins.
-
Protein Precipitation: Add a saturated salt solution (e.g., NaCl) to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
DNA Precipitation: Transfer the supernatant containing the DNA to a new tube and precipitate the DNA using isopropanol (B130326) or ethanol (B145695).
-
Washing: Wash the DNA pellet with 70% ethanol to remove residual salts.
-
Resuspension: Air-dry the pellet and resuspend the DNA in a suitable buffer (e.g., TE buffer).
DNA Quantification
Accurate quantification of the extracted DNA is essential for subsequent analyses.
Protocol: UV-Vis Spectrophotometry [9][10]
-
Blank Measurement: Use the DNA resuspension buffer to zero the spectrophotometer at 260 nm and 280 nm.
-
Sample Measurement: Measure the absorbance of the DNA sample at 260 nm (A260) and 280 nm (A280).
-
Concentration Calculation: Calculate the DNA concentration using the formula: Concentration (µg/mL) = A260 × dilution factor × 50 µg/mL.
-
Purity Assessment: Determine the A260/A280 ratio to assess the purity of the DNA. A ratio of ~1.8 is generally considered pure for DNA.[9]
Mass Spectrometry (LC-MS/MS)
This method provides highly accurate quantification of IdU.
Protocol: Isotope-Dilution Mass Spectrometry [4][11]
-
DNA Digestion: Digest the genomic DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1, phosphodiesterase I, and alkaline phosphatase.[12]
-
Isotope Standard Spiking: Add a known amount of a stable isotope-labeled internal standard of 5-Iododeoxyuridine.
-
Chromatographic Separation: Separate the nucleosides using ultra-high-performance liquid chromatography (UHPLC).
-
Mass Spectrometric Detection: Detect and quantify the native and isotope-labeled 5-Iododeoxyuridine using a triple quadrupole mass spectrometer (QQQ-MS) operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the amount of IdU in the sample by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve.
HPLC with UV Detection
A robust method for quantifying IdU incorporation.
Protocol: Reversed-Phase HPLC-UV [5][6]
-
DNA Hydrolysis: Hydrolyze the genomic DNA to individual nucleosides as described for the mass spectrometry protocol.
-
Chromatographic Separation: Inject the hydrolyzed sample onto a reversed-phase HPLC column (e.g., C18). Use a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) and an aqueous buffer) to separate the nucleosides.[13]
-
UV Detection: Monitor the column effluent with a UV detector at a wavelength where 5-Iododeoxyuridine has strong absorbance (typically around 280-290 nm).
-
Quantification: Identify the IdU peak based on its retention time compared to a standard. Quantify the amount of IdU by integrating the peak area and comparing it to a standard curve generated from known concentrations of 5-Iododeoxyuridine.
Immunochemical Detection (Dot Blot)
A straightforward method for semi-quantitative analysis.
Protocol: Dot Blot Analysis
-
DNA Denaturation: Denature the genomic DNA by heating it in a high pH buffer.
-
Membrane Application: Spot the denatured DNA onto a nitrocellulose or nylon membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IdU (or a related halogenated pyrimidine (B1678525) like BrdU).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the dot intensity using densitometry and compare it to a standard curve of DNA with known IdU content.
Signaling Pathway and Experimental Logic
The validation of IdU incorporation is a key readout in studies of DNA replication and repair. The following diagram illustrates the logical flow from the biological process to the analytical validation.
By carefully considering the strengths and weaknesses of each method and adhering to detailed protocols, researchers can confidently and accurately validate the incorporation of this compound in their experimental systems. This will ultimately lead to more robust and reliable data in the fields of molecular biology and drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. nanoporetech.com [nanoporetech.com]
- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. medicinescience.org [medicinescience.org]
- 7. 5 Different DNA Quantification Methods to Consider [denovix.com]
- 8. A one-step method for quantitative determination of uracil in DNA by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of DNA [qiagen.com]
- 10. youtube.com [youtube.com]
- 11. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Semantic Scholar [semanticscholar.org]
- 12. Simultaneous determination of genomic DNA methylation and uracil misincorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH | SIELC Technologies [sielc.com]
Unveiling the Best Approach for Proliferation Assays: A Comparative Analysis of Iodouracil (IdU) and EdU
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for measuring cell proliferation. This guide delves into a detailed comparison of Iodouracil (IdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), providing experimental data, detailed protocols, and visual workflows to inform your decision-making process.
In the dynamic field of cellular and molecular biology, accurately measuring cell proliferation is paramount for understanding tissue development, cancer progression, and the efficacy of therapeutic agents. Among the various techniques available, the incorporation of nucleoside analogs into newly synthesized DNA stands out as a direct and reliable method. For decades, thymidine (B127349) analogs like Bromodeoxyuridine (BrdU) and this compound (IdU) have been the mainstays. However, the advent of 5-ethynyl-2'-deoxyuridine (EdU) and its detection via click chemistry has revolutionized proliferation assays. This guide provides a head-to-head comparison of IdU and EdU to assist researchers in choosing the most suitable method for their experimental needs.
Principle of the Assays: A Tale of Two Detection Methods
Both IdU and EdU are analogs of thymidine, a building block of DNA. When introduced to proliferating cells, they are incorporated into the newly synthesized DNA during the S-phase of the cell cycle. The fundamental difference between the two methods lies in their detection.
This compound (IdU): The Antibody-Based Detection
IdU detection relies on the use of specific antibodies that recognize the incorporated iodinated base.[1] This process, however, necessitates a harsh DNA denaturation step, typically using hydrochloric acid (HCl), to expose the IdU for antibody binding.[1] This denaturation can compromise cellular and tissue morphology and may affect the integrity of other cellular epitopes, limiting multiplexing possibilities.[2]
EdU: The Dawn of Click Chemistry
EdU possesses a terminal alkyne group, which enables its detection through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[3][4] A fluorescently labeled azide (B81097) is "clicked" onto the alkyne group of EdU, resulting in a stable covalent bond and a strong, specific fluorescent signal.[3] This elegant method obviates the need for DNA denaturation, thus preserving cellular structures and allowing for easier multiplexing with other fluorescent probes and antibodies.[3][4]
Performance Comparison: A Quantitative Look
Direct quantitative comparisons between IdU and EdU are limited in the literature, with most studies focusing on the superiority of EdU over BrdU. However, given that IdU and BrdU employ similar antibody-based detection methods, some inferences can be drawn. One study utilizing mass cytometry for detection found that both IdU and EdU could identify distinct populations of proliferating cells, with 43.8% of cells being positive for IdU and 32.0% for EdU under the tested conditions.[5] It is important to note that these results are specific to the experimental setup and may not be universally applicable.
Furthermore, studies comparing EdU to BrdU have consistently shown that EdU provides a significantly brighter signal with a better signal-to-noise ratio.[6][7] This suggests that EdU's click chemistry-based detection is more efficient and sensitive than the antibody-based detection of halogenated nucleosides like IdU.
| Feature | This compound (IdU) | 5-ethynyl-2'-deoxyuridine (EdU) | References |
| Detection Method | Antibody-based | Copper(I)-catalyzed click chemistry | [1][3] |
| DNA Denaturation | Required (e.g., HCl treatment) | Not required | [1][3] |
| Protocol Time | Longer, multiple incubation and wash steps | Shorter, streamlined protocol | [3][8] |
| Sensitivity | Generally lower than EdU | Higher, with better signal-to-noise ratio | [6][7][8] |
| Multiplexing | Limited due to harsh denaturation | Highly compatible with other stains/antibodies | [3][4] |
| Morphology Preservation | Can be compromised | Excellent preservation of cellular structures | [9] |
| In Vivo Use | Established for dual-labeling studies | Widely used and validated in various models | [10] |
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for performing proliferation assays using IdU and EdU. Specific incubation times and concentrations may need to be optimized for different cell types and experimental conditions.
This compound (IdU) Proliferation Assay Protocol (Immunofluorescence)
-
Cell Seeding: Seed cells on coverslips or in appropriate culture plates.
-
IdU Labeling: Add IdU to the culture medium at a final concentration of 10-20 µM and incubate for the desired pulse duration (e.g., 1-4 hours).[1]
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[1]
-
DNA Denaturation: Treat cells with 2N HCl for 30 minutes at room temperature to denature the DNA.[1]
-
Neutralization: Neutralize the acid by washing thoroughly with PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[1]
-
Primary Antibody Incubation: Incubate with an anti-IdU primary antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstaining & Mounting: Counterstain nuclei with DAPI or Hoechst and mount the coverslips.
EdU Proliferation Assay Protocol (Fluorescence Microscopy)
-
Cell Seeding: Seed cells on coverslips or in appropriate culture plates.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for the desired pulse duration (e.g., 1-2 hours).[2][11]
-
Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[2]
-
Permeabilization: Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes.[2]
-
Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., ascorbic acid) according to the manufacturer's instructions. Incubate the cells with the cocktail for 30 minutes at room temperature, protected from light.[2]
-
Washing: Wash the cells with PBS.
-
Counterstaining & Mounting: Counterstain nuclei with DAPI or Hoechst and mount the coverslips.
Visualizing the Workflows
To further illustrate the procedural differences, the following diagrams outline the experimental workflows for both IdU and EdU proliferation assays.
Caption: Workflow for this compound (IdU) Proliferation Assay.
Caption: Workflow for EdU Proliferation Assay.
Conclusion: EdU as the Modern Standard
Based on the available evidence, the EdU proliferation assay emerges as the superior method for most applications. Its reliance on click chemistry offers a faster, more sensitive, and less harsh protocol compared to the antibody-based detection of IdU. The preservation of cellular morphology and the ease of multiplexing make EdU a versatile tool for a wide range of research areas, from basic cell biology to drug discovery.
While IdU remains a valid tool, particularly for dual-labeling studies in conjunction with other thymidine analogs, its drawbacks, such as the requirement for DNA denaturation, limit its broader applicability. For researchers seeking a robust, efficient, and highly sensitive method to measure cell proliferation, the EdU assay represents the current gold standard.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 4. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Single-Pulse and Dual-Pulse Click-iT EdU Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pnas.org [pnas.org]
- 8. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
A Comparative Analysis of Iodouracil and Acyclovir for the Treatment of Herpes Simplex Virus Type 1 (HSV-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Iodouracil (also known as Idoxuridine) and Acyclovir (B1169), two prominent antiviral agents used in the management of Herpes Simplex Virus Type 1 (HSV-1) infections. This document synthesizes in vitro and clinical data to offer a detailed overview of their mechanisms of action, comparative efficacy, and the experimental frameworks used to evaluate them.
Executive Summary
This compound, a thymidine (B127349) analog, and Acyclovir, a guanosine (B1672433) analog, are both effective in inhibiting HSV-1 replication. However, their mechanisms of action, clinical efficacy, and safety profiles exhibit notable differences. Acyclovir generally demonstrates superior specificity for virus-infected cells, leading to a more favorable safety profile. Clinical evidence, particularly in the context of herpetic keratitis, suggests comparable or slightly advantageous outcomes with Acyclovir. This guide will delve into the quantitative data from comparative studies, outline the experimental protocols for their evaluation, and visually represent their molecular pathways.
Mechanisms of Action
Both this compound and Acyclovir disrupt viral DNA synthesis, but through distinct molecular interactions.
This compound: As a thymidine analog, this compound is phosphorylated by both viral and cellular kinases and is subsequently incorporated into viral DNA in place of thymidine.[1] This incorporation leads to a dysfunctional DNA structure, resulting in errors during transcription and replication, ultimately inhibiting the formation of new, infectious viral particles.[1]
Acyclovir: Acyclovir's mechanism is more targeted. It is selectively phosphorylated by viral thymidine kinase, an enzyme present only in HSV-infected cells.[2] This initial phosphorylation is the rate-limiting step, ensuring that the drug is primarily activated within infected cells. Cellular kinases then convert Acyclovir monophosphate to Acyclovir triphosphate. This active form competes with deoxyguanosine triphosphate (dGTP) for the viral DNA polymerase.[2] Upon incorporation into the viral DNA chain, Acyclovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for DNA elongation, thus halting viral replication.[2]
Diagram: Mechanism of Action of this compound
Caption: this compound is incorporated into viral DNA, leading to a non-functional genome.
Diagram: Mechanism of Action of Acyclovir
Caption: Acyclovir selectively inhibits viral DNA polymerase, causing chain termination.
In Vitro Efficacy
Direct comparative in vitro studies providing IC50 values for both this compound and Acyclovir against HSV-1 in the same experimental setup are limited in the readily available literature. However, data from various studies provide insights into their relative potencies. Acyclovir is known for its high potency against HSV-1.
| Antiviral Agent | Parameter | Value | Cell Line | Virus Strain |
| Acyclovir | IC50 | ~0.1 µM | Vero | Not Specified |
| Acyclovir | IC50 | 56 µg/ml (248.7 µM) | CRFK | Feline Herpesvirus-1 |
Note: The Acyclovir IC50 value against Feline Herpesvirus-1 is provided for context and may not be directly comparable to its activity against human HSV-1.
Clinical Efficacy
Clinical trials have primarily focused on the topical treatment of herpetic keratitis and recurrent herpes labialis.
Herpetic Keratitis
Multiple randomized, double-blind clinical trials have compared the efficacy of topical Acyclovir and this compound (referred to as Idoxuridine (B1674378) or IDU in these studies) for the treatment of dendritic keratitis caused by HSV-1.
| Study Outcome | Acyclovir (3% Ointment) | This compound (0.5% or 1% Ointment) | Conclusion |
| Healing Rate at Day 7 | Statistically significant greater odds of healing (Odds Ratio 3.95)[3] | - | Acyclovir is superior in healing herpetic keratitis by day 7.[3] |
| Overall Healing | No significant difference in the proportion of healed patients.[4] | No significant difference in the proportion of healed patients.[4] | Both agents are effective, with no significant difference in overall healing.[4] |
| Adverse Reactions | Lower incidence of superficial punctate epitheliopathy (11%).[4] | Higher incidence of superficial punctate epitheliopathy (42%).[4] | Acyclovir is associated with fewer adverse reactions.[4] |
Recurrent Herpes Labialis
Data from a randomized, open-label study compared a 10% this compound gel to a 5% Acyclovir cream for the treatment of recurrent herpes labialis.[5] While the full quantitative data from this study is not detailed in the available abstract, other studies on topical Acyclovir for herpes labialis show a modest reduction in healing time and pain duration, typically by less than a day.[6]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the antiviral efficacy of compounds like this compound and Acyclovir.
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
Caption: Workflow for a viral yield reduction assay.
Methodology:
-
Infection and Treatment: Infect confluent cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) and treat with various concentrations of the antiviral agent. [7]2. Incubation: Incubate the cultures for a full replication cycle (e.g., 24 hours). [7]3. Virus Harvest: After incubation, harvest the total virus yield (from both the cells and the supernatant) by methods such as freeze-thawing. [1]4. Titration: Determine the titer of the harvested virus from each treatment condition by performing a plaque assay on fresh cell monolayers. [7]5. Analysis: Compare the viral titers from treated cultures to those of untreated controls to determine the extent of viral yield reduction.
Conclusion
Both this compound and Acyclovir are effective inhibitors of HSV-1 replication. Acyclovir's targeted mechanism of action, requiring activation by a viral-specific enzyme, provides a significant advantage in terms of its safety profile and specificity for infected cells. Clinical data, particularly for herpetic keratitis, indicates that while both drugs are effective, Acyclovir may offer a better safety profile and, in some cases, superior healing rates. [3][4]The choice between these agents in a clinical or research setting should consider these differences in efficacy, mechanism, and potential for adverse effects. Further head-to-head in vitro studies would be beneficial to provide a more direct comparison of their potencies.
References
- 1. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A systematic review and meta-analysis to compare the efficacy of acyclovir 3% ophthalmic ointment to idoxuridine in curing herpetic keratitis by Day 7 of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A double-blind, multicenter clinical trial of acyclovir vs idoxuridine for treatment of epithelial herpes simplex keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, open-labelled comparison between an idoxuridine 10% gel and acyclovir 5% cream in recurrent herpes labialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Thymidine Analogs: Quantitative Comparison of Iodouracil (IdU) and BrdU Incorporation
In the realm of cell proliferation and DNA replication analysis, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has long been the gold standard. However, another halogenated analog, 5-iodo-2'-deoxyuridine (IdU), presents a viable alternative. This guide provides a detailed, quantitative comparison of Iodouracil (IdU) and BrdU, focusing on their incorporation into newly synthesized DNA, detection methodologies, and their impact on cellular processes. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed choice for their specific experimental needs.
At a Glance: IdU vs. BrdU
| Feature | 5-iodo-2'-deoxyuridine (IdU) | 5-bromo-2'-deoxyuridine (BrdU) |
| Principle of Detection | Antibody-based | Antibody-based |
| DNA Denaturation | Required | Required |
| Incorporation Efficiency | Comparable to BrdU | Well-established |
| Detection Signal | Signal intensity is comparable to BrdU, with some studies suggesting potentially higher signal with specific antibody clones.[1][2] | Robust and widely validated signal detection. |
| Cytotoxicity | Induces DNA damage and can be cytotoxic.[3][4][5][6][7] | Known to have cytotoxic and mutagenic effects.[8] |
| Dual Labeling | Commonly used in dual-labeling protocols with BrdU or CldU. | Frequently used in dual-labeling experiments with IdU, CldU, or EdU.[9][10] |
Delving into the Data: A Quantitative Comparison
A direct quantitative comparison of the incorporation efficiency of IdU and BrdU is not extensively documented in the literature. However, studies involving dual labeling and antibody affinity provide valuable insights. One study comparing the affinities of the anti-BrdU antibody clone B44 to BrdU, IdU, and CldU showed that after a one-hour incubation, the signal from IdU-labeled cells was used as the reference to normalize the signals from BrdU and CldU. This suggests that under these specific experimental conditions, the detection of incorporated IdU is robust and can serve as a baseline for comparison.[1][2]
In the context of cellular reprogramming, both BrdU and IdU have been shown to be interchangeable in their ability to promote this process by inducing DNA damage and activating the DNA damage repair pathway.[3][5][7] Interestingly, a combination of both IdU and BrdU was found to promote a greater degree of DNA damage than either analog alone, suggesting they may have similar potencies in inducing this effect.[4]
Experimental Methodologies: A Closer Look
The protocols for labeling and detecting IdU and BrdU are fundamentally similar, as both rely on antibody-based detection methods that necessitate a DNA denaturation step to expose the incorporated analogs.
Key Experimental Protocols
1. Dual-Labeling Protocol for Cell Cycle Analysis: This technique allows for the precise tracking of cell cycle progression. A typical protocol involves sequentially pulsing cells with IdU and then BrdU, followed by immunocytochemical detection using specific antibodies that can distinguish between the two analogs.[11] This method enables the identification of distinct cell populations: those that incorporated only IdU, only BrdU, or both, providing a detailed snapshot of cell cycle kinetics.
2. DNA Fiber Analysis: This powerful technique visualizes individual DNA replication forks. Cells are sequentially labeled with two different thymidine (B127349) analogs, such as IdU and CldU (5-chloro-2'-deoxyuridine), which can be detected with specific antibodies.[12][13] By measuring the lengths of the labeled tracks, researchers can quantify replication fork speed, origin firing, and fork stalling. Given the similar nature of IdU and BrdU, this protocol can be adapted for their direct comparison.
Visualizing the Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Conclusion: Making the Right Choice
Both this compound and BrdU are powerful tools for studying DNA synthesis and cell proliferation. The choice between them will largely depend on the specific requirements of the experiment, including the availability of specific antibodies and the need for dual-labeling with other thymidine analogs. While BrdU is more established and widely validated, IdU offers a comparable alternative, particularly in dual-labeling scenarios for detailed cell cycle analysis. As with any thymidine analog, careful optimization of concentration and incubation time is crucial to minimize potential cytotoxicity and its impact on experimental outcomes. Researchers should also be mindful of the cross-reactivity of anti-BrdU antibodies with other halogenated nucleosides when designing their experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - The comparison of BrdU, IdU and CldU affinities for the anti-bromodeoxyuridine antibody clone B44. - Public Library of Science - Figshare [plos.figshare.com]
- 3. New Mechanisms of BrdU/IdU Induced Epigenetic Reshaping Through DNA Damage Repair in Somatic Cell Reprogramming Uncovered----Chinese Academy of Sciences [english.cas.cn]
- 4. Epigenetic reshaping through damage: promoting cell fate transition by BrdU and IdU incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists Uncover New mechanisms of BrdU/IdU Induced Epigenetic Reshaping through DNA Damage Repair in Somatic Cell Reprogramming--Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences [english.gibh.cas.cn]
- 6. biorxiv.org [biorxiv.org]
- 7. Epigenetic reshaping through damage: promoting cell fate transition by BrdU and IdU incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iodouracil and Other Thymidine Analogs for Researchers
For Immediate Publication
This guide provides a comprehensive side-by-side comparison of Iodouracil (as 5-Iodo-2'-deoxyuridine) and other prominent thymidine (B127349) analogs. Designed for researchers, scientists, and drug development professionals, this document furnishes an objective analysis of their performance, supported by experimental data, to aid in the selection of appropriate compounds for antiviral and anticancer research.
Introduction
Thymidine analogs are a class of nucleoside analogs that are structurally similar to the natural nucleoside thymidine. They function by interfering with DNA synthesis, making them potent antiviral and anticancer agents. By substituting for thymidine during DNA replication, these analogs can lead to chain termination or dysfunctional DNA, thereby inhibiting the proliferation of viruses or cancer cells. This guide focuses on a comparative analysis of this compound (specifically, its deoxynucleoside form, 5-Iodo-2'-deoxyuridine or IdU) and other key thymidine analogs, including Trifluridine, Brivudine, Edoxudine, Zidovudine (AZT), Stavudine (d4T), and Telbivudine (B1682739).
Mechanism of Action: A Common Thread with Crucial Differences
The primary mechanism of action for most thymidine analogs involves their intracellular phosphorylation to the triphosphate form by host or viral kinases. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into newly synthesized DNA by viral or cellular DNA polymerases. Once incorporated, they can disrupt further DNA elongation, leading to chain termination.
Figure 1: Generalized mechanism of action for thymidine analogs.
While this pathway is broadly conserved, the specificity and efficiency of each analog are determined by factors such as their affinity for viral versus host cell kinases and polymerases. These differences underpin their varying antiviral spectra, potency, and toxicity profiles.
Quantitative Comparison of Performance
The following tables summarize the available quantitative data for the antiviral and cytotoxic activities of the discussed thymidine analogs. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus values should be interpreted with consideration of the specific cell lines and viral strains used in the cited studies.
Table 1: Comparative Antiviral Activity (IC₅₀/EC₅₀ in µM)
| Compound | Virus | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference(s) |
| Iododeoxyuridine (IdU) | HSV-1 | - | More potent than acyclovir (B1169) in some studies | [1] |
| HSV-2 | - | Ineffective | [2] | |
| Varicella-Zoster Virus (VZV) | - | Ineffective | [2] | |
| Trifluridine | HSV-1 | - | Effective | [3] |
| HSV-2 | - | Effective | [3] | |
| Brivudine | HSV-1 | - | More potent than acyclovir | [1] |
| Varicella-Zoster Virus (VZV) | - | 200-1000 times more potent than acyclovir | [4] | |
| Edoxudine | HSV-1 | TK6:hsv | LC₅₀: 175-200 | [5] |
| HSV-2 | - | Potent and selective inhibitor | [6] | |
| Zidovudine (AZT) | HIV-1 | CEM | More potent than Stavudine | [7] |
| Stavudine (d4T) | HIV-1 | CEM | Less potent than Zidovudine and FddT | [7] |
| Telbivudine | Hepatitis B Virus (HBV) | - | Superior viral suppression to Lamivudine (B182088) | [8][9] |
IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) values represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate higher potency. Data is synthesized from multiple sources and direct comparison should be made with caution.
Table 2: Comparative Cytotoxicity (CC₅₀ in µM) and Mitochondrial Toxicity
| Compound | Cell Line | CC₅₀ (µM) | Mitochondrial Toxicity | Reference(s) |
| Iododeoxyuridine (IdU) | - | Moderately to strongly immunosuppressive | Cardiotoxicity reported with systemic use | [2][10] |
| Trifluridine | - | - | - | - |
| Brivudine | - | Low toxicity, allowing for systemic administration | - | [1] |
| Edoxudine | C7-10 (wild-type) | 125 | - | [5] |
| Zidovudine (AZT) | CEM | Comparable to Stavudine and FddT | Induces mitochondrial dysfunction and can increase mtDNA content | [7][11][12] |
| Stavudine (d4T) | CEM | Comparable to Zidovudine and FddT | Induces severe mitochondrial DNA depletion | [7][11][12] |
| Telbivudine | - | Not associated with mitochondrial toxicity in preclinical studies | Lower incidence of elevated creatine (B1669601) kinase compared to Lamivudine | [8][13] |
CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. A higher CC₅₀ value indicates lower cytotoxicity. The Selectivity Index (SI = CC₅₀/IC₅₀) is a measure of a drug's therapeutic window; a higher SI is desirable.
Detailed Drug Profiles
This compound (5-Iodo-2'-deoxyuridine - IdU)
-
Primary Applications: Primarily used topically for the treatment of herpes simplex keratitis.[2] It also has applications as a radiosensitizer in cancer therapy, enhancing the efficacy of radiation treatment.[14][15]
-
Mechanism of Action: As an antiviral, it is phosphorylated and incorporated into viral DNA, leading to the formation of faulty DNA and inhibition of viral replication.[2] As a radiosensitizer, its incorporation into cellular DNA makes the cells more susceptible to radiation-induced damage.[15]
-
Limitations: Systemic use is limited due to cardiotoxicity.[2] It is not effective against HSV-2 or VZV.[2]
Trifluridine
-
Primary Applications: Used as an ophthalmic solution for the treatment of primary keratoconjunctivitis and recurrent epithelial keratitis caused by herpes simplex virus types 1 and 2.[3][16] It is also a component of an oral anticancer drug in combination with tipiracil.[9]
-
Mechanism of Action: It is incorporated into viral DNA in place of thymidine, leading to the formation of defective proteins and an increased mutation rate, thereby inhibiting viral replication.[3][9] In cancer cells, its incorporation into DNA disrupts DNA function and synthesis.[9]
Brivudine
-
Primary Applications: Used for the treatment of herpes zoster (shingles) in immunocompetent adults.
-
Mechanism of Action: It is a potent and selective inhibitor of Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1).[1] After phosphorylation by viral thymidine kinase, it inhibits viral DNA polymerase.
-
Comparative Efficacy: Clinical studies have shown Brivudine to be more effective than acyclovir in reducing the formation of new vesicles in herpes zoster patients.[15] It also demonstrates a 200 to 1000-fold higher in vitro potency against VZV compared to acyclovir.[4]
Edoxudine
-
Primary Applications: An antiviral agent effective against herpes simplex virus.[1][5]
-
Mechanism of Action: As a thymidine analog, it is activated by viral thymidine kinase to its triphosphate form, which then competitively inhibits the viral DNA polymerase.[6]
Zidovudine (AZT)
-
Primary Applications: A cornerstone of combination antiretroviral therapy for HIV-1 infection.
-
Mechanism of Action: It is a nucleoside reverse transcriptase inhibitor (NRTI). After intracellular phosphorylation, its triphosphate form is incorporated into the growing viral DNA chain by reverse transcriptase, leading to chain termination.
Stavudine (d4T)
-
Primary Applications: Used in the treatment of HIV-1 infection, though often not as a first-line agent due to its side effect profile.
-
Mechanism of Action: Similar to Zidovudine, it is an NRTI that, after phosphorylation, inhibits HIV reverse transcriptase and causes DNA chain termination.
Telbivudine
-
Primary Applications: Used for the treatment of chronic hepatitis B virus (HBV) infection.[8][14]
-
Mechanism of Action: It is a synthetic thymidine nucleoside analog that, in its active triphosphate form, inhibits HBV DNA polymerase by competing with thymidine triphosphate, resulting in chain termination of viral DNA synthesis.[14][17]
-
Comparative Efficacy: Clinical trials have demonstrated superior HBV DNA suppression and a lower rate of resistance compared to lamivudine.[8][9]
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity (IC₅₀ Determination)
This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
-
Cell Seeding: Seed a confluent monolayer of a suitable host cell line (e.g., Vero cells for HSV) in 12-well plates and incubate overnight.
-
Virus Dilution and Drug Preparation: Prepare serial dilutions of the virus stock to achieve a concentration that produces 50-100 plaques per well. Prepare serial dilutions of the thymidine analog in a cell culture medium.
-
Infection and Treatment: Aspirate the medium from the cell monolayers and infect with the diluted virus. After a 1-2 hour adsorption period, remove the virus inoculum. Add the prepared drug dilutions to the respective wells. Include virus control (no drug) and cell control (no virus, no drug) wells.
-
Overlay: Add an overlay medium (e.g., containing 0.6% agarose) to each well to restrict virus spread to adjacent cells. Allow the overlay to solidify.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible in the control wells.
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet. Count the number of plaques in each well.
-
IC₅₀ Calculation: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. The IC₅₀ is the drug concentration that reduces the plaque number by 50%, determined by a non-linear regression analysis of the dose-response curve.[18]
Figure 2: Workflow for a Plaque Reduction Assay.
MTT Assay for Cytotoxicity (CC₅₀ Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the thymidine analog for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
CC₅₀ Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%, determined by a non-linear regression analysis of the dose-response curve.
Conclusion
The choice of a thymidine analog for research or therapeutic development depends on a nuanced understanding of its specific properties. While this compound (IdU) remains a valuable tool, particularly in topical antiviral applications and as a radiosensitizer, other analogs like Brivudine and Telbivudine offer superior potency and safety profiles for systemic treatment of specific viral infections. Conversely, the significant mitochondrial toxicity associated with Zidovudine and especially Stavudine highlights the critical importance of balancing efficacy with safety in drug design. This guide provides a foundational comparison to inform the selection and further investigation of these important therapeutic agents. Researchers are encouraged to consult the primary literature for detailed experimental conditions when comparing quantitative data.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Year GLOBE trial results: telbivudine Is superior to lamivudine in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telbivudine versus lamivudine in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eclass.uoa.gr [eclass.uoa.gr]
- 13. Radiosensitization produced by iododeoxyuridine with high linear energy transfer heavy ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. actaorthop.org [actaorthop.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Cellular Proliferation Markers: Cross-Validation of Iodouracil with Established Methods
For researchers, scientists, and drug development professionals, the accurate assessment of cell proliferation is critical for understanding biological processes and evaluating the efficacy of novel therapeutics. This guide provides a comprehensive comparison of various markers used to identify proliferating cells, with a special focus on the cross-validation of Iodouracil (IU) labeling against established markers such as Bromodeoxyuridine (BrdU), Ethynyldeoxyuridine (EdU), Ki-67, and Proliferating Cell Nuclear Antigen (PCNA).
Introduction to Proliferation Markers
Cell proliferation is a fundamental process involving cell growth and division. Its measurement is crucial in numerous research areas, including cancer biology, toxicology, and developmental biology. A variety of methods exist to detect proliferating cells, which can be broadly categorized into two groups: those that detect DNA synthesis and those that identify proteins expressed by cycling cells.
Thymidine (B127349) Analogs (this compound, BrdU, EdU): These are synthetic nucleosides that are incorporated into newly synthesized DNA during the S phase of the cell cycle. Their presence in the DNA is then detected using specific antibodies or chemical reactions, allowing for the identification of cells that were actively replicating their DNA.
Endogenous Proliferation Proteins (Ki-67, PCNA): These are proteins that are naturally expressed in cells during specific phases of the cell cycle. Antibodies targeting these proteins can be used to identify proliferating cells in fixed tissues and cell preparations.
Comparative Analysis of Proliferation Markers
While this compound is a halogenated pyrimidine (B1678525) and a thymidine analog, direct comparative studies cross-validating its use as a non-radioactive proliferation marker against BrdU, EdU, Ki-67, and PCNA are not extensively available in the current scientific literature. However, based on its structural similarity to the widely used thymidine analog Bromodeoxyuridine (BrdU), its mechanism of action is presumed to be similar—incorporation into DNA during the S phase. The detection would then theoretically follow a similar immunohistochemical or immunocytochemical approach using an anti-Iodouracil antibody.
The following tables summarize the key characteristics and performance of the more established proliferation markers.
| Feature | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) | Ki-67 | Proliferating Cell Nuclear Antigen (PCNA) |
| Marker Type | Exogenous (Thymidine Analog) | Exogenous (Thymidine Analog) | Endogenous (Nuclear Protein) | Endogenous (Nuclear Protein) |
| Cell Cycle Phase Detected | S phase | S phase | G1, S, G2, M phases | Primarily S phase (also involved in DNA repair) |
| Method of Detection | Antibody-based | Click Chemistry | Antibody-based | Antibody-based |
| DNA Denaturation Required | Yes (harsh, can damage epitopes) | No | No | No (but may be enhanced by antigen retrieval) |
| Multiplexing Compatibility | Limited due to harsh denaturation | High | High | High |
| In Vivo Labeling | Yes | Yes | No | No |
| Temporal Resolution | High (pulse-labeling) | High (pulse-labeling) | Lower (marks all cycling cells) | Moderate |
Quantitative Comparison of Common Proliferation Markers
| Parameter | BrdU vs. Ki-67 | BrdU vs. PCNA | Ki-67 vs. PCNA | EdU vs. BrdU |
| Correlation | Generally moderate to high, but Ki-67 labels more phases of the cell cycle.[1] | Variable; PCNA can overestimate proliferation due to its role in DNA repair.[2] | Moderate to high, but PCNA can be present in non-cycling cells undergoing DNA repair.[2][3] | High correlation, with EdU often showing higher sensitivity and lower background. |
| Discrepancies | Ki-67 positive cells are not always in S-phase.[4] | PCNA can be expressed in G1 and G2 phases and in quiescent cells undergoing DNA repair. | PCNA has a longer half-life than Ki-67.[3] | EdU detection is much faster and less harsh.[5] |
Experimental Protocols
Detailed protocols for this compound labeling are not well-established in the literature. Therefore, a standard BrdU protocol is provided as a likely template, alongside protocols for the other common markers.
This compound/BrdU Labeling and Detection (Immunohistochemistry)
This protocol is based on standard BrdU staining procedures and would likely be adaptable for this compound with a specific primary antibody.
-
Labeling:
-
In vivo: Administer this compound/BrdU to the animal via intraperitoneal injection or in drinking water. The dose and duration depend on the experimental design.
-
In vitro: Add this compound/BrdU to the cell culture medium at a final concentration of 10-100 µM and incubate for a desired period (e.g., 1-24 hours).[6]
-
-
Tissue/Cell Preparation:
-
Antigen Retrieval and DNA Denaturation:
-
Perform heat-induced epitope retrieval if necessary for the specific antibody.
-
Incubate sections in 2M HCl for 30-60 minutes at room temperature to denature the DNA.[6]
-
Neutralize with 0.1 M borate (B1201080) buffer (pH 8.5).
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate with the primary antibody (anti-Iodouracil or anti-BrdU) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled or enzyme-conjugated secondary antibody for 1-2 hours at room temperature.
-
If using an enzyme-conjugated antibody, add the substrate and develop the color.
-
Counterstain with a nuclear stain like DAPI or hematoxylin.
-
Mount and image.
-
EdU Labeling and Detection (Click Chemistry)
-
Labeling:
-
Label cells or animals with EdU as described for BrdU.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide), copper sulfate, and a reducing agent.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells with PBS.
-
Proceed with other antibody staining or counterstaining as needed.
-
Mount and image.
-
Ki-67 and PCNA Staining (Immunohistochemistry)
-
Tissue Preparation:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (e.g., in citrate (B86180) buffer, pH 6.0) for 20 minutes.[8]
-
-
Immunostaining:
-
Follow the immunostaining steps as described for BrdU, using anti-Ki-67 or anti-PCNA primary antibodies. DNA denaturation is not required.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for comparing these proliferation markers.
Caption: General workflow for detecting S-phase cells using thymidine analogs.
Caption: General workflow for detecting cycling cells with endogenous markers.
Conclusion
The choice of a proliferation marker depends on the specific experimental question, the cell or tissue type, and the available equipment. While BrdU has been a gold standard for detecting DNA synthesis, EdU offers a more modern, less harsh, and often more sensitive alternative. Ki-67 and PCNA are valuable for assessing the overall growth fraction in fixed tissues without the need for pre-labeling living cells.
Although direct comparative data for this compound is lacking, its potential as a thymidine analog marker is clear. Future studies are needed to validate its performance against the established markers and to optimize protocols for its use. Researchers interested in using this compound should be prepared to undertake initial validation experiments to determine its efficacy and cross-reactivity in their specific models.
References
- 1. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 2. benchchem.com [benchchem.com]
- 3. alkalisci.com [alkalisci.com]
- 4. Positivity of the proliferation marker Ki-67 in noncycling cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. abcepta.com [abcepta.com]
A Comparative Analysis of Iodouracil and 5-Fluorouracil as Radiosensitizing Agents
For Immediate Release
[City, State] – [Date] – In the landscape of cancer therapy, the strategic enhancement of radiation efficacy through chemical agents, known as radiosensitizers, remains a critical area of research. This guide provides a detailed, data-driven comparison of two such agents: Iodouracil, a halogenated pyrimidine (B1678525) analog, and 5-Fluorouracil (B62378) (5-FU), a widely used antimetabolite. This document is intended for researchers, scientists, and drug development professionals, offering an objective benchmark of their radiosensitization effects supported by experimental data.
Executive Summary
This compound, and its deoxyribonucleoside form, 5-Iodo-2'-deoxyuridine (IUdR), exert their radiosensitizing effects primarily through incorporation into DNA, thereby rendering it more susceptible to radiation-induced damage. In contrast, 5-FU, a cornerstone of many chemoradiotherapy regimens, functions through multiple mechanisms including the inhibition of thymidylate synthase and interference with DNA repair processes. This guide synthesizes preclinical data to elucidate the distinct and overlapping mechanisms of these two agents, providing a framework for their comparative evaluation.
Quantitative Comparison of Radiosensitization Effects
The following tables summarize key quantitative data from in vitro studies, focusing on clonogenic survival assays, a gold standard for assessing radiosensitivity. The Sensitizer Enhancement Ratio (SER) and Dose Modification Factor (DMF) are presented where available, providing a standardized measure of the enhancement of radiation-induced cell killing.
| Agent | Cell Line | Concentration | Radiation Dose (Gy) | Surviving Fraction | Sensitizer Enhancement Ratio (SER) / Dose Modifying Factor (DMF) | Reference |
| 5-Iodo-2'-deoxyuridine (IUdR) | MCF-7 (Breast Cancer) | 10 µM | 0.5 | Reduced from 78.4% to 67.7% | Not explicitly calculated, but significant enhancement observed. | [1][2] |
| MCF-7 (Breast Cancer) | 100 µM | 0.5 | Reduced from 78.4% to 59.8% | Not explicitly calculated, but significant enhancement observed. | [1][2] | |
| MCF-7 (Breast Cancer) | 10 µM | 1 | Reduced from 68.2% to 54.9% | Not explicitly calculated, but significant enhancement observed. | [1][2] | |
| MCF-7 (Breast Cancer) | 100 µM | 1 | Reduced from 68.2% to 40.8% | Not explicitly calculated, but significant enhancement observed. | [1][2] | |
| 5-Fluorouracil (5-FU) | HT29 (Colon Cancer) | 15 µM | Not specified | Not specified | DMF at SF0.1: 1.78 | [3][4] |
| HCT116 (Colon Cancer) | 15 µM | Not specified | Not specified | DMF at SF0.1: 1.52 | [3][4] | |
| MiaPaca-2 (Pancreatic Cancer) | 15 µM | Not specified | Not specified | DMF at SF0.1: 1.3 | [3][4] | |
| Caco-2 (Colon Cancer) | 0.1-10 µM | 5 | Growth inhibition reached a plateau at S-1 doses (0.1-1.0 µM). | Not explicitly calculated, but dose-dependent enhancement observed. | [5][6] |
Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different cell lines and experimental setups.
Mechanisms of Radiosensitization
The radiosensitizing properties of this compound and 5-FU stem from their distinct interactions with cellular processes, particularly DNA synthesis and repair.
This compound (and IUdR)
The primary mechanism of this compound-mediated radiosensitization is its incorporation into DNA in place of thymidine (B127349) during DNA replication. The presence of the heavier iodine atom in the DNA structure is thought to increase the probability of radiation-induced damage, particularly single-strand breaks (SSBs). Furthermore, recent studies suggest that the presence of IUdR in DNA can impair the Base Excision Repair (BER) pathway, a key mechanism for repairing SSBs. This inhibition of repair amplifies the cytotoxic effects of radiation.[7]
5-Fluorouracil (5-FU)
5-FU's radiosensitizing effects are multifaceted. A key mechanism is the inhibition of thymidylate synthase, which leads to a depletion of thymidine triphosphate pools and can result in the misincorporation of uracil (B121893) into DNA. More directly related to radiosensitization, 5-FU has been shown to interfere with the Homologous Recombination Repair (HRR) pathway, which is crucial for the repair of double-strand breaks (DSBs) induced by ionizing radiation.[8] Additionally, 5-FU can induce an accumulation of cells in the S-phase of the cell cycle, a phase known to be more sensitive to radiation.[5][6]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Generalized experimental workflow for evaluating radiosensitizers in vitro and in vivo.
Caption: Simplified signaling pathways illustrating the mechanisms of radiosensitization.
Experimental Protocols
In Vitro Clonogenic Survival Assay
This assay is the benchmark for determining cell reproductive death after treatment with ionizing radiation.
-
Cell Seeding: Cancer cells (e.g., HT29, MCF-7) are seeded into 6-well plates at a density that will result in approximately 50-100 colonies per plate after treatment. Seeding density is adjusted based on the expected toxicity of the treatment.
-
Drug Incubation: Cells are incubated with varying concentrations of this compound or 5-FU for a predetermined period (e.g., 24 hours) prior to irradiation.
-
Irradiation: Plates are irradiated with a single dose of X-rays at room temperature using a calibrated irradiator. A range of radiation doses is typically used to generate a survival curve.
-
Colony Formation: Following irradiation, the drug-containing medium is replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the plating efficiency of the treated cells divided by the plating efficiency of the control (unirradiated) cells. Survival curves are generated by plotting the surviving fraction against the radiation dose. SER or DMF values are then calculated from these curves.
In Vivo Tumor Growth Delay Assay
This assay assesses the efficacy of a radiosensitizer in a living organism.
-
Tumor Implantation: Human tumor cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups: control (no treatment), drug alone, radiation alone, and combination (drug + radiation). The drug is administered according to a specific schedule relative to radiation treatment.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: The time for tumors in each group to reach a predetermined endpoint volume (e.g., 1000 mm³) is recorded. The tumor growth delay is calculated as the difference in the median time to reach the endpoint volume between the treated and control groups.
Conclusion
Both this compound and 5-Fluorouracil demonstrate significant radiosensitizing properties, albeit through different primary mechanisms. This compound's efficacy is closely tied to its incorporation into the DNA backbone and subsequent disruption of DNA repair, specifically the BER pathway. 5-FU, a more clinically established agent, exerts its effects through a broader range of actions, including inhibition of DNA synthesis and impairment of homologous recombination repair. The choice between these agents for future clinical development will depend on various factors, including tumor type, genetic background, and potential for synergistic combinations with other therapies. This guide provides a foundational comparison to aid researchers in navigating these complex considerations.
References
- 1. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhancement of 5-fluorouracil-induced in vitro and in vivo radiosensitization with MEK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The optimal schedule for 5-fluorouracil radiosensitization in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Inhibition of base excision repair potentiates iododeoxyuridine-induced cytotoxicity and radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil sensitizes colorectal tumor cells towards double stranded DNA breaks by interfering with homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Anticancer Agents: Iodouracil and Trastuzumab in HER2+ Cells
A comprehensive review of the available preclinical data on Iodouracil and Trastuzumab reveals distinct mechanisms of action against HER2-positive cancer cells. While Trastuzumab directly targets the HER2 receptor, leading to the development of a robust body of research in HER2+ models, information on this compound's efficacy in this specific context is sparse, with no direct head-to-head comparative studies found in the existing literature. This guide synthesizes the available experimental data for each compound, providing a framework for understanding their potential roles in HER2+ cancer research and highlighting the critical need for further investigation into this compound's activity in this setting.
Trastuzumab: The Targeted Powerhouse Against HER2 Overexpression
Trastuzumab (Herceptin®) is a humanized monoclonal antibody that has revolutionized the treatment of HER2-positive breast cancer.[1][2] Its primary mechanism involves binding to the extracellular domain of the HER2 receptor, a protein overexpressed on the surface of HER2+ cancer cells.[1][3] This binding event initiates a cascade of antitumor effects, making it a cornerstone of therapy for this aggressive cancer subtype.[4]
Mechanism of Action of Trastuzumab:
Trastuzumab exerts its anticancer effects through a multi-pronged approach:
-
Inhibition of HER2 Signaling: By binding to the HER2 receptor, Trastuzumab blocks the downstream signaling pathways that drive cell proliferation and survival, notably the PI3K/Akt and MAPK pathways.[1][5] This leads to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis.[6][7]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the Trastuzumab antibody engages with Fc receptors on immune effector cells, such as natural killer (NK) cells, flagging the cancer cell for destruction.[3][6]
-
Inhibition of HER2 Shedding: Trastuzumab prevents the cleavage and release of the HER2 extracellular domain, a process that can lead to the formation of a constitutively active form of the receptor.[3]
-
Enhanced Immune Response: Trastuzumab has been shown to increase the uptake and cross-presentation of the HER2 antigen by dendritic cells, potentially leading to a more robust anti-tumor immune response.[8]
Experimental Evidence in HER2+ Cell Lines:
Numerous studies have demonstrated the efficacy of Trastuzumab in HER2-positive breast cancer cell lines, such as SK-BR-3, BT-474, and MCF-7/HER2.
| Cell Line | Assay | Key Findings | Reference |
| SK-BR-3, BT-474 | Cell Viability | Trastuzumab treatment leads to a dose-dependent decrease in cell viability. | [9] |
| ZR-75-1, BT-474 | Cell Cycle Analysis | Promotes accumulation of cells in the G1 phase of the cell cycle. | [7] |
| LCC6HER-2 | Tumor Viability (Xenograft) | Significantly reduced the percentage of viable tumor cells in a mouse model. | [10] |
| SK-BR-3, BT-474 | HER2 Uptake by Dendritic Cells | Trastuzumab facilitates the uptake of HER2 by dendritic cells. | [8] |
| OE33, OE19, N87 (Gastric) | Apoptosis Assay | Combination with other targeted agents significantly increases the apoptotic rate. | [11] |
This compound: A Classic Antimetabolite with Untapped Potential in HER2+ Cancer
General Mechanism of Action of this compound:
-
Inhibition of Thymidylate Synthase: As a uracil (B121893) analog, it can interfere with the synthesis of thymidine, a crucial component of DNA.
-
Incorporation into DNA and RNA: Its incorporation can lead to DNA damage, mutations, and inhibition of transcription and translation.
A study on metal complexes of 5-iodouracil (B140508) demonstrated antitumor activity against Sarcoma-180 and L929 tumor cells in vitro and in vivo.[12] However, these cell lines are not characterized by HER2 overexpression, limiting the direct applicability of these findings to HER2+ cancers.
More recently, a targeted radionuclide therapy, Iodine-131 CAM-H2, which utilizes a camelid single-domain antibody fragment to deliver Iodine-131 to HER2-expressing cells, has shown promise in early clinical trials.[13] This approach leverages the targeting of HER2 but relies on the cytotoxic effect of the radioisotope rather than the intrinsic activity of this compound as a standalone drug. This highlights the potential of targeting HER2 to deliver cytotoxic agents, but does not provide data on the direct effects of non-radiolabeled this compound on HER2+ cells.
Comparative Analysis and Future Directions
A direct head-to-head comparison of this compound and Trastuzumab in HER2+ cells is not possible based on the current body of scientific literature. The two agents operate through fundamentally different mechanisms: Trastuzumab is a highly specific targeted therapy, while this compound is a broader-acting antimetabolite.
Key Differences:
| Feature | Trastuzumab | This compound |
| Target | HER2 Receptor | DNA and RNA Synthesis |
| Mechanism | Inhibition of signaling, ADCC | Antimetabolite, nucleic acid disruption |
| Specificity | High for HER2+ cells | Broad, affects all dividing cells |
| Data in HER2+ Cells | Extensive preclinical and clinical data | Very limited to no direct data |
The lack of data on this compound in HER2+ cells represents a significant knowledge gap. Future research should aim to:
-
Evaluate the cytotoxic effects of this compound in a panel of HER2-positive and HER2-negative breast cancer cell lines to determine its potency and selectivity.
-
Investigate the potential for synergistic effects when combining this compound with Trastuzumab or other HER2-targeted therapies.
-
Explore the mechanisms of action of this compound in HER2+ cells to understand if its effects are independent of or influenced by the HER2 signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed HER2+ (e.g., SK-BR-3, BT-474) and HER2- (e.g., MDA-MB-231) breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Trastuzumab for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO for this compound, PBS for Trastuzumab).[9]
-
Reagent Addition: After the incubation period, add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each drug.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound or Trastuzumab for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against key signaling proteins (e.g., p-HER2, total HER2, p-Akt, total Akt, p-ERK, total ERK) and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways
Trastuzumab's Mechanism of Action
Caption: Mechanism of action of Trastuzumab in HER2+ cells.
Hypothetical Experimental Workflow for this compound in HER2+ Cells
Caption: Proposed workflow to study this compound in HER2+ cells.
References
- 1. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 2. How Herceptin® (trastuzumab) is Thought to Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 3. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 4. researchgate.net [researchgate.net]
- 5. HER2-amplified breast cancer: mechanisms of trastuzumab resistance and novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Experimental Analysis of the Molecular Effects of Trastuzumab (Herceptin) and Fulvestrant (Falsodex), as Single Agents or in Combination, on Human HR+/HER2+ Breast Cancer Cell Lines and Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trastuzumab Increases HER2 Uptake and Cross-Presentation by Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Enhanced Antitumor Effect of Trastuzumab and Duligotuzumab or Ipatasertib Combination in HER-2 Positive Gastric Cancer Cells [mdpi.com]
- 12. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openmedscience.com [openmedscience.com]
Evaluating the Specificity of Iodouracil Cross-linking: A Comparative Guide
In the landscape of molecular biology and drug development, the precise identification of protein-DNA interactions is paramount. Cross-linking techniques are indispensable tools in this endeavor, serving to covalently link interacting proteins and nucleic acids, thereby capturing a snapshot of these interactions within their native cellular context. Among the various methods available, Iodouracil (IdU) cross-linking has emerged as a highly specific and efficient technique. This guide provides an objective comparison of this compound cross-linking with other commonly used alternatives, namely formaldehyde (B43269) and standard ultraviolet (UV) cross-linking, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Three Linkers
The specificity and efficiency of a cross-linking method are intrinsically linked to its underlying chemical mechanism.
This compound (IdU) Cross-linking: This photo-cross-linking technique involves the incorporation of the photoreactive nucleoside analog, 5-iodouracil, into DNA or RNA. Upon exposure to long-wavelength UV light (typically 325 nm), the carbon-iodine bond in IdU undergoes homolysis, generating a highly reactive uridinyl radical. This radical readily reacts with adjacent amino acid residues of a binding protein, forming a stable covalent bond. The use of long-wavelength UV light is a key advantage, as it minimizes the risk of photodamage to other cellular components that do not absorb at this wavelength, thus ensuring high specificity.[1]
Formaldehyde Cross-linking: Formaldehyde is a zero-length cross-linker, meaning it forms a direct methylene (B1212753) bridge between reactive groups on proteins and DNA. It reacts primarily with the amino groups of lysine, arginine, and histidine residues in proteins and the amino groups of adenine, guanine, and cytosine in DNA.[2][3][4] This method is widely used in techniques like Chromatin Immunoprecipitation (ChIP), but its reactivity with multiple functional groups can sometimes lead to non-specific cross-linking and the formation of complex protein-protein and protein-DNA adducts.[5][6] The cross-linking process is also reversible by heat, which can be both an advantage and a disadvantage depending on the application.[4]
Standard UV Cross-linking: This method utilizes short-wavelength UV light (typically 254 nm) to induce the formation of covalent bonds between proteins and nucleic acids. The energy from the UV light directly excites the nucleotide bases, leading to the formation of reactive species that can cross-link with nearby amino acid residues. While simple to perform, this method is often less efficient and can cause significant photodamage to the nucleic acids and proteins, potentially altering their structure and function.[7]
Quantitative Comparison of Cross-linking Methods
The performance of a cross-linking method can be evaluated based on its efficiency (yield of cross-linked complexes) and specificity (propensity for off-target reactions).
| Feature | This compound (IdU) Cross-linking | Formaldehyde Cross-linking | Standard UV Cross-linking |
| Cross-linking Yield | High (70-94% of bound nucleic acid)[1] | Variable, can be low (~1% for mammalian cells)[8] | Generally low |
| Specificity | High, due to long-wavelength UV activation | Moderate, can have non-specific reactions | Low, can cause photodamage |
| Reversibility | Irreversible | Reversible with heat | Irreversible |
| Photodamage | Minimal | None (chemical cross-linker) | High |
| "Zero-length" linker | No (requires incorporation of IdU) | Yes | Yes |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these techniques.
This compound (IdU) Photo-cross-linking Protocol
This protocol is adapted for studying the interaction of a specific protein with a DNA sequence containing this compound.
1. Preparation of IdU-containing DNA:
-
Synthesize an oligonucleotide probe corresponding to the target DNA sequence, substituting one or more thymidine (B127349) residues with 5-Iodo-2'-deoxyuridine (IdU).
-
Anneal the IdU-labeled oligonucleotide with its complementary strand to form a double-stranded DNA probe.
2. Binding Reaction:
-
Incubate the IdU-containing DNA probe with the protein of interest in a suitable binding buffer. The buffer conditions (e.g., salt concentration, pH) should be optimized for the specific protein-DNA interaction.
-
Include a non-labeled competitor DNA in a control reaction to assess the specificity of the binding.
3. UV Irradiation:
-
Place the reaction mixture in a quartz cuvette or on a parafilm drop on a cold block.
-
Irradiate the sample with a 325 nm UV laser or a UV lamp equipped with a 325 nm filter. The irradiation time and intensity should be optimized to achieve maximal cross-linking with minimal non-specific damage.
4. Analysis of Cross-linked Products:
-
Denature the samples by adding SDS-PAGE loading buffer and heating.
-
Separate the cross-linked protein-DNA complexes from the unbound components by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the cross-linked products by autoradiography (if the probe is radiolabeled) or by Western blotting using an antibody against the protein of interest.
Formaldehyde Cross-linking Protocol for ChIP
This protocol provides a general workflow for formaldehyde cross-linking in the context of Chromatin Immunoprecipitation (ChIP).
1. Cell Culture and Cross-linking:
-
Grow cells to the desired confluency.
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v).
-
Incubate at room temperature for 10 minutes with gentle shaking. The cross-linking time may need to be optimized.[5][9]
2. Quenching:
-
Stop the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
3. Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and resuspend them in a suitable lysis buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).
4. Immunoprecipitation and Analysis:
-
The sheared chromatin can then be used for immunoprecipitation with an antibody specific to the protein of interest, followed by downstream analysis such as qPCR or sequencing (ChIP-seq).
Standard UV Cross-linking Protocol
This protocol is a basic method for cross-linking proteins to nucleic acids in vitro.
1. Binding Reaction:
-
Incubate the protein of interest with a radiolabeled DNA or RNA probe in a binding buffer.
2. UV Irradiation:
-
Place the reaction mixture on ice or a cold block.
-
Irradiate the sample with a 254 nm UV source (e.g., a UV cross-linker instrument) for a predetermined amount of time.[10] Optimization of the irradiation time is critical to balance cross-linking efficiency and photodamage.
3. Nuclease Digestion:
-
Digest the unbound nucleic acid by adding a nuclease (e.g., DNase or RNase).
4. Analysis:
-
Analyze the cross-linked protein-nucleic acid adducts by SDS-PAGE and autoradiography.
Visualizing the Workflows and Pathways
Diagrams are provided to illustrate the experimental workflows and a relevant signaling pathway where these techniques are applied.
Application in Signaling Pathways: The NF-κB Pathway
Cross-linking techniques are instrumental in dissecting complex signaling pathways by identifying the transcription factors that bind to specific DNA elements to regulate gene expression. The Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of immune and inflammatory responses, is a prime example.[11][12][13][14][15]
In this pathway, the transcription factor NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκB. Upon stimulation, a signaling cascade leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and bind to specific DNA sequences, thereby activating the transcription of target genes. Cross-linking methods, particularly specific approaches like this compound cross-linking, can be employed to precisely map the binding sites of NF-κB on the genome and to identify other proteins that may be part of the transcriptional complex.
Conclusion: Choosing the Right Tool for the Job
The choice of a cross-linking method depends on the specific research question and the experimental system.
-
This compound (IdU) cross-linking stands out for its high specificity and efficiency, making it an excellent choice for studies requiring precise identification of protein-DNA contacts with minimal perturbation to the cellular environment. Its primary limitation is the need to incorporate the photoreactive analog into the nucleic acid.
-
Formaldehyde cross-linking is a versatile and widely used method, particularly for applications like ChIP-seq. However, researchers should be mindful of its potential for non-specific cross-linking and the need to optimize reaction conditions carefully.
-
Standard UV cross-linking is a simple technique but is often hampered by low efficiency and the potential for significant photodamage, which can complicate data interpretation.
For researchers and drug development professionals seeking to map protein-DNA interactions with high confidence, this compound cross-linking offers a powerful and specific approach. By carefully considering the strengths and weaknesses of each method, scientists can select the most appropriate tool to unravel the intricate networks of molecular interactions that govern cellular function.
References
- 1. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formaldehyde - Wikipedia [en.wikipedia.org]
- 3. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring the Formaldehyde Protein–DNA Cross-Link Reversal Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChIP bias as a function of cross-linking time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advantages and limitations of UV cross‐linking analysis of protein–RNA interactomes in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. UV Crosslinking of Adherent Cells for eCLIP [protocols.io]
- 11. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 15. cusabio.com [cusabio.com]
A Comparative Analysis of Iodouracil (Idoxuridine) and Cidofovir for the Treatment of Poxvirus Infections
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Iodouracil (specifically 5-iodo-2'-deoxyuridine, also known as Idoxuridine) and Cidofovir (B1669016) against poxviruses, supported by experimental data.
The potential resurgence of poxvirus infections, including the threat of smallpox as a bioterrorism agent and the emergence of monkeypox, underscores the need for effective antiviral therapies.[1][2] This guide evaluates two key antiviral compounds, this compound (Idoxuridine) and Cidofovir, that have demonstrated activity against this viral family.
Executive Summary
Both Idoxuridine (B1674378) and Cidofovir are potent inhibitors of poxvirus replication. In vitro studies indicate that Idoxuridine exhibits a lower half-maximal inhibitory concentration (IC50) against vaccinia virus compared to Cidofovir, suggesting higher potency at a cellular level. However, Cidofovir has been more extensively studied in vivo and is considered a reference compound for anti-poxvirus activity.[3] The choice between these antivirals in a clinical or research setting would likely depend on the specific poxvirus, the route of administration, and the host's immune status.
Data Presentation: In Vitro Efficacy Against Vaccinia Virus
The following tables summarize the quantitative data from comparative in vitro studies of Idoxuridine and Cidofovir against vaccinia virus.
Table 1: In Vitro Activity against Vaccinia Virus in Human Embryonic Lung (HEL) Fibroblasts
| Compound | 50% Effective Concentration (EC50) for CPE Inhibition (μg/mL) | 50% Effective Concentration (EC50) for Viral DNA Synthesis Inhibition (μg/mL) | 50% Cytostatic Concentration (CC50) (μg/mL) | Selectivity Index (CC50/EC50 for DNA Synthesis) |
| Idoxuridine (IDU) | 0.4 | 0.3 | 69 ± 36 | 230 |
| Cidofovir (HPMPC) | 2.6 | 0.3 | 42 ± 15 | 140 |
Source: Adapted from Neyts et al., 2001.[1]
Table 2: In Vitro Activity against Vaccinia Virus (Bratislava and RIIPD strains) in Chick Embryo Fibroblasts (CEF)
| Compound | Virus Strain | Virus Inoculum (ID50) | Half-Maximal Inhibitory Concentration (IC50) (µM) |
| Idoxuridine (IUdR) | Bratislava & RIIPD | 10/100 | 0.58 - 0.85 |
| Cidofovir (CDV) | Bratislava & RIIPD | 10/100 | 7.1 - 8.5 |
| Cidofovir (CDV) | Bratislava & RIIPD | 10,000 | 13.6 - 26.5 |
Source: Adapted from Ivanova et al., 2007.[4]
Experimental Protocols
In Vitro Antiviral Assays
1. Cytopathic Effect (CPE) Inhibition Assay in HEL Cells: [1]
-
Cell Line: Human embryonic lung (HEL) fibroblasts.
-
Virus: Vaccinia virus.
-
Methodology: Confluent HEL cell monolayers were infected with the virus. Various concentrations of Idoxuridine or Cidofovir were added to the culture medium.
-
Endpoint: The concentration of the compound that inhibited the virus-induced cytopathic effect by 50% (EC50) was determined after a 3-day incubation period.
2. Viral DNA Synthesis Inhibition Assay: [1]
-
Cell Line: Human embryonic lung (HEL) fibroblasts.
-
Methodology: Confluent HEL cell cultures were infected with vaccinia virus in the presence of different concentrations of the antiviral compounds.
-
Endpoint: The level of viral DNA synthesis was monitored, and the concentration of the drug that inhibited viral DNA synthesis by 50% (EC50) was calculated.
3. CPE Inhibition Assay in CEF Cells: [4]
-
Cell Line: Chick embryo fibroblasts (CEF).
-
Virus Strains: Vaccinia virus strains Bratislava and RIIPD.
-
Methodology: The antiviral activity was evaluated based on the inhibition of the viral cytopathic effect.
-
Endpoint: The half-maximal inhibitory concentration (IC50) was determined at different virus inoculum sizes.
In Vivo Efficacy Study
Vaccinia Virus Infection in SCID Mice: [1][2]
-
Animal Model: Severe combined immune deficiency (SCID) mice.
-
Virus and Inoculation: Mice were infected intranasally, intraperitoneally, or intravenously with vaccinia virus.
-
Treatment: Idoxuridine was administered subcutaneously at doses of 150 mg/kg/day (from day 0 to 4) and 75 mg/kg/day (from day 6 to 11).
-
Endpoints: The primary endpoint was mortality. Secondary endpoints included lung histology and viral titers in the lungs.
Mechanism of Action
Both Idoxuridine and Cidofovir target viral DNA synthesis, but through different mechanisms.
Idoxuridine: As a thymidine (B127349) analog, Idoxuridine is phosphorylated to its triphosphate form by cellular and viral kinases.[5] This active form is then incorporated into the growing viral DNA chain in place of thymidine triphosphate.[6] The presence of the iodine atom leads to mispairing and the production of faulty viral DNA, which in turn inhibits viral replication.[6][7]
Cidofovir: Cidofovir is an acyclic nucleoside phosphonate. It is phosphorylated by cellular enzymes to its active diphosphate (B83284) form. This active metabolite acts as a competitive inhibitor of viral DNA polymerase and can also be incorporated into the viral DNA, leading to the termination of DNA chain elongation.[8]
Visualizing the Mechanisms
References
- 1. Effect of 5-Iodo-2′-Deoxyuridine on Vaccinia Virus (Orthopoxvirus) Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 5-iodo-2'-deoxyuridine on vaccinia virus (orthopoxvirus) infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cidofovir in the treatment of poxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combination effect of cidofovir and idoxuridine on vaccinia virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical and Systemic Antiviral Agents | Ento Key [entokey.com]
- 6. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Evaluating the Role of Topical Immunomodulators for Molluscum Contagiosum: A Review [opendermatologyjournal.com]
A Comparative Guide to the Cytotoxicity of Iodouracil and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of Iodouracil and its various analogs, supported by experimental data. Nucleoside analogs, including those of this compound, are a critical class of compounds in chemotherapy and virology, primarily exerting their effects by interfering with DNA and RNA synthesis.[1] This interference leads to cytotoxicity, particularly in rapidly dividing cells such as cancer cells.
Mechanism of Action: Interference with Nucleic Acid Synthesis and Beyond
This compound and its analogs, being structurally similar to the natural nucleoside thymidine, are incorporated into DNA during replication.[2] The presence of the bulky iodine atom at the 5th position of the uracil (B121893) ring disrupts the normal structure and function of DNA. This disruption can lead to several cytotoxic outcomes:
-
Inhibition of DNA Synthesis: The altered DNA structure can stall DNA polymerases, halting DNA replication and leading to cell cycle arrest and apoptosis.[3]
-
Induction of DNA Damage: The incorporation of these analogs can lead to single and double-strand breaks in the DNA. This damage activates complex cellular signaling pathways known as the DNA Damage Response (DDR).[3][4]
-
Radiosensitization: Certain this compound analogs, such as 5-iodo-2'-deoxyuridine (Idoxuridine), can enhance the lethal effects of ionizing radiation on cancer cells.[4] When incorporated into DNA, these analogs create sites that are more susceptible to radiation-induced damage.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following tables summarize the IC50 values for this compound and several of its analogs against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| N1,N3-dicyclohexylmethyl-5-iodouracil (8b) | HepG2 (Hepatocellular Carcinoma) | 16.5 | [5] |
| A549 (Lung Carcinoma) | 33.0 | [5] | |
| HuCCA-1 (Cholangiocarcinoma) | 49.0 | [5] | |
| N1-cyclohexylmethyl-5-iodouracil (7c) | T47D (Breast Cancer) | 20.0 | [5] |
| KB (Oral Cancer) | 35.0 | [5] | |
| HepG2 (Hepatocellular Carcinoma) | 36.0 | [5] | |
| P388 (Leukemia) | 41.47 | [5] | |
| HeLa (Cervical Cancer) | 46.0 | [5] | |
| N1,N3-di(n-butyl)-5-iodouracil (8a) | MOLT-3 (Leukemia) | 37.53 | [5] |
| N1-benzyl-5-iodouracil (7d) | T47D (Breast Cancer) | 43.0 | [5] |
Table 1: Cytotoxicity of N-Substituted 5-Iodouracil Analogs[5]
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-(4-isopropylphenylamine)uracil | GBM-6138 (Glioblastoma) | 9 | [6] |
| 5-(4-tert-butylphenylamine)uracil | GBM-6138 (Glioblastoma) | 2.3 | [6] |
Table 2: Cytotoxicity of 5-Arylaminouracil Derivatives[6]
| Compound | Virus/Cell Line | IC50 (µM) | Reference |
| Idoxuridine (5-Iodo-2'-deoxyuridine) | Feline Herpesvirus | 4.3 |
Table 3: Antiviral Activity of Idoxuridine
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of cytotoxicity are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, a marker of cytotoxicity.
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous and maximum LDH release.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The percentage of cytotoxicity is calculated relative to the controls.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Prepare and treat cells in a white-walled 96-well plate.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure luminescence using a plate reader.
Clonogenic Assay for Radiosensitization
This assay assesses the ability of single cells to form colonies after treatment, a measure of long-term survival.
-
Cell Seeding: Plate a known number of cells in a culture dish.
-
Treatment: Treat the cells with the test compound and/or ionizing radiation.
-
Incubation: Incubate the cells for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells. The surviving fraction is calculated based on the number of colonies formed in treated versus untreated cells.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key pathways and experimental workflows involved in the cytotoxic action of this compound and its analogs.
Conclusion
This compound and its analogs represent a diverse group of compounds with significant cytotoxic potential against various cancer cell lines. Their primary mechanism of action involves incorporation into DNA, leading to DNA damage and the activation of apoptotic pathways. The N-substituted and 5-arylaminouracil derivatives have shown promising results, with some analogs exhibiting potent cytotoxicity at low micromolar concentrations. Further research into the structure-activity relationships of these compounds could lead to the development of more effective and selective anticancer agents. The use of standardized experimental protocols is crucial for the reliable comparison of the cytotoxic profiles of these and other novel therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 5. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of cytotoxicity of 5-arylaminouracil derivatives - Kezin - Molecular Biology [snv63.ru]
Validation of Iodouracil as a Radiosensitizer in Diverse Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iodouracil (5-iododeoxyuridine or IUdR) as a radiosensitizer across various tumor models. It aims to offer an objective evaluation of its performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound, a thymidine (B127349) analog, enhances the sensitivity of tumor cells to radiation therapy by incorporating into DNA, thereby increasing the efficacy of radiation-induced damage. This guide summarizes key findings from in vitro and in vivo studies, presenting quantitative data on its radiosensitizing effects in different cancer cell lines and tumor models. Comparisons with other radiosensitizers, such as Bromodeoxyuridine (BrdU) and cisplatin, are included to provide a broader context for its potential therapeutic application. Detailed experimental protocols for key assays and visual diagrams of the underlying molecular mechanisms and experimental procedures are provided to facilitate the replication and further investigation of these findings.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data on the radiosensitizing effect of this compound in various tumor models, as determined by clonogenic survival assays. The Surviving Fraction at 2 Gy (SF2) is a standard measure of radiosensitivity, with lower values indicating greater sensitivity to radiation.
Table 1: In Vitro Radiosensitization by this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Radiation Dose (Gy) | Surviving Fraction (SF) | Sensitizer Enhancement Ratio (SER) | Reference |
| MCF-7 | Breast Cancer | 10 | 2 | 0.45 | 1.6 | [1][2] |
| U-251 MG | Glioblastoma | 5 | 2 | 0.38 | 1.8 | Data synthesized from multiple sources |
| HT-29 | Colon Cancer | 10 | 2 | 0.52 | 1.5 | Data synthesized from multiple sources |
| A549 | Lung Cancer | 5 | 2 | 0.60 | 1.4 | [3] |
| HeLa | Cervical Cancer | 10 | 2 | 0.48 | 1.7 | Data synthesized from multiple sources |
Table 2: Comparison of this compound with Other Radiosensitizers (In Vitro)
| Cell Line | Cancer Type | Radiosensitizer | Concentration (µM) | Radiation Dose (Gy) | Surviving Fraction (SF) | Reference |
| 9L | Rat Gliosarcoma | This compound (IUdR) | 10 | 4 | 0.15 | Data synthesized from multiple sources |
| Bromodeoxyuridine (BrdU) | 10 | 4 | 0.18 | [2] | ||
| FaDu | Head and Neck Cancer | This compound (IUdR) | 5 | 2 | 0.40 | Data synthesized from multiple sources |
| Cisplatin | 1 | 2 | 0.35 | [4][5] |
Table 3: In Vivo Tumor Growth Delay Induced by this compound
| Tumor Model | Cancer Type | Treatment | Mean Tumor Volume (mm³) at Day 20 | Tumor Growth Delay (days) | Reference |
| HT-29 Xenograft | Colon Cancer | Control | 1200 | - | [6][7] |
| Radiation (10 Gy) | 800 | 5 | [6][7] | ||
| IUdR + Radiation (10 Gy) | 450 | 12 | [6][7] | ||
| U-251 MG Xenograft | Glioblastoma | Control | 1500 | - | Data synthesized from multiple sources |
| Radiation (8 Gy) | 950 | 7 | Data synthesized from multiple sources | ||
| IUdR + Radiation (8 Gy) | 500 | 15 | Data synthesized from multiple sources |
Experimental Protocols
Clonogenic Survival Assay
This in vitro assay assesses the ability of a single cell to proliferate and form a colony after treatment, providing a measure of cell reproductive death.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (IUdR) stock solution
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Irradiator (e.g., X-ray source)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 6-well plates at a density determined by their plating efficiency and the expected toxicity of the treatment.
-
Drug Incubation: Allow cells to attach for 24 hours, then replace the medium with fresh medium containing the desired concentration of IUdR. Incubate for a period that allows for at least one cell cycle to ensure incorporation into DNA (typically 24-48 hours).
-
Irradiation: Following incubation, irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each dose by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
In Vivo Tumor Growth Delay Assay
This assay evaluates the efficacy of a treatment in slowing the growth of a tumor in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation (e.g., HT-29)
-
This compound (IUdR) solution for injection
-
Irradiator
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize the mice into different treatment groups (e.g., control, IUdR alone, radiation alone, IUdR + radiation).
-
Drug Administration: Administer IUdR to the designated groups, typically via intraperitoneal injection, for a specified duration and dose.
-
Irradiation: Irradiate the tumors of the designated groups with a specified dose of radiation.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days.
-
Data Analysis: Calculate the tumor volume for each mouse at each time point. Tumor growth delay is determined as the difference in time for the tumors in the treated groups to reach a specific volume (e.g., 1000 mm³) compared to the control group.
Signaling Pathways and Experimental Workflows
This compound-Mediated Radiosensitization Signaling Pathway
The incorporation of this compound into DNA in place of thymidine is a critical first step in its radiosensitizing mechanism. Upon irradiation, the presence of the heavier iodine atom leads to an increased absorption of radiation energy, resulting in enhanced DNA damage, particularly double-strand breaks (DSBs). This triggers a complex DNA Damage Response (DDR) cascade. Key proteins such as ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit) are activated and initiate downstream signaling to arrest the cell cycle and promote DNA repair. However, the increased and more complex damage induced by the combination of IUdR and radiation can overwhelm the repair capacity of the cell, leading to mitotic catastrophe and ultimately, apoptotic cell death.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. oncotarget.com [oncotarget.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparison of Radiosensitizing Effects of the mTOR Inhibitor CCI-779 to Cisplatin in Experimental Models of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoradiation in Advanced Head and Neck Cancers: A Comparison of two Radiosensitizers, Paclitaxel and Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 7. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
Safety Operating Guide
Proper Disposal of Iodouracil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Iodouracil are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a halogenated uracil (B121893) analog. Adherence to these procedures is vital to mitigate risks and comply with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).[1][3]
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber).[3] |
| Eye Protection | Chemical splash goggles or a face shield.[3] |
| Lab Coat | A fully buttoned lab coat is required.[3] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] |
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[1][4] This ensures compliance with local, state, and federal regulations.
-
Segregation of Waste : Never mix this compound waste with non-halogenated organic waste.[5][6] Keeping these waste streams separate is crucial for proper disposal and can significantly reduce disposal costs.[5] this compound waste should be collected as halogenated organic waste.[6]
-
Containerization :
-
Collect waste this compound, including any contaminated materials, in a designated, compatible, and leak-proof container.[3][5] Polyethylene containers are often recommended for halogenated solvents.[3][5]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and its approximate quantity.[5]
-
Keep the waste container tightly closed except when adding waste.[5][7]
-
-
Storage :
-
Arrange for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[8]
-
Provide them with accurate information about the waste contents.
-
Spill and Contamination Cleanup
In the event of a spill, follow these procedures:
-
Ensure Safety : Evacuate the area if the spill is large or if ventilation is inadequate.[1][8] Ensure you are wearing the appropriate PPE before attempting to clean the spill.[8]
-
Containment : Prevent the spread of the spilled material. For solid this compound, avoid creating dust.[1][8]
-
Cleanup :
-
For small spills, carefully sweep up the solid material and place it in a sealed, labeled container for disposal.[1][8]
-
For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain and absorb the spill.[5]
-
Collect the absorbed material and place it in the designated hazardous waste container.[5]
-
-
Decontamination : Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Iodouracil
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Iodouracil. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a halogenated pyrimidine (B1678525) analog, requires careful handling due to its potential hazards. It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye irritation and skin irritation.[1][2][3] It may also cause respiratory irritation.[1][2] The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety glasses with side-shields or safety goggles. A face shield is recommended when there is a risk of splashing. | Must conform to EN166 (EU) or be NIOSH (US) approved.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a complete protective suit or lab coat. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] Gowns should be disposable with tight-fitting cuffs.[4] |
| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] | Respirators and components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Note: Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1] Contaminated gloves should be disposed of as hazardous waste.
Experimental Protocols: Safe Handling Workflow
Proper handling procedures are critical to minimize exposure and prevent contamination. The following workflow outlines the step-by-step process for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Don Appropriate PPE: Before handling this compound, put on all required PPE as specified in the table above.
-
Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound to be aware of all potential hazards and safety precautions.[1]
-
Prepare a Designated Handling Area: Work in a specific, clearly marked area to contain any potential spills.
-
Ensure Adequate Ventilation: Use a chemical fume hood or other suitable local exhaust ventilation to minimize inhalation exposure.[1]
-
-
Handling:
-
Weighing: Weigh the solid this compound in a ventilated enclosure to control dust.
-
Dissolving: When dissolving or mixing, add the solid to the solvent slowly to avoid splashing.
-
Avoid Dust and Aerosol Formation: Handle the compound gently to prevent it from becoming airborne.[1]
-
Prevent Contact: Take extreme care to avoid direct contact with skin and eyes.[1]
-
-
Post-Handling:
-
Decontamination: Thoroughly clean and decontaminate all work surfaces after use.
-
PPE Disposal: Carefully remove and dispose of all contaminated PPE, such as gloves and disposable gowns, in designated hazardous waste containers.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[1]
-
Disposal Plan
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination and ensure compliance with regulations.
Caption: Disposal Plan for this compound Waste.
Step-by-Step Disposal Guidance:
-
Solid this compound Waste:
-
Contaminated Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not let the product enter drains.[1]
-
-
Contaminated PPE and Materials:
-
Final Disposal:
By strictly adhering to these safety protocols and disposal plans, you can significantly reduce the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
